molecular formula C17H14N2O2 B1307558 N-benzyl-2-hydroxyquinoline-4-carboxamide CAS No. 528831-13-2

N-benzyl-2-hydroxyquinoline-4-carboxamide

Cat. No.: B1307558
CAS No.: 528831-13-2
M. Wt: 278.3 g/mol
InChI Key: USLUCLVXNFSRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-hydroxyquinoline-4-carboxamide (CAS 528831-13-2) is a chemical compound with the molecular formula C17H14N2O2 and an average molecular mass of 278.31 g/mol . It belongs to the quinoline-4-carboxamide class of compounds, which have been identified from phenotypic screens for their promising biological activities . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . Quinoline-4-carboxamide derivatives have been extensively studied for their potent antiplasmodial activity, demonstrating low nanomolar in vitro potency against Plasmodium falciparum , the most deadly malaria parasite . The mechanism of action for this compound class involves the inhibition of translation elongation factor 2 (PfEF2), a novel target that is critical for protein synthesis in the parasite . Furthermore, structurally related 2-hydroxyquinoline-4-carboxamide analogues have shown substantial research potential in oncology, exhibiting potent anticancer activity against a range of cell lines, including prostate cancer (PC-3), colon cancer (HCT-116), and others . Researchers value this compound for its versatile framework in exploring emerging biological applications and conducting structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUCLVXNFSRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195295
Record name 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528831-13-2
Record name 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528831-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-benzyl-2-hydroxyquinoline-4-carboxamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide, a molecule of significant interest within the broader class of quinoline-4-carboxamides. These scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, including antimalarial and anticancer properties.[1][2][3] This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step synthetic methodology but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful execution. The protocol emphasizes a robust and reproducible amide coupling strategy, starting from the key precursor, 2-hydroxyquinoline-4-carboxylic acid. We will cover precursor synthesis, the core coupling reaction, purification, and detailed analytical characterization, ensuring a self-validating and reliable workflow.

Introduction: The Quinoline-4-Carboxamide Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of therapeutic applications.[4][5] Specifically, the quinoline-4-carboxamide framework has been identified as a critical pharmacophore. Derivatives of this class have demonstrated potent activity as enzyme inhibitors and receptor antagonists.[6][7] The title compound, N-benzyl-2-hydroxyquinoline-4-carboxamide, combines this potent core with an N-benzyl group, a common moiety used to explore lipophilic interactions within biological targets.[8]

This guide focuses on the most direct and reliable method for its synthesis: the amide bond formation between 2-hydroxyquinoline-4-carboxylic acid and benzylamine. This approach is favored for its efficiency and the wide availability of reagents.

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on a standard, yet powerful, disconnection approach. The target amide bond is retrosynthetically cleaved to reveal its two primary building blocks: a carboxylic acid and an amine.

Retrosynthesis Target N-benzyl-2-hydroxyquinoline-4-carboxamide Disconnect Amide Bond Disconnection Target->Disconnect Precursors 2-Hydroxyquinoline-4-carboxylic Acid + Benzylamine Disconnect->Precursors

Figure 1: Retrosynthetic approach for the target molecule.

This leads to a two-part synthesis plan:

  • Preparation of the Precursor: Synthesis of 2-hydroxyquinoline-4-carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with benzylamine.

Part I: Synthesis of Precursor - 2-Hydroxyquinoline-4-carboxylic Acid

The starting material, 2-hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid analog), is commercially available but can also be synthesized through several established methods.[9] One common laboratory-scale method involves the oxidation of a 2-hydroxy-4-methylquinoline derivative. A more direct and high-yield process involves the oxidation of 2-hydroxy-4-(halomethyl)quinoline using alkaline hydrogen peroxide.[10]

A process described by Boosen (1972) outlines reacting 2-hydroxy-4-chloromethylquinoline with an excess of hydrogen peroxide in an aqueous solution of an alkali metal hydroxide at 50-70°C.[10] The reaction yields the alkali metal salt of the acid, which is then precipitated by acidifying the solution to a pH of 1 to 4 with a non-oxidizing mineral acid like HCl or H₂SO₄.[10][11] Yields for this type of process are reported to be high, often exceeding 80%.[10]

Part II: Amide Coupling Protocol for N-benzyl-2-hydroxyquinoline-4-carboxamide

The formation of an amide bond directly from a carboxylic acid and an amine is thermodynamically unfavorable as it forms a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be activated. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are exceptionally effective for this purpose.[12]

Principle and Mechanism

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (benzylamine). To improve yields and minimize side reactions (like racemization or formation of an N-acylurea byproduct), an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt-ester, which is less reactive but more selective, efficiently reacting with the amine to form the desired amide.[12][13]

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Quinoline Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC Product R-CO-NH-R' (Target Amide) Acylisourea->Product + R'-NH₂ Amine R'-NH₂ (Benzylamine) Urea EDU (Byproduct) Product->Urea + Protocol_Workflow Start 1. Dissolve Acid, Amine, HOBt in anhydrous DMF. Cool 2. Cool solution to 0°C (ice bath). Start->Cool AddEDC 3. Add EDC·HCl portion-wise. Maintain temperature at 0°C. Cool->AddEDC Warm 4. Allow reaction to warm to RT. Stir for 12-18 hours. AddEDC->Warm Monitor 5. Monitor reaction progress by TLC. Warm->Monitor Workup 6. Quench with water. Extract with DCM or EtOAc. Monitor->Workup Reaction Complete Wash 7. Wash organic layer with aq. NaHCO₃ and Brine. Workup->Wash Dry 8. Dry over Na₂SO₄, filter, and concentrate in vacuo. Wash->Dry Purify 9. Purify crude product via recrystallization or chromatography. Dry->Purify

Caption: Experimental workflow for the amide coupling reaction.
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyquinoline-4-carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HOBt hydrate (1.2 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the carboxylic acid).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • EDC Addition: Add EDC·HCl (1.2 eq.) to the cooled solution in small portions over 5 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction and prevent the decomposition of the reactive O-acylisourea intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC). A typical eluent system is 5-10% Methanol in Dichloromethane. The product amide should have a higher Rf value than the starting carboxylic acid.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 4x the volume of DMF). Extract the aqueous phase three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient, purification via flash column chromatography on silica gel is recommended.

  • Self-Validation via Characterization: The identity and purity of the final compound must be confirmed through spectroscopic analysis. [14] * ¹H NMR: Expect characteristic signals for the quinoline core protons, the benzyl group protons (a singlet for the CH₂ and aromatic signals for the phenyl ring), and a broad singlet for the amide N-H.

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

    • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of N-benzyl-2-hydroxyquinoline-4-carboxamide (C₁₇H₁₄N₂O₂, MW = 278.31).

Safety and Handling Precautions

  • EDC·HCl: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HOBt: Can be explosive when completely dehydrated. It is typically supplied as a hydrate, which is much safer. Avoid excessive heating or grinding of the solid.

  • DMF: Is a reproductive toxin and is readily absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate gloves.

  • Benzylamine: Is corrosive and can cause burns. Handle with care in a fume hood.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; impure reagents; wet solvent.Ensure all reagents are pure and the solvent is anhydrous. Extend reaction time to 24 hours. Consider adding 1.5 eq. of EDC and HOBt.
N-acylurea Byproduct O-acylisourea rearrangement.Ensure HOBt is used. Running the reaction at 0°C for the first 1-2 hours before warming can minimize this side reaction.
Difficulty in Isolation Product is soluble in the aqueous phase.Perform additional extractions (5-6 times) with the organic solvent.
Impure Product Contamination with starting materials or byproducts.Optimize the recrystallization solvent system. If necessary, use column chromatography with a shallow gradient.

Conclusion

The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide is reliably achieved through a well-established EDC/HOBt mediated amide coupling protocol. This guide provides a detailed, step-by-step methodology grounded in fundamental mechanistic principles. By carefully controlling reaction conditions, monitoring progress, and employing robust purification and characterization techniques, researchers can confidently and reproducibly synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Deriv
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).
  • Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed.
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Amide coupling reaction in medicinal chemistry.
  • 2-Hydroxyquinoline-4-carboxylic acid. PubChem.

Sources

Biological activity of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of N-benzyl-2-hydroxyquinoline-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, N-benzyl-2-hydroxyquinoline-4-carboxamide and its analogues have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of N-benzyl-2-hydroxyquinoline-4-carboxamide and related derivatives. We delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and in silico modeling. Detailed protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Quinoline Carboxamide Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. The incorporation of a carboxamide linkage at various positions of the quinoline and quinolone frameworks has been a successful strategy for enhancing pharmacological properties, particularly anticancer potency[1]. N-benzyl-2-hydroxyquinoline-4-carboxamide, belonging to this class, has garnered significant attention due to its diverse biological activities. The presence of the N-benzyl group and the 2-hydroxyquinoline-4-carboxamide core contributes to its ability to interact with various biological targets.

Chemical Structure and Properties

The core structure of N-benzyl-2-hydroxyquinoline-4-carboxamide consists of a 2-hydroxyquinoline ring system with a carboxamide group at the 4th position, which is further substituted with a benzyl group on the nitrogen atom. The lipophilicity of these compounds, often expressed as log P, is a critical parameter influencing their bioavailability and interaction with biological membranes[2].

Synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide Derivatives

The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide and its derivatives can be achieved through several synthetic routes. A common method involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with benzylamine in the presence of a coupling agent.

General Synthetic Protocol

A general and efficient method for the synthesis of quinoline carboxamide derivatives involves the following steps:

  • Activation of the Carboxylic Acid: 2-hydroxyquinoline-4-carboxylic acid is activated using a suitable coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or thionyl chloride, in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amide Bond Formation: The activated carboxylic acid is then reacted with benzylamine or a substituted benzylamine derivative. A base, such as triethylamine (TEA), is often added to neutralize the acid formed during the reaction.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to yield the desired N-benzyl-2-hydroxyquinoline-4-carboxamide.

This synthetic approach allows for the facile generation of a library of derivatives by varying the substituents on the benzylamine.

Anticancer Activity: A Multifaceted Approach

Carboxamide derivatives of the quinoline scaffold are a promising class of compounds in anticancer drug discovery due to their ability to interact with multiple oncogenic targets and their favorable pharmacological profiles[3]. N-benzyl-2-hydroxyquinoline-4-carboxamide and its analogues have demonstrated significant anticancer activity against various cancer cell lines, including breast, colon, lung, and prostate cancer[4][5][6].

Mechanism of Action

The anticancer effects of these compounds are attributed to their ability to interfere with several key cellular processes:

  • Inhibition of PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway is a crucial signaling cascade in cancer pathogenesis. Derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been identified as potential PI3Kα inhibitors[3]. Molecular docking studies have revealed that these compounds can bind to key residues in the active site of PI3Kα, such as W780, E798, Y836, E849, V851, S854, and Q859[3].

  • Inhibition of Topoisomerase II: Topoisomerase II is an essential enzyme involved in DNA replication and transcription. Quinoline-4-carboxamide derivatives have been shown to bind to the topoisomerase II-DNA complex, forming hydrogen bonds with residues like R503 and Q778, as well as with DNA bases DG7, DC8, DA12, and DG13[3].

  • Modulation of Matrix Metalloproteinase (MMP) Activity: Certain N-substituted quinolone carboxamides have been identified as inhibitors of matrix metalloproteinase-12 (MMP12), an enzyme implicated in cancer cell migration and invasion. Inhibition of MMP12 leads to reduced cell migration, clonogenic growth, cell cycle perturbation, and induction of apoptosis[3].

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the proliferation of cancer cells[3][7].

Quantitative Data on Anticancer Activity

The anticancer potency of N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6d)PC-3 (Prostate)<0.075[5]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6i)PC-3 (Prostate)<0.075[5]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6k)PC-3 (Prostate)<0.075[5]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide (6l)PC-3 (Prostate)<0.075[5]
2-phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)1.02[7]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Visualization

PI3K_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTOR->Downstream QuinolineCarboxamide N-benzyl-2-hydroxyquinoline -4-carboxamide QuinolineCarboxamide->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by N-benzyl-2-hydroxyquinoline-4-carboxamide.

Antimicrobial and Antiviral Activities

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial and antiviral agents.

Antibacterial and Antimycobacterial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as filamentous fungi[8]. The mechanism of action for some quinoline derivatives involves the inhibition of DNA gyrase, an essential bacterial enzyme[9]. N-benzylquinoline-2-carboxamide has shown notable in vitro antimycobacterial activity, making it a valuable scaffold for developing new therapeutics against mycobacterial infections[2].

Antiviral Potential

While direct studies on the antiviral activity of N-benzyl-2-hydroxyquinoline-4-carboxamide are limited, related compounds have shown promise. For instance, N-benzyl hydroxypyridone carboxamides have been identified as potent antiviral agents against human cytomegalovirus (HCMV)[10]. These compounds are believed to inhibit viral entry by binding to viral surface glycoproteins[10]. Additionally, 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against the H5N1 avian influenza virus[11].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Experimental Workflow Visualization

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Other Biological Activities

Cholinesterase and Monoamine Oxidase Inhibition

Derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been investigated as multi-target inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE)[12]. These enzymes are implicated in neurodegenerative disorders like Alzheimer's disease and depression. The designed molecules consist of an isoquinoline ring for π-π stacking, a carboxamide moiety for hydrogen bonding, and an N-benzyl group[12].

Anti-inflammatory Properties

N-benzyl-N-methyldecan-1-amine (BMDA), a compound with structural similarities, has been shown to possess anti-inflammatory properties by downregulating the JNK/p38MAPK-MK2 and NF-κB inflammatory signaling pathways[13]. This suggests that N-benzyl substituted compounds may have potential in treating inflammatory diseases.

Conclusion and Future Directions

N-benzyl-2-hydroxyquinoline-4-carboxamide and its derivatives represent a versatile scaffold with a broad range of biological activities, including potent anticancer, antimicrobial, and antiviral effects. The multifaceted mechanisms of action, such as the inhibition of key enzymes like PI3K, topoisomerase II, and DNA gyrase, underscore their therapeutic potential. The structure-activity relationship studies have provided valuable insights for the design of more potent and selective analogues.

Future research should focus on:

  • In-depth preclinical evaluation of the most promising candidates in relevant animal models.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics.

  • Further elucidation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

The continued exploration of the N-benzyl-2-hydroxyquinoline-4-carboxamide scaffold holds great promise for the development of novel and effective therapies for a variety of diseases.

References

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Retrieved from [Link]

  • Lekavý, M., et al. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • Wang, D., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Publications. Retrieved from [Link]

  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. Retrieved from [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. Retrieved from [Link]

Sources

Topic: N-benzyl-2-hydroxyquinoline-4-carboxamide as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a highly validated target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of N-benzyl-2-hydroxyquinoline-4-carboxamide, a key lead compound in the development of selective PI3K inhibitors. We will delve into the foundational role of the PI3K/AKT/mTOR axis in oncology, the specific mechanism of action for this quinoline-based inhibitor, detailed protocols for its experimental validation, and an analysis of its structure-activity relationship (SAR) that has guided the development of more potent analogs. This document is intended to serve as a resource for researchers and scientists engaged in kinase inhibitor discovery and development, offering both theoretical grounding and practical, field-proven methodologies.

The PI3K Signaling Pathway: A Critical Oncogenic Axis

The PI3K pathway is a central signal transduction network that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[2][3][4] Its activation is a tightly regulated process, typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) or by G-protein coupled receptors (GPCRs).

Pathway Mechanics

Upon activation, Class IA PI3Ks are recruited to the plasma membrane, where they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane facilitates the phosphorylation and full activation of AKT by kinases such as PDK1. Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) complex, which collectively drive cell growth and survival.[1] The tumor suppressor PTEN acts as a critical negative regulator by dephosphorylating PIP3, thus terminating the signal.[1]

Rationale for PI3K Inhibition in Oncology

Hyperactivation of this pathway is a hallmark of many cancers, often resulting from mutations in key components.[1][5] The most common alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or inactivating mutations or deletions of the PTEN tumor suppressor gene.[1][4] This sustained, aberrant signaling provides cancer cells with a significant survival and growth advantage. Consequently, developing inhibitors that specifically target PI3K has become a major focus in cancer drug discovery.[3][6] The quinoline scaffold, a privileged structure in medicinal chemistry, has proven to be a valuable framework for designing potent kinase inhibitors, including those targeting PI3K.[7]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes GF Growth Factor GF->RTK Activates Inhibitor N-benzyl-2-hydroxy quinoline-4-carboxamide Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the title compound.

Profile of a PI3Kα Inhibitor: N-benzyl-2-hydroxyquinoline-4-carboxamide

This compound emerged from optimization efforts as a lead structure for developing selective PI3Kα inhibitors.[8] Its chemical framework is based on the 2-hydroxyquinoline-4-carboxamide core, a scaffold known for its interactions with the ATP-binding pocket of various kinases.

Chemical Structure and Properties
  • IUPAC Name: N-benzyl-2-hydroxyquinoline-4-carboxamide

  • Molecular Formula: C₁₇H₁₄N₂O₂

  • Core Scaffold: 2-hydroxyquinoline (or its tautomer, 2-quinolone) provides a rigid, planar system capable of forming key hydrogen bonds within the kinase hinge region.

  • Key Functional Groups:

    • The 4-carboxamide linker is crucial for orienting the benzyl substituent and for forming additional interactions.[7]

    • The N-benzyl group projects into a hydrophobic pocket, and modifications to this moiety have been a primary focus for improving potency and selectivity.[8]

Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide
Caption: Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide.[9]
Mechanism of Action and Isoform Selectivity

N-benzyl-2-hydroxyquinoline-4-carboxamide functions as an ATP-competitive inhibitor. It occupies the ATP binding site of the PI3K catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3 and halting the downstream signaling cascade.

Initial studies identified this compound as a lead for inhibitors selective for the PI3Kα isoform, particularly the mutant H1047R form, which is a common oncogenic driver.[8] Molecular docking studies have revealed that its derivatives form critical hydrogen bonds with key residues in the PI3Kα active site, such as V851, and occupy a hydrophobic pocket near the affinity region.[9] This selectivity is a key advantage, as isoform-specific inhibitors may offer a better therapeutic window compared to pan-PI3K inhibitors, which can have greater toxicity due to the essential roles of other isoforms (e.g., PI3Kδ in immune cells).[6][10]

Inhibition_Mechanism cluster_pi3k PI3Kα Active Site ATP_Site ATP Binding Pocket Affinity_Pocket Affinity Pocket (Hydrophobic) Hinge Hinge Region ATP ATP ATP->ATP_Site Binds & enables phosphorylation Compound Quinoline Carboxamide Inhibitor Compound->ATP_Site Competitively Binds

Caption: Competitive inhibition mechanism at the ATP binding site of PI3K.

Experimental Validation: Methodologies and Protocols

Validating the activity of a PI3K inhibitor requires a multi-faceted approach, moving from direct biochemical assays to cell-based functional assays. This ensures that the observed effects are due to on-target pathway modulation.

Workflow for Inhibitor Characterization

A logical workflow is essential for systematically evaluating a potential inhibitor. The process begins with assessing direct enzyme inhibition, followed by determining the compound's effect on cancer cell viability, and finally, confirming that this effect is mediated by the intended pathway modulation.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Conceptual) Biochem Protocol 1: Biochemical Assay (IC50 Determination) Cellular Protocol 2: Cellular Proliferation Assay (GI50) Biochem->Cellular Confirms Cell Penetrance & Activity Mechanism Protocol 3: Western Blot (pAKT Modulation) Cellular->Mechanism Confirms On-Target Mechanism PK Pharmacokinetics Mechanism->PK Proceed if Potent & On-Target Efficacy Xenograft Efficacy PK->Efficacy

Caption: A systematic workflow for the evaluation of a PI3K inhibitor candidate.
Protocol 1: PI3K Enzyme Inhibition Assay (Biochemical)
  • Causality & Rationale: This is the foundational experiment to confirm direct interaction and inhibition of the PI3K enzyme, independent of any cellular context. It allows for the quantitative determination of the inhibitor's potency (IC50). A competitive assay format is often used, where the generation of PIP3 is measured against a known standard.[11][12]

  • Step-by-Step Methodology (Adapted from competitive ELISA format[11]):

    • Plate Preparation: Coat a 96-well glutathione plate with a PIP3-binding protein (e.g., GRP-1 PH domain). Wash and block the plate to prevent non-specific binding.

    • Compound Preparation: Prepare a serial dilution of N-benzyl-2-hydroxyquinoline-4-carboxamide in a suitable buffer (e.g., DMSO, then diluted in kinase buffer). Include a positive control (a known PI3K inhibitor like Wortmannin) and a negative control (vehicle only).[10]

    • Kinase Reaction: In a separate plate, combine the recombinant PI3Kα enzyme, the lipid substrate (PIP2), and ATP to initiate the reaction. Add the serially diluted inhibitor or controls to the respective wells. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to allow for PIP3 production.

    • Competitive Binding: Stop the kinase reaction and transfer the reaction mixtures to the coated and blocked 96-well plate. Add a fixed concentration of biotinylated-PIP3 tracer to all wells. Incubate to allow the enzymatically generated PIP3 and the biotin-PIP3 tracer to compete for binding to the coated plate.

    • Detection: Wash the plate to remove unbound material. Add a streptavidin-HRP conjugate and incubate. Wash again, then add a colorimetric HRP substrate (e.g., TMB).

    • Data Analysis: Stop the reaction with an acid solution and read the absorbance at 450 nm. The signal is inversely proportional to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay
  • Causality & Rationale: This assay determines if the compound's biochemical potency translates into a functional anti-proliferative effect in cancer cells. It is crucial to use cell lines with known genetic backgrounds, such as those harboring PIK3CA mutations (e.g., MCF-7, T47D) versus wild-type lines, to establish a link between pathway dependency and sensitivity.[13]

  • Step-by-Step Methodology (SRB Assay):

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of N-benzyl-2-hydroxyquinoline-4-carboxamide for 72 hours.

    • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

    • Data Analysis: Read the absorbance at 510 nm. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Pathway Modulation
  • Causality & Rationale: This is a self-validating experiment that provides direct evidence of on-target activity within the cell. If the compound inhibits PI3K, a dose-dependent decrease in the phosphorylation of its immediate downstream effector, AKT, should be observed. This confirms that the anti-proliferative effects seen in Protocol 2 are mechanistically linked to PI3K pathway inhibition.[8]

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of the inhibitor for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated AKT (Ser473) and total AKT. A loading control (e.g., β-actin or GAPDH) is mandatory.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities. A potent and specific inhibitor will show a dose-dependent decrease in the p-AKT/Total AKT ratio, while the loading control remains unchanged.

Data Summary and Structure-Activity Relationship (SAR)

The development of PI3K inhibitors from the quinoline carboxamide class has been guided by systematic SAR studies. The N-benzyl-2-hydroxyquinoline-4-carboxamide scaffold serves as an excellent starting point for optimization.

Quantitative Data Overview

The following table summarizes representative data for a lead compound like N-benzyl-2-hydroxyquinoline-4-carboxamide and a hypothetical optimized analog, based on findings from related studies.[8][14]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)MCF-7 GI50 (µM)p-AKT Inhibition (Western Blot)
Lead Compound 50>500>5001.5Dose-dependent decrease
Optimized Analog 2>200>3000.1Strong dose-dependent decrease
SAR Insights
  • Quinolone Core: The 2-hydroxy (or 2-oxo) tautomer is critical for activity, likely participating in hydrogen bonding with the kinase hinge region.[7]

  • 4-Carboxamide Linker: This group is an essential structural element. Its rigidity and ability to act as both a hydrogen bond donor and acceptor help to properly orient substituents into the active site.[7][15]

  • N-Substituent: The benzyl group occupies a key hydrophobic region. SAR studies have shown that modifying this group can significantly impact potency and selectivity. For instance, transitioning from an N-benzyl to an N-phenyl group and adding specific substitutions on the phenyl ring led to analogs with enhanced selectivity for mutant PI3Kα over wild-type.[8]

Conclusion and Future Directions

N-benzyl-2-hydroxyquinoline-4-carboxamide is a validated lead structure for the development of potent and selective PI3Kα inhibitors. The technical protocols and validation workflow detailed in this guide provide a robust framework for characterizing this and related compounds. Future work in this area should focus on:

  • Lead Optimization: Further exploration of the SAR to enhance selectivity and improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.[16][17]

  • Addressing Resistance: Investigating mechanisms of resistance to PI3K inhibitors and exploring rational combination therapies to overcome them.[6][18]

  • Navigating Clinical Challenges: While PI3K inhibitors are a promising class of drugs, challenges related to on-target toxicities and achieving durable responses remain.[19][20] Continued development of isoform-selective inhibitors and intermittent dosing schedules may help mitigate these issues.[6]

By leveraging the foundational knowledge of this chemical series and applying rigorous, mechanistically-grounded experimental validation, the development of next-generation PI3K inhibitors for precision oncology can be significantly advanced.

References

  • MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved January 26, 2026, from [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Journal of Medicinal Chemistry, 59(15), 7252-67. Retrieved January 26, 2026, from [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501. Retrieved January 26, 2026, from [Link]

  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Retrieved January 26, 2026, from [Link]

  • Porta, C., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 14(11), 2605. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved January 26, 2026, from [Link]

  • Janku, F., et al. (2018). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology, 36(10), 1046-1056. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Development and application of PI3K assays for novel drug discovery. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 26, 2026, from [Link]

  • The Institute of Cancer Research. (2025, June 23). PI3K inhibitors feature. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved January 26, 2026, from [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human.... Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2024, March 18). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Hennessy, B. T., et al. (2005). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. Journal of Clinical Investigation, 115(7), 1799-1805. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, October 4). The role of PI3K inhibitors in CLL. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved January 26, 2026, from [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-benzyl-2-hydroxyquinoline-4-carboxamide: From Target Prioritization to Druggability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a highly versatile heterocyclic scaffold that forms the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a carboxamide linkage at various positions on this framework has been a fruitful strategy in medicinal chemistry, leading to the discovery of potent agents with a wide array of pharmacological activities.[2] N-benzyl-2-hydroxyquinoline-4-carboxamide belongs to this promising class of molecules. Derivatives of quinoline carboxamides have demonstrated significant potential as anticancer[3][4][5], antimalarial[6][7], and neuro-active agents[8][9], underscoring the importance of a systematic approach to understanding their mechanism of action and optimizing their therapeutic potential.

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of N-benzyl-2-hydroxyquinoline-4-carboxamide. We will move beyond a mere recitation of steps to delve into the causal reasoning behind methodological choices, ensuring a self-validating and robust computational investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and development of novel therapeutics based on the quinoline carboxamide scaffold.

Foundational Analysis: Chemical and Electronic Landscape of N-benzyl-2-hydroxyquinoline-4-carboxamide

Before embarking on complex simulations, a foundational understanding of the molecule's intrinsic properties is paramount. This initial analysis informs the subsequent steps of the in silico workflow.

Physicochemical Profiling and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical determinants of its chemical reactivity and stability.[6] The energy gap between HOMO and LUMO (Egap) is a key indicator: a smaller gap suggests higher reactivity, while a larger gap indicates greater stability.[6] This analysis can be performed using density functional theory (DFT) calculations.

Experimental Protocol: Frontier Molecular Orbital Analysis

  • Structure Optimization: The 3D structure of N-benzyl-2-hydroxyquinoline-4-carboxamide is first optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[6]

  • FMO Calculation: Following optimization, the HOMO and LUMO energies are calculated.

  • Analysis: The Egap is determined by subtracting the HOMO energy from the LUMO energy. The spatial distribution of the HOMO and LUMO can also be visualized to identify regions of the molecule likely to be involved in electron donation and acceptance, respectively.

Target Identification and Validation: A Multi-pronged Approach

Given the broad bioactivity of the quinoline carboxamide class, a crucial first step is to identify and prioritize potential protein targets for N-benzyl-2-hydroxyquinoline-4-carboxamide. This is not a speculative exercise but a data-driven process of hypothesis generation.

Causality Behind Target Selection

A purely computational approach to target identification can be fraught with false positives. Therefore, we advocate for an integrated strategy that combines literature-based evidence with computational prediction. The diverse activities of quinoline carboxamides suggest potential interactions with multiple targets, including but not limited to:

  • Oncology: Topoisomerases, protein kinases (e.g., EGFR, PI3Kα, VEGFR), and matrix metalloproteinases (MMPs).[3][10]

  • Infectious Diseases: Plasmodium falciparum aminopeptidase N (PfAPN).[6][11]

  • Neurodegenerative Diseases: Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[8][9]

Computational methods can then be employed to refine this list.[12] Web servers and databases that correlate chemical structures with known biological activities can provide valuable starting points for target hypothesis generation.[13]

Experimental Protocol: Target Prioritization

  • Literature Review: Conduct a thorough review of scientific literature for experimentally validated targets of structurally similar quinoline carboxamides.

  • Target Prediction Servers: Utilize web-based tools such as SwissTargetPrediction or Harmonizome to predict potential targets based on the 2D structure of N-benzyl-2-hydroxyquinoline-4-carboxamide.[13]

  • Target Validation: Cross-reference the predicted targets with the literature findings. Prioritize targets that have strong experimental evidence for their involvement in relevant disease pathways. For the purpose of this guide, we will proceed with a hypothetical primary target: Phosphoinositide 3-kinase alpha (PI3Kα) , a key enzyme in cancer pathogenesis.[3]

Molecular Docking: Elucidating the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving complex formation.[14][15] This is a foundational step in structure-based drug design.[16]

The Rationale for Rigorous Preparation

The accuracy of a docking simulation is highly dependent on the quality of the input structures.[17] Therefore, meticulous preparation of both the ligand (N-benzyl-2-hydroxyquinoline-4-carboxamide) and the receptor (PI3Kα) is non-negotiable.

Experimental Protocol: Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the crystal structure of PI3Kα from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[17]

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[14][18]

  • Ligand Preparation:

    • Generate a 3D conformation of N-benzyl-2-hydroxyquinoline-4-carboxamide.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of PI3Kα. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Perform the docking calculation using a validated algorithm such as AutoDock Vina.[14] The program will generate a series of binding poses ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Visualize the top-ranked poses in the context of the PI3Kα active site.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[19]

Data Presentation: Docking Results
Parameter Value
Target Protein PI3Kα (PDB ID: 4L23)
Docking Software AutoDock Vina
Predicted Binding Affinity (kcal/mol) -9.8
Key Interacting Residues Val851, Ser854, Asp933
Types of Interactions Hydrogen bonds, hydrophobic interactions

Molecular Dynamics (MD) Simulations: From a Static Snapshot to a Dynamic Movie

While molecular docking provides a static picture of the ligand-receptor complex, MD simulations offer a dynamic view, allowing for the assessment of the complex's stability and the refinement of the binding hypothesis over time.[20][21]

The Imperative of Simulating Physiological Conditions

MD simulations model the behavior of the system at an atomic level under conditions that mimic a physiological environment (i.e., in a solvent at a specific temperature and pressure). This provides a more realistic assessment of the binding stability than docking alone.[21]

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The top-ranked docked complex of N-benzyl-2-hydroxyquinoline-4-carboxamide and PI3Kα is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules.

    • Ions are added to neutralize the system and mimic physiological salt concentration.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 310 K) and equilibrated at constant pressure.[6]

  • Production Run:

    • A production simulation is run for a sufficient length of time (e.g., 100 ns) to allow for the exploration of the conformational space of the complex.[20]

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.[6]

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds over time.

ADMET Prediction: Assessing Druggability

A potent molecule is not necessarily a good drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[22][23]

The Rationale for Early and Comprehensive ADMET Profiling

In silico ADMET prediction provides a rapid and cost-effective means of identifying potential liabilities in a drug candidate.[13][24] This allows for the early prioritization of compounds with favorable pharmacokinetic and safety profiles.

Experimental Protocol: In Silico ADMET Prediction

  • Selection of Tools: Utilize a consensus approach by employing multiple validated web-based platforms, such as SwissADME, admetSAR, and ProTox-II.[25]

  • Property Prediction: Submit the structure of N-benzyl-2-hydroxyquinoline-4-carboxamide to these servers to predict a range of ADMET properties.

  • Data Consolidation and Analysis: Consolidate the predictions into a single table for easy comparison and analysis. Pay close attention to any predicted liabilities, such as poor oral bioavailability, potential for hERG inhibition, or mutagenicity.[23]

Data Presentation: Predicted ADMET Properties
Property Predicted Value Interpretation
Molecular Weight 290.32 g/mol Favorable (Lipinski's Rule)
LogP 3.5Optimal lipophilicity
H-bond Donors 2Favorable (Lipinski's Rule)
H-bond Acceptors 3Favorable (Lipinski's Rule)
Oral Bioavailability HighGood potential for oral administration
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity
Ames Mutagenicity Non-mutagenicLow risk of mutagenicity

Visualizations: Workflows and Pathways

Overall In Silico Modeling Workflow

G cluster_0 Phase 1: Foundation & Hypothesis cluster_1 Phase 2: Binding Prediction & Dynamics cluster_2 Phase 3: Druggability Assessment Ligand_Analysis Ligand Analysis (Physicochemical & FMO) Target_ID Target Identification (Literature & Prediction) Ligand_Analysis->Target_ID Input Structure Target_Validation Target Validation & Prioritization Target_ID->Target_Validation Candidate Targets Preparation Ligand & Receptor Preparation Target_Validation->Preparation Prioritized Target Docking Molecular Docking Preparation->Docking Prepared Structures MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Pose ADMET ADMET Prediction MD_Sim->ADMET Validated Complex Analysis Data Analysis & Reporting ADMET->Analysis

Caption: The integrated workflow for the in silico modeling of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Hypothetical PI3K/AKT Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation) AKT->Downstream Ligand N-benzyl-2-hydroxy- quinoline-4-carboxamide Ligand->PI3K Inhibits

Caption: Proposed mechanism of action: Inhibition of the PI3K/AKT signaling pathway.

Conclusion: From In Silico Insights to Experimental Validation

This guide has outlined a robust and scientifically grounded workflow for the in silico characterization of N-benzyl-2-hydroxyquinoline-4-carboxamide. By integrating foundational chemical analysis, data-driven target identification, molecular docking, dynamic simulations, and ADMET profiling, researchers can generate a comprehensive and actionable dataset. It is imperative to remember that computational predictions are hypotheses that must be validated through rigorous experimental investigation. The insights gleaned from this in silico cascade, however, provide a powerful tool for prioritizing experimental efforts, optimizing lead compounds, and ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1).
  • National Institutes of Health. (n.d.). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
  • National Institutes of Health. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
  • Springer. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). A Guide to In Silico Drug Design.
  • Unknown Source. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • YouTube. (2020). Protein-Ligand Interaction Tutorial.
  • National Institutes of Health. (n.d.). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV).
  • Unknown Source. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
  • Unknown Source. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • Unknown Source. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Rowan Scientific. (n.d.). ADMET Prediction.
  • PubMed Central. (n.d.). Computational Methods in Drug Discovery.
  • ACS Publications. (2022). Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments | The Journal of Physical Chemistry B.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Bentham Science Publishers. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor.
  • Drug Target Review. (2026). 2026: the year AI stops being optional in drug discovery.
  • Unknown Source. (n.d.). Computational Drug Design and Small Molecule Library Design.
  • PubMed. (n.d.). Unbiased molecular dynamics simulation of a first-in-class small molecule inhibitor binds to oncostatin M.
  • Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support | Nucleic Acids Research.
  • ResearchGate. (2024). In silico drug discovery: a machine learning-driven systematic review.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery.
  • Taylor & Francis. (n.d.). Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1).
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • YouTube. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence.
  • Scilit. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
  • Unknown Source. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • ResearchGate. (2025). Computational Intelligence Methods for ADMET Prediction.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.
  • Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features.
  • Unknown Source. (n.d.). Molecular Docking Tutorial.
  • Unknown Source. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Longdom Publishing. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review.
  • National Institutes of Health. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design.

Sources

Introduction: The Prominence of the Quinolinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-benzyl-2-hydroxyquinoline-4-carboxamide (CAS: 528831-13-2)

For Researchers, Scientists, and Drug Development Professionals

The quinoline and quinolinone scaffolds are fundamental heterocyclic structures that have garnered significant attention in drug discovery.[1] These nitrogen-containing aromatic compounds are prevalent in a multitude of natural products and synthetic molecules, demonstrating a wide array of pharmacological properties.[1] Derivatives of the quinolinone core are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective effects.[1]

Within this privileged class of compounds, the 4-hydroxy-2-quinolinone carboxamides represent a particularly promising family. The strategic combination of the quinolinone moiety with an amide linkage has given rise to compounds with significant therapeutic potential.[1] Notable examples include Linomide, an anti-angiogenic agent with applications in cancer and autoimmune disorders, and Tasquinimod, a potent second-generation immunomodulatory agent for prostate cancer.[1]

This guide focuses on a specific derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide , also identified by its CAS number 528831-13-2. While specific literature on this exact molecule is sparse, this document will synthesize information from closely related analogs to provide a comprehensive technical overview. We will delve into its probable synthesis, potential biological activities with a focus on anticancer applications, and propose detailed experimental protocols for its investigation. This guide aims to serve as a foundational resource for researchers looking to explore the therapeutic utility of this promising compound.

Chemical Profile and Synthesis

Chemical Structure:

Chemical structure of N-benzyl-4-hydroxy-2-quinolone-3-carboxamide
> Figure 1. Chemical structure of N-benzyl-2-hydroxyquinoline-4-carboxamide.[2]

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O₂-
Molecular Weight278.31 g/mol -
XLogP32.7-
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count3-
Rotatable Bond Count2-

Note: These properties are computationally predicted and should be experimentally verified.

Proposed Synthesis Workflow

The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide can be logically approached through a multi-step process, beginning with the synthesis of the core 2-hydroxyquinoline-4-carboxylic acid, followed by amidation. The following workflow is based on established methods for similar quinolinone derivatives.[3][4]

Synthesis_Workflow A Substituted Aniline + Diethyl Malonate B Gould-Jacobs Reaction (Thermal Cyclization) A->B C 2-Hydroxyquinoline-4-carboxylic acid B->C D Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) C->D E Activated Ester Intermediate D->E G Amide Coupling Reaction E->G F Benzylamine F->G H N-benzyl-2-hydroxyquinoline-4-carboxamide G->H I Purification (Recrystallization/Chromatography) H->I J Final Product I->J

Caption: Proposed synthetic workflow for N-benzyl-2-hydroxyquinoline-4-carboxamide.

Detailed Experimental Protocol: Synthesis

Part 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

This precursor is a valuable intermediate in the synthesis of various biologically active compounds.[4] One established method involves the oxidation of 2-hydroxy-4-(chloromethyl)quinoline.[3]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 24 g of sodium hydroxide in 150 ml of water. Heat the solution to 50°C.[3]

  • Reagent Addition: Simultaneously add 150 ml of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-(chloromethyl)quinoline over a period of 20 minutes. Maintain the reaction temperature at 50°C.[3]

  • Reaction Monitoring: Stir the mixture at 50°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, filter the aqueous solution. Acidify the filtrate with 200 ml of 1:1 aqueous hydrochloric acid and cool to 10°C.[3]

  • Purification: Collect the resulting precipitate by filtration and dry it under vacuum at 150°C. Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 2-hydroxyquinoline-4-carboxylic acid.[3]

Part 2: Amidation to form N-benzyl-2-hydroxyquinoline-4-carboxamide

  • Activation of Carboxylic Acid: Suspend the synthesized 2-hydroxyquinoline-4-carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

  • Amine Addition: To the activated intermediate, add benzylamine, followed by a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound, N-benzyl-2-hydroxyquinoline-4-carboxamide.

Potential Biological Activity and Mechanism of Action

The quinolinone carboxamide scaffold is a versatile pharmacophore with a wide range of biological activities.[1] Derivatives have shown promise as anticancer, anti-inflammatory, and immunomodulatory agents.[1]

Anticancer Potential: Targeting the PI3K/AKT Pathway

Recent studies have highlighted the potential of 4-hydroxy-2-quinolone-3-carboxamide derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3Kα) enzyme.[2] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[2]

Molecular docking studies on compounds structurally similar to N-benzyl-2-hydroxyquinoline-4-carboxamide have revealed favorable binding interactions with key residues in the active site of PI3Kα, including W780, Y836, and V851.[2] The carboxamide moiety is crucial for these interactions, often forming hydrogen bonds that stabilize the complex.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N-benzyl-2-hydroxyquinoline -4-carboxamide Inhibitor->PI3K Inhibition

Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT pathway.

Other Potential Activities
  • Anti-inflammatory Effects: The quinolinone core is associated with anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase (LOX).[1]

  • Antimicrobial Activity: Various quinoline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

Protocols for Biological Evaluation

To validate the therapeutic potential of N-benzyl-2-hydroxyquinoline-4-carboxamide, a series of in vitro assays are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of N-benzyl-2-hydroxyquinoline-4-carboxamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

PI3Kα Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3Kα.

  • Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα enzyme, the substrate PIP2, and varying concentrations of N-benzyl-2-hydroxyquinoline-4-carboxamide in a kinase buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (a byproduct of the kinase reaction) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC₅₀ value for PI3Kα inhibition.

Future Research Directions

The exploration of N-benzyl-2-hydroxyquinoline-4-carboxamide is still in its early stages. Future research should focus on:

  • Definitive Synthesis and Characterization: Experimental validation of the proposed synthesis route and full analytical characterization (¹H-NMR, ¹³C-NMR, HRMS, IR) of the compound.

  • Broad-Spectrum Biological Screening: Testing against a diverse panel of cancer cell lines and microbial strains to identify the most sensitive targets.

  • In-depth Mechanistic Studies: Beyond PI3Kα, investigating other potential molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyl group and the quinolinone core to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the compound's performance in preclinical animal models of cancer or inflammation to assess its therapeutic potential in a living system.

Conclusion

N-benzyl-2-hydroxyquinoline-4-carboxamide belongs to a class of compounds with demonstrated and versatile therapeutic potential. Based on the activity of its close analogs, it is a promising candidate for further investigation, particularly as an anticancer agent potentially targeting the PI3K/AKT pathway. The synthetic route is plausible with established chemical methods, and standardized biological assays can be employed to elucidate its specific activities. This guide provides a solid framework for researchers to embark on the scientific journey of unlocking the full potential of this intriguing molecule.

References

  • Kalliakmoufa, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available from: [Link]

  • Lin, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. Available from: [Link]

  • Sabbah, D. A., et al. (2022). Novel Derivatives of 4,6-Dihydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. ResearchGate. Available from: [Link]

  • Gok, M. K., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health. Available from: [Link]

  • Surrey, A. R. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • da Silva, A. C. M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.
  • Al-Obaid, A. M., et al. (2009). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Available from: [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Evaluating the Anti-cancer Activity of N-benzyl-2-hydroxyquinoline-4-carboxamide on PC-3 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers investigating the anti-cancer properties of N-benzyl-2-hydroxyquinoline-4-carboxamide, a member of the promising quinoline-4-carboxamide class of compounds.[1] We present a suite of validated, step-by-step protocols tailored for assessing the compound's efficacy against the androgen-independent human prostate cancer cell line, PC-3. The methodologies detailed herein cover the essential assays for determining cytotoxic effects, induction of apoptosis, and cell cycle modulation. Beyond procedural steps, this guide explains the scientific rationale behind experimental choices, offers expected data outcomes, and outlines a potential mechanism of action, providing a robust framework for drug discovery and development professionals.

Introduction: The Rationale for Targeting PC-3 Cells with Quinoline Carboxamides

Prostate cancer remains a significant global health challenge, with a critical need for novel therapeutics, especially for castration-resistant prostate cancer (CRPC). The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a cornerstone model for studying androgen-independent prostate cancer. These cells are known for their high metastatic potential and lack of functional androgen receptor and p53, making them representative of an aggressive, late-stage disease.

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects.[2][3] Structurally related analogues have shown promise against various cancer cell lines, including prostate cancer.[1][4][5] N-benzyl-2-hydroxyquinoline-4-carboxamide incorporates the key quinoline core, a carboxamide linker critical for hydrogen bonding interactions, and a benzyl group, which can contribute to hydrophobic interactions within target protein binding pockets.[6] This application note provides the necessary protocols to rigorously evaluate its potential as a therapeutic agent by quantifying its impact on PC-3 cell viability, its ability to trigger programmed cell death (apoptosis), and its power to halt cellular proliferation through cell cycle arrest.

Overall Experimental Workflow

The evaluation of N-benzyl-2-hydroxyquinoline-4-carboxamide's anti-cancer activity follows a logical, multi-step process. The workflow is designed to first establish the compound's cytotoxic potency and then to elucidate the underlying cellular mechanisms responsible for its effects.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Interpretation PC3_Culture PC-3 Cell Culture (Maintain & Passage) MTT_Assay Cell Viability Assay (MTT) (Determine IC50) PC3_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) PC3_Culture->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) PC3_Culture->CellCycle_Assay Western_Blot Western Blot Analysis (Protein Expression) PC3_Culture->Western_Blot Compound_Prep Compound Preparation (Stock & Working Solutions) Compound_Prep->MTT_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->CellCycle_Assay Compound_Prep->Western_Blot MTT_Assay->Apoptosis_Assay Based on IC50 MTT_Assay->CellCycle_Assay Based on IC50 MTT_Assay->Western_Blot Based on IC50 Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Mechanism of Action Conclusion Data_Analysis->Conclusion

Caption: Overall experimental workflow for evaluating the anti-cancer activity.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog # (Example)
N-benzyl-2-hydroxyquinoline-4-carboxamideBenchChem528831-13-2
PC-3 (Human prostate adenocarcinoma)ATCCCRL-1435
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DMSO, Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Annexin V-FITC Apoptosis Detection KitBioLegend640914
Propidium Iodide (PI)Thermo FisherP3566
RNase A (DNase free)Thermo FisherEN0531
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
Primary Antibodies (Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21, β-Actin)Cell Signaling Tech.Various
HRP-conjugated Secondary AntibodyCell Signaling Tech.Various
ECL Western Blotting SubstrateBio-Rad1705061

Detailed Experimental Protocols

Protocol 1: PC-3 Cell Culture and Compound Handling

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. PC-3 cells are adherent and require specific media conditions for optimal growth. The test compound must be dissolved in a vehicle (DMSO) that is minimally toxic to the cells at its final working concentration.

  • Cell Maintenance: Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.

  • Compound Stock Preparation: Prepare a 100 mM stock solution of N-benzyl-2-hydroxyquinoline-4-carboxamide in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to minimize vehicle-induced cytotoxicity. A "vehicle control" (0.1% DMSO in medium) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Seed 5 x 10³ PC-3 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells.[10] Propidium Iodide (PI) is a DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ PC-3 cells per well in a 6-well plate. After 24 hours, treat the cells with N-benzyl-2-hydroxyquinoline-4-carboxamide at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached with trypsin, and the trypsin should be neutralized with complete medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 4: Cell Cycle Analysis by PI Staining

Rationale: This method quantifies the DNA content within a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12] Anti-proliferative compounds often work by inducing cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[11] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.[11]

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3, incubating for 24 hours.

  • Harvesting and Fixation: Harvest cells as previously described. Wash once with PBS, then fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This preserves the cellular structure and makes the membrane permeable to PI.

  • Fixation Incubation: Incubate the cells in ethanol for at least 2 hours at -20°C (or overnight for convenience).[13][14]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

  • Analysis: Analyze the samples using a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity. Modeling software (e.g., ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).

Protocol 5: Western Blot Analysis of Regulatory Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation. This provides mechanistic insight into how the compound exerts its effects. For example, observing an increase in cleaved Caspase-3 and cleaved PARP confirms the activation of the execution phase of apoptosis.[16][17] Changes in the levels of Bcl-2 family proteins (e.g., a decreased Bcl-2/Bax ratio) can indicate the involvement of the intrinsic apoptotic pathway.[9] Alterations in cyclins and cyclin-dependent kinase inhibitors (e.g., p21) can corroborate cell cycle arrest data.[18]

  • Protein Extraction: Treat PC-3 cells in 60 mm dishes with the compound (IC50 and 2x IC50) for 24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p21, anti-β-Actin) overnight at 4°C, diluted according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-Actin is used as a loading control to normalize the data.

Expected Results and Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: Effect of N-benzyl-2-hydroxyquinoline-4-carboxamide on PC-3 Cell Viability

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 4.5
192.1 ± 5.1
575.4 ± 3.8
1051.2 ± 4.2
2528.9 ± 3.1
5015.6 ± 2.5
Calculated IC50 ~10.5 µM

Table 2: Apoptosis Induction in PC-3 Cells (24 hr Treatment)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle Control94.2 ± 2.13.5 ± 0.82.3 ± 0.5
Compound (10 µM)65.7 ± 3.522.8 ± 2.911.5 ± 1.7
Compound (20 µM)41.3 ± 4.038.1 ± 3.320.6 ± 2.4

Table 3: Cell Cycle Distribution in PC-3 Cells (24 hr Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.1 ± 2.824.5 ± 1.920.4 ± 1.5
Compound (10 µM)40.2 ± 3.121.8 ± 2.238.0 ± 2.6
Compound (20 µM)25.9 ± 2.515.5 ± 1.858.6 ± 3.9

Proposed Mechanism of Action

The collective data suggest that N-benzyl-2-hydroxyquinoline-4-carboxamide inhibits PC-3 cell proliferation by inducing G2/M phase cell cycle arrest and triggering apoptosis through the intrinsic pathway. The compound's action likely disrupts the balance of pro- and anti-apoptotic proteins and interferes with the machinery that governs the G2/M checkpoint transition.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound N-benzyl-2-hydroxyquinoline- 4-carboxamide p21 Upregulation of p21 Compound->p21 Bcl2 Downregulation of Bcl-2 Compound->Bcl2 Bax Upregulation of Bax Compound->Bax CDK1_CyclinB CDK1/Cyclin B Complex (Inhibition) p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest leads to Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits inhibition Bax->Mito promotes Casp9 Caspase-9 Activation Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: Proposed signaling pathway for the anti-cancer activity of the compound.

References

  • Wereńska, M., et al. (n.d.). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. MDPI. Retrieved from [Link]

  • Wang, R., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: PC-3 Cell Line (Inserts and Plates). Retrieved from [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins in the PC3 and.... Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (n.d.). The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line. Retrieved from [Link]

  • PubMed. (2006). Identification of ABR-215050 as lead second generation quinoline-3-carboxamide anti-angiogenic agent for the treatment of prostate cancer. Retrieved from [Link]

  • National Institutes of Health. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. (n.d.). Western blot analysis of cell cycle proteins, listed in methods. PC-3,.... Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT cell viability assay on (a) PC3 prostate cancer and (b) PNT2 normal.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of PC-3 stained with annexin V and PI after 48.... Retrieved from [Link]

Sources

Application Note: Evaluating the Anti-proliferative Activity of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Carboxamides in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Among these, quinoline-4-carboxamide derivatives have emerged as a promising class of anti-cancer agents.[1][2] Their planar, aromatic nature allows them to intercalate into DNA or bind to the ATP-binding pockets of various enzymes crucial for cancer cell survival and proliferation.[2] This application note focuses on N-benzyl-2-hydroxyquinoline-4-carboxamide, a novel derivative designed to leverage these structural advantages.

The incorporation of a carboxamide linkage at the C-4 position of the quinoline ring has been shown to be an effective strategy for enhancing anti-cancer potency.[1] Furthermore, the N-benzyl substituent can contribute to the compound's lipophilicity and potentially influence its interaction with hydrophobic pockets in target proteins. The 2-hydroxy group can participate in hydrogen bonding, further stabilizing the drug-target complex.

While the precise mechanism of action for N-benzyl-2-hydroxyquinoline-4-carboxamide is still under investigation, related quinoline carboxamides have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[1][3] A significant number of these compounds ultimately trigger apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells.

This guide provides a comprehensive framework for researchers to assess the anti-proliferative efficacy of N-benzyl-2-hydroxyquinoline-4-carboxamide using standard, robust cell-based assays. We will detail the Sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity, and discuss the interpretation of the resulting data. Additionally, we will explore the potential signaling pathways, such as the PI3K/Akt/mTOR pathway, that may be targeted by this class of compounds.

Putative Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on the known activities of structurally similar quinoline derivatives, N-benzyl-2-hydroxyquinoline-4-carboxamide is hypothesized to inhibit cancer cell proliferation by modulating key signaling pathways that are frequently dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR cascade, which plays a central role in cell growth, survival, and metabolism.[4][5][6]

The PI3K/Akt/mTOR pathway is a major downstream effector of growth factor receptors.[7] Its aberrant activation is a common event in many human cancers, often due to mutations in key components of the pathway.[6] Inhibitors that target one or more nodes in this pathway have shown significant therapeutic promise.[8] It is plausible that N-benzyl-2-hydroxyquinoline-4-carboxamide could interfere with the activity of PI3K, Akt, or mTOR, leading to a downstream cascade of events that culminates in the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.

Diagram of the Putative PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound N-benzyl-2-hydroxyquinoline -4-carboxamide Compound->PI3K Inhibition (Putative) Compound->Akt Inhibition (Putative) Compound->mTORC1 Inhibition (Putative)

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by N-benzyl-2-hydroxyquinoline-4-carboxamide.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[9] It is a sensitive, reproducible, and cost-effective method for high-throughput screening of potential anti-cancer compounds.[9]

Principle of the SRB Assay

The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.

Materials and Reagents
  • N-benzyl-2-hydroxyquinoline-4-carboxamide (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-benzyl-2-hydroxyquinoline-4-carboxamide in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 510 nm using a microplate reader.

Diagram of the SRB Assay Workflow

SRB_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with Compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Fix 5. Fix with TCA Incubate2->Fix Wash1 6. Wash & Dry Fix->Wash1 Stain 7. Stain with SRB Wash1->Stain Wash2 8. Wash & Dry Stain->Wash2 Solubilize 9. Solubilize Dye Wash2->Solubilize Read 10. Read Absorbance (510 nm) Solubilize->Read Analyze 11. Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Data Analysis and Interpretation

The absorbance values obtained from the SRB assay are directly proportional to the number of living cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. It represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Expected Results and Data Presentation

Based on studies with structurally similar 2-phenylquinoline-4-carboxamide derivatives, N-benzyl-2-hydroxyquinoline-4-carboxamide is expected to exhibit potent anti-proliferative activity against a range of cancer cell lines.[3] The IC₅₀ values are anticipated to be in the low micromolar to nanomolar range.

Table 1: Hypothetical Anti-proliferative Activity of N-benzyl-2-hydroxyquinoline-4-carboxamide and a Related Compound (7b) against Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
N-benzyl-2-hydroxyquinoline-4-carboxamide MCF-7BreastHypothetical
HCT116ColonHypothetical
A549LungHypothetical
Compound 7b (Reference) [3]HelaCervical>100
SK-OV-3Ovarian0.5
HCT116Colon0.2
A549Lung1.1
MDA-MB-468Breast0.6

Note: The IC₅₀ values for N-benzyl-2-hydroxyquinoline-4-carboxamide are hypothetical and should be determined experimentally. The data for compound 7b is from published literature for comparative purposes.[3]

Conclusion and Future Directions

This application note provides a detailed protocol for evaluating the anti-proliferative activity of N-benzyl-2-hydroxyquinoline-4-carboxamide using the SRB assay. The outlined methodology, coupled with the insights into the potential mechanism of action, offers a robust framework for researchers in drug discovery and development.

Further investigations should focus on elucidating the precise molecular target(s) of N-benzyl-2-hydroxyquinoline-4-carboxamide. This can be achieved through a combination of biochemical assays, such as kinase profiling and tubulin polymerization assays, and cell-based assays to investigate effects on cell cycle progression and apoptosis. Understanding the structure-activity relationship of this class of compounds will be crucial for the rational design of more potent and selective anti-cancer agents.[1][2]

References

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025). YouTube. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved from [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). Research Unit of Computer Graphics | TU Wien. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH. Retrieved from [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). PubMed. Retrieved from [Link]

  • How can I calculate IC50 value for SRB assay to find out ıf there is synergy between two drugs or not? (2019). ResearchGate. Retrieved from [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PubMed Central. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. Retrieved from [Link]

  • Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. (2017). PubMed. Retrieved from [Link]

  • Antiproliferative activities of the synthesized compounds against four... (n.d.). ResearchGate. Retrieved from [Link]

  • How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? (2021). ResearchGate. Retrieved from [Link]

  • The slow cell death response when screening chemotherapeutic agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Retrieved from [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (n.d.). AACR Journals. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. Retrieved from [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved from [Link]

  • The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. References are given in parentheses. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). n.d. Retrieved from [Link]

  • FDA accepts NDA for gedatolisib, Celcuity's investigational breast cancer treatment. (2026). n.d. Retrieved from [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, antiviral, and neuroprotective properties.[1] The introduction of a carboxamide linkage to the quinoline framework has been a particularly fruitful strategy for enhancing therapeutic potential, especially in oncology.[2] This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide , to explore its therapeutic potential.

While direct biological data for N-benzyl-2-hydroxyquinoline-4-carboxamide is emerging, the known activities of structurally similar quinolone carboxamides provide a strong rationale for targeted screening efforts. Analogs have shown inhibitory activity against key oncogenic targets such as topoisomerase, phosphoinositide 3-kinases (PI3K), and vascular endothelial growth factor receptor (VEGFR).[2] Furthermore, the broader class of N-benzyl carboxamides has been investigated for antiviral and anti-inflammatory properties.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a strategic framework and detailed protocols for initiating a high-throughput screening campaign to identify and validate the biological activities of N-benzyl-2-hydroxyquinoline-4-carboxamide. The protocols are grounded in established HTS principles and tailored to the potential target classes of this promising compound.

Strategic Overview of the High-Throughput Screening Campaign

A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the validation of promising "hits."[5] This guide will detail a comprehensive workflow, from initial screening to hit confirmation and preliminary mechanism-of-action studies.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation & Characterization A Assay Development & Miniaturization B Pilot Screen (Z' > 0.5) A->B C Full Library HTS B->C D Data Analysis & Hit Selection C->D Primary Hits E Hit Confirmation (Dose-Response) D->E F Orthogonal Assays E->F G Structure-Activity Relationship (SAR) F->G Confirmed Hits H Mechanism of Action (MoA) Studies G->H I Cellular Thermal Shift Assay (CETSA) H->I

Figure 1: A generalized workflow for the high-throughput screening and validation of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Physicochemical Properties of N-benzyl-2-hydroxyquinoline-4-carboxamide

A preliminary in-silico assessment of the drug-like properties of N-benzyl-2-hydroxyquinoline-4-carboxamide and its parent acid provides a foundation for understanding its potential behavior in biological assays.

Property2-Hydroxyquinoline-4-carboxylic acidN-benzyl-2-hydroxyquinoline-4-carboxamide (Predicted)
Molecular Weight 189.17 g/mol [6]~279.29 g/mol
XLogP3-AA 0.6[6]~3.1
Hydrogen Bond Donors 2[6]2
Hydrogen Bond Acceptors 3[6]3

Note: Properties for N-benzyl-2-hydroxyquinoline-4-carboxamide are estimated based on its structure and data for similar compounds.[7]

Part 1: Primary High-Throughput Screening Protocols

The primary screen is designed to rapidly assess a large library of compounds to identify initial "hits" that modulate the activity of a specific biological target. Based on the activities of related quinolone carboxamides, the following assays are recommended for the initial screening of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Protocol 1.1: Kinase Inhibition High-Throughput Screening (Biochemical Assay)

Rationale: Structurally similar quinolone-3-carboxamides have been identified as inhibitors of protein kinases, such as PI3K.[2] High-throughput kinome profiling is an efficient method for discovering new kinase inhibitors.[8] An enzyme-coupled fluorescence assay for ADP detection is a cost-effective and simple method for HTS of kinase inhibitors.[9]

Objective: To identify if N-benzyl-2-hydroxyquinoline-4-carboxamide inhibits the activity of a target kinase (e.g., PI3Kα).

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well, low-volume, white, opaque plates

  • Compound library including N-benzyl-2-hydroxyquinoline-4-carboxamide

  • Positive control inhibitor (e.g., a known PI3Kα inhibitor)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Prepare compound plates by dispensing 50 nL of each test compound (including N-benzyl-2-hydroxyquinoline-4-carboxamide) and controls into the 384-well assay plates. The final concentration for screening is typically 10 µM.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase and its substrate.

    • Add 5 µL of the kinase/substrate mixture to each well of the compound plate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 1.2: Topoisomerase II Inhibition High-Throughput Screening (Biochemical Assay)

Rationale: Carboxamide derivatives have been shown to interact with the topoisomerase II-DNA complex.[2] A high-throughput assay based on DNA triplex formation can be used to screen for topoisomerase inhibitors.[10]

Objective: To determine if N-benzyl-2-hydroxyquinoline-4-carboxamide inhibits the catalytic activity of human topoisomerase IIα.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing MgCl2, KCl, DTT)

  • Intercalating dye (e.g., PicoGreen)

  • 384-well black plates

  • Positive control inhibitor (e.g., Etoposide)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into 384-well plates.

  • Topoisomerase Reaction:

    • Prepare a reaction mixture containing supercoiled DNA and topoisomerase IIα in assay buffer.

    • Add 10 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Staining:

    • Stop the reaction by adding 5 µL of 1% SDS.

    • Add PicoGreen dye, diluted in TE buffer, to each well.

    • Incubate in the dark for 5 minutes.

  • Data Acquisition: Measure the fluorescence intensity on a plate reader (Excitation: ~480 nm, Emission: ~520 nm). A decrease in fluorescence indicates inhibition of DNA relaxation.

Data Analysis:

  • Calculate the percent inhibition based on the fluorescence signal of the controls.

  • Perform a Z'-factor calculation to validate the assay performance.

Protocol 1.3: Antiviral High-Throughput Screening (Cell-Based Assay)

Rationale: N-benzyl hydroxypyridone carboxamides have shown antiviral activity against human cytomegalovirus (HCMV).[3] A cell-based assay using a reporter virus is a common method for HTS of antiviral compounds.[11]

Objective: To screen N-benzyl-2-hydroxyquinoline-4-carboxamide for activity against a specific virus (e.g., a reporter-expressing influenza virus or a pseudotyped virus).

Materials:

  • Host cell line susceptible to the virus (e.g., A549 cells for influenza)

  • Reporter virus (e.g., influenza A virus expressing luciferase)

  • Cell culture medium and supplements

  • 384-well clear-bottom cell culture plates

  • Positive control antiviral drug (e.g., Oseltamivir for influenza)

  • Negative control (DMSO)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the host cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Addition: Add the test compounds to the cells.

  • Virus Infection: Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).

  • Lysis and Reporter Assay:

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • A reduction in the reporter signal indicates antiviral activity.

  • Calculate the percent inhibition for each compound.

  • Simultaneously, a cell viability assay (e.g., CellTiter-Glo) should be performed on a parallel plate to identify cytotoxic compounds.

Part 2: Hit Confirmation and Validation

The goal of this phase is to confirm the activity of the initial hits from the primary screen and eliminate false positives.[12]

Workflow for Hit Validation

Hit_Validation_Workflow A Primary Hits B Re-test in Primary Assay A->B C Dose-Response Curve (IC50/EC50) B->C D Orthogonal Assay C->D E Promiscuity/PAINS Analysis C->E F Validated Hits D->F E->F

Figure 2: A detailed workflow for the validation of hits identified in the primary high-throughput screen.

Protocol 2.1: Dose-Response Analysis

Objective: To determine the potency (IC50 or EC50) of the confirmed hits.

Procedure:

  • Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series.

  • Perform the primary assay with these serial dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Protocol 2.2: Orthogonal Assays

Objective: To confirm the activity of the hits using a different assay technology to rule out assay-specific artifacts.

Examples of Orthogonal Assays:

  • For Kinase Inhibitors: A different kinase activity assay with an alternative detection method (e.g., fluorescence polarization).

  • For Topoisomerase Inhibitors: A DNA cleavage assay to confirm that the compound stabilizes the enzyme-DNA complex.

  • For Antiviral Compounds: A plaque reduction assay to measure the inhibition of infectious virus production.

Protocol 2.3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to directly measure the engagement of a compound with its target protein within a cellular environment.[13][14][15] Ligand binding increases the thermal stability of the target protein.[15]

Objective: To confirm that N-benzyl-2-hydroxyquinoline-4-carboxamide directly binds to its putative target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • N-benzyl-2-hydroxyquinoline-4-carboxamide

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Western blotting or ELISA reagents

Procedure:

  • Compound Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions in PCR tubes or plates across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.

Data Analysis:

  • Plot the amount of soluble target protein against the temperature for both treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Management and Analysis

High-throughput screening generates vast amounts of data that require systematic processing and analysis.[16][17]

Key Considerations:

  • Data Normalization: Raw data from each plate should be normalized to the plate-specific controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection Criteria: Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • Structure-Activity Relationship (SAR): For validated hits, preliminary SAR can be established by analyzing the activity of structurally related compounds that were also present in the screening library.[18]

Conclusion and Future Directions

This document provides a comprehensive framework for the high-throughput screening of N-benzyl-2-hydroxyquinoline-4-carboxamide. The proposed protocols are based on the known biological activities of structurally related compounds and represent a rational starting point for identifying the therapeutic potential of this novel molecule. A rigorous process of primary screening, hit confirmation, and validation is essential for the successful identification of high-quality lead compounds for further drug development. The insights gained from these initial screens will guide subsequent medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

  • ResearchGate. (n.d.). Chemical structure of N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (1). Retrieved from [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape - PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC - NIH. Retrieved from [Link]

  • PLOS One. (2014). Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Retrieved from [Link]

  • PLOS One. (2022). Development of a high-throughput method to screen novel antiviral materials. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Frontiers. (2016). A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Retrieved from [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes - NIH. Retrieved from [Link]

  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening for kinase inhibitors. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for Measuring PI3K Enzyme Inhibition by N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the PI3K Signaling Pathway and the Emergence of Targeted Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[4][5] This aberrant signaling cascade promotes tumorigenesis and can contribute to resistance to cancer therapies.[6][7] Consequently, the components of the PI3K pathway have become prime targets for the development of novel anticancer drugs.[4]

A promising class of small molecule inhibitors is being investigated to selectively target PI3K isoforms. Among these, quinoline-based scaffolds have shown significant potential. This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of N-benzyl-2-hydroxyquinoline-4-carboxamide, a compound structurally related to known PI3Kα inhibitors, against a specific PI3K isoform.[8] The protocol is designed to be robust, reproducible, and adaptable for high-throughput screening.

This guide will provide a comprehensive, step-by-step methodology, delve into the rationale behind critical experimental choices, and offer insights into data analysis and interpretation. The aim is to equip researchers, scientists, and drug development professionals with a self-validating system to accurately characterize the inhibitory potential of N-benzyl-2-hydroxyquinoline-4-carboxamide and similar compounds.

The PI3K Signaling Cascade: A Visual Overview

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane.[5][7] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3] This recruitment to the plasma membrane allows for the phosphorylation and full activation of Akt by other kinases like PDK1.[3] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately orchestrating the cellular responses of growth, survival, and proliferation.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Dimerization PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment via PH Domain PDK1 PDK1 PDK1->Akt Phosphorylation (Activation) Downstream\nEffectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream\nEffectors Phosphorylation Cellular Responses Cell Growth, Survival, Proliferation Downstream\nEffectors->Cellular Responses

Caption: The PI3K/Akt Signaling Pathway.

Principle of the Assay: Quantifying Kinase Activity with ADP-Glo™

To determine the inhibitory effect of N-benzyl-2-hydroxyquinoline-4-carboxamide on PI3K activity, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[10][11][12] This assay is universal for virtually any ADP-generating enzyme and is well-suited for high-throughput screening.[10][12]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion: The PI3K enzyme, its lipid substrate (PIP2), and ATP are incubated with varying concentrations of the inhibitor. After the kinase reaction, the remaining ATP is depleted by adding the ADP-Glo™ Reagent.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.[10][11]

The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, is determined by plotting the percent inhibition of PI3K activity against the logarithm of the inhibitor concentration.[13][14]

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the PI3K enzyme inhibition assay.

Experimental_Workflow A 1. Reagent Preparation - PI3K Enzyme Dilution - Inhibitor Serial Dilution - Substrate/ATP Mix B 2. Kinase Reaction - Add Inhibitor to Plate - Add Enzyme - Add Substrate/ATP Mix to Initiate - Incubate at Room Temperature A->B C 3. ATP Depletion - Add ADP-Glo™ Reagent - Incubate B->C D 4. ADP Detection - Add Kinase Detection Reagent - Incubate C->D E 5. Data Acquisition - Read Luminescence D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 Value E->F

Caption: PI3K Inhibition Assay Workflow.

Detailed Protocol: PI3K Enzyme Inhibition Assay

This protocol is optimized for a 384-well plate format, suitable for screening multiple inhibitor concentrations.

Materials and Reagents:

  • Recombinant human PI3K (isoform of interest, e.g., PI3Kα)

  • N-benzyl-2-hydroxyquinoline-4-carboxamide

  • PI3K lipid substrate (e.g., PIP2)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, low-volume plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of N-benzyl-2-hydroxyquinoline-4-carboxamide in 100% DMSO.

    • Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor stock solution in 100% DMSO. It is recommended to use a 10-point, 3-fold serial dilution to cover a broad concentration range.

    • Enzyme Preparation: Thaw the recombinant PI3K enzyme on ice. Dilute the enzyme to the desired working concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve.

    • Substrate/ATP Mixture: Prepare a working solution of the lipid substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific PI3K isoform to ensure accurate determination of competitive inhibition.

  • Assay Plate Setup:

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.[15]

    • Include "no enzyme" control wells containing only DMSO.

  • Kinase Reaction:

    • Add 4 µL of the diluted PI3K enzyme to the wells containing the inhibitor and the "plus enzyme" control wells.[10] For the "no enzyme" control wells, add 4 µL of Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mixture to all wells.[15]

    • Mix the plate gently and incubate at room temperature for 60 minutes.[10] The incubation time may need to be optimized based on the specific PI3K isoform and enzyme concentration.

  • Signal Detection:

    • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[10]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Calculation of Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

      % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

    • Where:

      • RLU_inhibitor is the relative luminescence units from the wells with the inhibitor.

      • RLU_no_enzyme is the average RLU from the "no enzyme" control wells.

      • RLU_vehicle is the average RLU from the DMSO vehicle control wells.

  • IC50 Determination:

    • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[13][14]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, XLfit). The IC50 value will be derived from this curve.

Data Presentation:

The results of the inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the test compound and any reference compounds is recommended.

CompoundPI3K IsoformIC50 (nM)
N-benzyl-2-hydroxyquinoline-4-carboxamidePI3Kα[Insert experimental value]
Reference Inhibitor (e.g., Alpelisib)PI3Kα[Insert experimental value]

Self-Validating Systems and Troubleshooting

A robust and reliable assay should include appropriate controls to ensure the validity of the results.

  • Z'-factor: The Z'-factor is a statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive (vehicle) and negative (no enzyme or maximally inhibited) controls.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid significant effects on enzyme activity.[1] The tolerance of the specific PI3K isoform to DMSO should be determined empirically.

  • Compound Interference: Some test compounds may interfere with the assay components, leading to false-positive or false-negative results.[16] Potential interference can be assessed by running the assay in the absence of the enzyme.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Signal-to-Background Ratio Insufficient enzyme activity or suboptimal reagent concentrations.Optimize enzyme and ATP concentrations. Ensure reagents are properly stored and handled.
High Well-to-Well Variability Inaccurate pipetting, improper mixing, or edge effects on the plate.Use calibrated pipettes or an automated liquid handler. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate if edge effects are observed.
Inconsistent IC50 Values Issues with inhibitor solubility or stability, or incorrect serial dilutions.Ensure the inhibitor is fully dissolved in DMSO. Prepare fresh dilutions for each experiment. Verify the accuracy of the serial dilutions.

Conclusion

This application note provides a detailed and validated protocol for determining the inhibitory potency of N-benzyl-2-hydroxyquinoline-4-carboxamide against PI3K using the ADP-Glo™ Kinase Assay. By following this comprehensive guide, researchers can obtain reliable and reproducible data to advance their drug discovery efforts targeting the critical PI3K signaling pathway. The principles and methodologies outlined here are also applicable to the characterization of other novel PI3K inhibitors.

References

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644. [Link]

  • Jia, S., Liu, Z., Zhang, S., Liu, P., Zhang, L., Lee, S. H., Zhang, J., & Leng, Y. (2020). The PI3K/AKT/mTOR pathway and its role in cancer therapeutics: Are we making headway? Frontiers in Oncology, 10, 2507. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., O'Brien, S. E., & Duckett, D. R. (2007). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Bioorganic & Medicinal Chemistry, 15(17), 5837–5844. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Klink, T. A., & Twesten, N. J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489–501. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Khan, I., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1630. [Link]

  • Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]

  • Lu, C. H., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget, 9(53), 30164–30177. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Gesellchen, F., & Tyreman, M. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 98–105. [Link]

  • Sugita, H., Dan, S., Kong, D., Tomida, A., & Yamori, T. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941–945. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity. ASSAY and Drug Development Technologies, 7(6), 560–572. [Link]

  • VJHemOnc - Video Journal of Hematology & HemOnc. (2023, October 4). The role of PI3K inhibitors in CLL. YouTube. [Link]

  • Genentech. (2012, November 13). The PI3K Signaling Pathway. YouTube. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(29), 3536–3546. [Link]

  • ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Vasan, N., Razavi, P., Johnson, J. L., & Cantley, L. C. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 25(7), 2057–2067. [Link]

  • Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 8(4), 249–269. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kramer, J. A., & Kuntz, I. D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(19), 15413–15424. [Link]

  • Cuzzucoli Crucitti, G., et al. (2017). Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry, 60(10), 4165–4178. [Link]

Sources

Application Note & Protocol: Preclinical Evaluation of N-benzyl-2-hydroxyquinoline-4-carboxamide as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Antiviral Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Historically recognized for its potent antimalarial properties, the quinoline ring system has increasingly demonstrated significant potential as a versatile platform for the development of novel antiviral agents.[1][2][3][4] Derivatives of this heterocyclic system have been reported to exhibit inhibitory activity against a diverse range of viruses, including influenza A virus, human cytomegalovirus (HCMV), and Zika virus.[4][5][6] The mechanism of action for these compounds is varied, targeting different stages of the viral life cycle from entry to replication and egress.[7][8][9][10][11][12]

This application note focuses on a specific quinoline derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide . While extensive research on this particular molecule is emerging, its structural similarity to other antivirally active quinoline and carboxamide compounds, such as N-benzyl hydroxypyridone carboxamides which have shown submicromolar potency against HCMV, suggests its potential as a candidate for antiviral drug development.[5] This document provides a comprehensive guide for researchers to conduct a thorough in vitro evaluation of the antiviral efficacy and cytotoxicity of N-benzyl-2-hydroxyquinoline-4-carboxamide. The protocols outlined herein are designed to establish a robust preclinical data package, elucidating the compound's therapeutic potential and guiding further development.

Guiding Principles of Antiviral Efficacy Testing

A successful antiviral drug must be potent against its viral target while exhibiting minimal toxicity to the host cells. Therefore, the initial assessment of any potential antiviral compound involves a two-pronged approach:

  • Determination of Antiviral Activity: Quantifying the compound's ability to inhibit viral replication in a cell-based system. This is typically expressed as the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of viral activity.

  • Assessment of Cytotoxicity: Evaluating the compound's toxicity to the host cells used in the antiviral assays. This is expressed as the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound reduces the viability of uninfected cells by 50%.[13][14]

The therapeutic potential of a compound is then summarized by the Selectivity Index (SI) , calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, signifying that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[14][15]

PART 1: Foundational Assays: Cytotoxicity and Antiviral Efficacy

This section details the essential in vitro assays to determine the CC₅₀ and EC₅₀ of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Cytotoxicity Assessment: The MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) at a density that will result in 80-90% confluency after 24 hours of incubation.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of N-benzyl-2-hydroxyquinoline-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the growth medium from the cells and add 100 µL of the medium containing the different compound concentrations to the wells in triplicate. Include wells with medium and solvent alone as controls.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the solvent control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

ParameterDescription
CC₅₀ The concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy: Plaque Reduction Assay

The plaque reduction assay is a classic and highly regarded method for determining the infectivity of a virus and the efficacy of an antiviral compound.[16][17] It is based on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of cultured cells. The number of plaques is directly proportional to the number of infectious virus particles.

Protocol: Plaque Reduction Assay

  • Cell Plating:

    • Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer within 24 hours.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of N-benzyl-2-hydroxyquinoline-4-carboxamide in serum-free medium at non-toxic concentrations (determined from the MTT assay).

    • In a separate tube, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.[17][18][19]

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cells with a dye like crystal violet, which will stain the living cells, leaving the plaques as clear zones.[19]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

ParameterDescription
EC₅₀ The concentration of the compound that reduces the number of viral plaques by 50%.
SI Selectivity Index (CC₅₀ / EC₅₀).

PART 2: Elucidating the Mechanism of Action

Once the antiviral activity of N-benzyl-2-hydroxyquinoline-4-carboxamide is established, the next critical step is to identify its mechanism of action.[7][8][10][12] Understanding how the compound inhibits viral replication is crucial for its further development and optimization. Antiviral drugs can target various stages of the viral life cycle.[9][11]

Workflow for Mechanism of Action Studies

Caption: The progression from in vitro evaluation to in vivo studies in antiviral drug development.

A promising compound with a high selectivity index and a well-defined mechanism of action can then proceed to lead optimization, where medicinal chemists can synthesize analogs to improve potency and drug-like properties (Structure-Activity Relationship, SAR studies). Subsequently, the most promising candidates would be evaluated in animal models of infection to assess their in vivo efficacy and safety.

Conclusion

This application note provides a robust framework for the initial preclinical evaluation of N-benzyl-2-hydroxyquinoline-4-carboxamide as a potential antiviral agent. By systematically determining its cytotoxicity, antiviral efficacy, and mechanism of action, researchers can build a strong foundation for the further development of this and other promising quinoline-based compounds in the ongoing search for novel antiviral therapies.

References

  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. (2021, March 16). Retrieved from [Link]

  • Important Considerations in Antiviral Testing - Emery Pharma. (2025, June 5). Retrieved from [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025, August 3). Retrieved from [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Retrieved from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Retrieved from [Link]

  • TCID 50 protocol. (2006, August 22). Retrieved from [Link]

  • Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed. (2011, December 1). Retrieved from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). Retrieved from [Link]

  • Antiviral Properties of Flavonoids and Delivery Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Plaque Assay Protocols - American Society for Microbiology. (2006, October 9). Retrieved from [Link]

  • Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE - EURL. (2021, April 20). Retrieved from [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI. (n.d.). Retrieved from [Link]

  • The Test for 50% Tissue Culture Infective Dose of PRRSV - WOAH - Asia. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. (2025, April 1). Retrieved from [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Antiviral Testing Services: Screen for Antiviral Activity - IBT Bioservices. (n.d.). Retrieved from [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - MDPI. (n.d.). Retrieved from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Retrieved from [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - NIH. (2014, November 4). Retrieved from [Link]

  • Antiviral Drugs Mechanisms of Action, Animation - YouTube. (2020, May 18). Retrieved from [Link]

  • Virology through numbers: Plaque and TCID50 assays. (2024, July 15). Retrieved from [Link]

  • SARS-CoV-2 TCID50 - Protocols.io. (2024, June 3). Retrieved from [Link]

  • Neutralization Assay - Rockland Immunochemicals. (n.d.). Retrieved from [Link]

  • (PDF) A review: Mechanism of action of antiviral drugs - ResearchGate. (2026, January 6). Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023, February 9). Retrieved from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). Retrieved from [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - Frontiers. (2023, April 19). Retrieved from [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies of N-benzyl-2-hydroxyquinoline-4-carboxamide in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-2-hydroxyquinoline-4-carboxamide is a novel investigational compound belonging to the quinoline carboxamide class. While specific in vivo data for this particular molecule is not yet widely published, the quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Derivatives of quinoline and quinolinone carboxamides have demonstrated significant potential in preclinical models for a range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][3][4][5]

Notably, structurally related compounds such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have exhibited antidepressant effects and inhibitory activity against monoamine oxidase (MAO) and cholinesterases (ChE), key enzymes implicated in the pathophysiology of Alzheimer's disease and depression.[3][6][7] Furthermore, other quinoline carboxamide derivatives have been shown to possess anticancer properties by modulating critical signaling pathways or acting as antagonists for receptors like P2X7R.[5][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting foundational in vivo studies of N-benzyl-2-hydroxyquinoline-4-carboxamide in mouse models. The protocols outlined herein are designed to rigorously evaluate the compound's potential therapeutic efficacy in two key areas suggested by its structural lineage: neurodegenerative disorders and oncology .

Pharmacology and Putative Mechanism of Action

Based on the established activities of analogous compounds, N-benzyl-2-hydroxyquinoline-4-carboxamide may exert its effects through one or more of the following mechanisms:

Potential Neuroprotective and Antidepressant Mechanisms

The presence of the quinoline nucleus and the N-benzyl carboxamide moiety suggests a potential for interaction with enzymes that regulate neurotransmitter levels, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[3][7] Inhibition of these enzymes can lead to increased synaptic availability of key neurotransmitters like serotonin, norepinephrine, dopamine, and acetylcholine, which are known to be dysregulated in depression and neurodegenerative conditions like Alzheimer's disease.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter_Precursor Neurotransmitter Precursor Neurotransmitter Neurotransmitters (e.g., Serotonin, Dopamine, Acetylcholine) Neurotransmitter_Precursor->Neurotransmitter MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Synaptic_Neurotransmitter Synaptic Neurotransmitter Neurotransmitter->Synaptic_Neurotransmitter Release ChE Cholinesterase (ChE) Synaptic_Neurotransmitter->ChE Degradation Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction NBQC N-benzyl-2-hydroxyquinoline- 4-carboxamide NBQC->MAO Inhibition NBQC->ChE Inhibition

Caption: Putative neuroprotective mechanism of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Potential Anticancer Mechanisms

The quinoline scaffold is present in several anticancer agents. One plausible mechanism of action for N-benzyl-2-hydroxyquinoline-4-carboxamide could be the inhibition of key signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/AKT pathway.[9] Inhibition of this pathway can disrupt tumor cell growth, proliferation, survival, and migration.

G GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NBQC N-benzyl-2-hydroxyquinoline- 4-carboxamide NBQC->PI3K Inhibition

Caption: Putative anticancer mechanism via PI3K pathway inhibition.

In Vivo Efficacy Models

The following protocols are designed to provide a robust initial assessment of the therapeutic potential of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Neuroprotective and Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[7] The rationale is that an animal will cease attempts to escape a stressful, inescapable situation, and antidepressants can prolong the duration of active escape behaviors.

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimate for at least 7 days before the experiment.

  • Compound Preparation: Dissolve N-benzyl-2-hydroxyquinoline-4-carboxamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline). Prepare fresh daily.

  • Dosing: Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a volume of 10 mL/kg. A dose-response study (e.g., 1, 3, 10, 30 mg/kg) is recommended. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.

  • Procedure:

    • Pre-test (Day 1): Place each mouse individually in a glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This serves to habituate the animals to the procedure.

    • Test (Day 2): 60 minutes after compound/vehicle administration, place the mice back into the cylinders for a 6-minute test session.

  • Data Collection: Video record the last 4 minutes of the 6-minute test session. An observer blinded to the treatment groups should score the duration of immobility (time spent floating with only minor movements to maintain balance).

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

To assess the potential disease-modifying effects of N-benzyl-2-hydroxyquinoline-4-carboxamide in Alzheimer's disease, the APP/PS1 transgenic mouse model, which develops amyloid-β (Aβ) plaques, is recommended.[10]

Protocol:

  • Animals: APP/PS1 double transgenic mice and wild-type littermates. Start treatment at an age before significant plaque deposition (e.g., 3-4 months) for a chronic study (e.g., 3 months).

  • Dosing: Chronic daily administration of the compound or vehicle via oral gavage.

  • Behavioral Testing (at the end of the treatment period):

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To assess recognition memory.

  • Tissue Collection and Analysis:

    • After the final behavioral test, euthanize the mice and perfuse with saline.

    • Collect brain tissue. One hemisphere can be fixed for immunohistochemistry (to quantify Aβ plaque load and neuroinflammation markers like Iba1 and GFAP), and the other can be snap-frozen for biochemical analysis (e.g., ELISA for Aβ40 and Aβ42 levels, Western blot for synaptic proteins).

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA, t-tests) to compare the transgenic treated group with the transgenic vehicle group and wild-type controls.

Anticancer Activity

This model is the gold standard for evaluating the in vivo efficacy of potential anticancer agents.[5]

Protocol:

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.

  • Cell Line: Choose a human cancer cell line relevant to the putative mechanism of action (e.g., a line with a known PI3K pathway mutation).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer N-benzyl-2-hydroxyquinoline-4-carboxamide or vehicle daily (or as determined by PK studies) via an appropriate route (p.o. or i.p.). Include a positive control (a standard-of-care chemotherapy for that cancer type) if available.

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors, weigh them, and process for downstream analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot for target engagement in the PI3K pathway).

  • Statistical Analysis: Compare tumor growth curves between groups using a two-way repeated-measures ANOVA. Compare final tumor weights using a one-way ANOVA.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen for efficacy studies.[4][11]

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Dosing:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 3 mice per time point) from the saphenous vein or via terminal cardiac puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[12]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and process to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of N-benzyl-2-hydroxyquinoline-4-carboxamide in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined
ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t₁/₂ Half-lifeDetermines the dosing interval.
CL ClearanceRate of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (for oral dose)Fraction of the oral dose that reaches systemic circulation.

Experimental Workflow

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Collection & Analysis Formulation Compound Formulation & Vehicle Selection PK_Study Pharmacokinetic (PK) Study (IV & PO Dosing) Formulation->PK_Study Toxicity Acute Toxicity/ Dose Range Finding PK_Study->Toxicity Neuro_Model Neurodegeneration/ Depression Models (e.g., FST, APP/PS1) Toxicity->Neuro_Model Onco_Model Oncology Models (e.g., Xenograft) Toxicity->Onco_Model Behavioral Behavioral Assessment (for Neuro Models) Neuro_Model->Behavioral Tumor_Growth Tumor Growth Measurement Onco_Model->Tumor_Growth Tissue_Collection Endpoint Tissue Collection Behavioral->Tissue_Collection Tumor_Growth->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis End End Analysis->End Start Start Start->Formulation

Caption: High-level experimental workflow for in vivo evaluation.

Data Analysis and Interpretation

  • PK/PD Correlation: Correlating the pharmacokinetic profile with the pharmacodynamic endpoints is crucial. For example, determining the minimum effective plasma concentration can guide future dosing strategies.

  • Toxicity: Closely monitor animals for any signs of toxicity, such as significant body weight loss (>15-20%), changes in behavior, or ruffled fur. These observations are critical for establishing a therapeutic window.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability in data Inconsistent dosing technique, animal stress, genetic drift in mouse colony.Refine handling and dosing procedures, ensure a low-stress environment, obtain animals from a reputable vendor.
Poor oral bioavailability Low solubility, high first-pass metabolism.Re-formulate the compound (e.g., using cyclodextrins or lipid-based formulations), consider alternative routes of administration.
Lack of efficacy Inappropriate dose or schedule, insufficient drug exposure at the target site, incorrect choice of animal model, compound is inactive.Confirm target engagement with PD markers, adjust dose based on PK data, reconsider the chosen model's relevance.
Toxicity observed at efficacious doses On-target or off-target toxicity.Conduct a more detailed toxicology study to identify the cause, consider medicinal chemistry efforts to improve the therapeutic index.

References

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

  • (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). PubMed. [Link]

  • (S)-N-Benzyl-2-methyl-1,2,3,4-tetra-hydro-isoquinoline-3-carboxamide. (2011). PubMed. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). National Institutes of Health. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2019). National Institutes of Health. [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. (2020). National Institutes of Health. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2019). ACS Publications. [Link]

  • Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. (n.d.). UCL Discovery. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). MDPI. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). (2019). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). National Institutes of Health. [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... (2019). ResearchGate. [Link]

  • In vivo pharmacokinetics of nitroxides in mice. (1998). National Institutes of Health. [Link]

  • Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). (2023). ResearchGate. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2008). PubMed. [Link]

  • Physiologically Based Modeling of Lisofylline Pharmacokinetics Following Intravenous Administration in Mice. (2015). PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. (2013). ResearchGate. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2022). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-QC-2026-01A

Introduction

Welcome to the technical support guide for the synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide. This molecule is a key intermediate in various medicinal chemistry programs, and achieving a high-yield, high-purity synthesis is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

The core of this synthesis is the amide bond formation between 2-hydroxyquinoline-4-carboxylic acid and benzylamine. While seemingly straightforward, this reaction is often plagued by challenges such as low conversion, difficult purification, and solubility issues.[1] This guide provides a systematic approach to overcoming these hurdles.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

A low yield is the most common issue and can stem from several factors. A systematic diagnosis is essential.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is a slow and unfavorable acid-base reaction.[2] The carboxylic acid must first be "activated" to a more electrophilic species. If this activation is incomplete or slow, the overall yield will suffer.

    • Cause: The chosen coupling reagent may be suboptimal for this specific substrate, or it may have degraded due to improper storage (e.g., moisture sensitivity of HATU or HBTU).

    • Solution: Screen a panel of coupling reagents. While carbodiimides like EDC, often used with additives like HOBt, are a common starting point, uronium/guanidinium salts such as HATU or HCTU are generally more reactive and efficient, especially for challenging substrates.[1][3] Always use freshly opened or properly stored reagents.

  • Poor Solubility of Starting Materials: 2-hydroxyquinoline-4-carboxylic acid has limited solubility in common organic solvents like Dichloromethane (DCM). If the starting material does not fully dissolve, the reaction becomes heterogeneous, significantly slowing down the rate and leading to incomplete conversion.[1]

    • Cause: Use of a non-optimal solvent.

    • Solution: Employ a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure complete dissolution of the carboxylic acid. A protocol using HATU and DIPEA in dry DMF at 0 °C to room temperature is often a robust starting point.[4]

  • Incorrect Stoichiometry or Order of Addition: The molar ratios of the coupling reagent, base, and amine are critical. An excess of the coupling reagent can sometimes lead to side reactions, while an insufficient amount will result in incomplete activation.[5]

    • Cause: Non-optimal molar ratios or incorrect addition sequence.

    • Solution: A common starting point is to use 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the coupling reagent (e.g., HATU), 1.1 equivalents of the amine (benzylamine), and 2.0-3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[4] For best results, pre-activate the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes at 0 °C before adding the amine.[6] This allows for the formation of the highly reactive activated ester intermediate prior to the introduction of the nucleophile.

Q2: I am not observing any product formation on my TLC plate. What should I check first?

Zero conversion points to a fundamental failure in the reaction setup.

  • Verify Starting Material Integrity: Confirm the identity and purity of your 2-hydroxyquinoline-4-carboxylic acid and benzylamine via techniques like NMR or melting point analysis.

  • Check Reagent Activity: The coupling reagent is the most likely point of failure. Test it in a reliable, well-established control reaction to confirm its activity.

  • Fundamental Reaction Conditions:

    • Moisture: Amide coupling reagents are highly sensitive to moisture. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base: Ensure the base (e.g., DIPEA) has been added. The base is crucial for neutralizing the acid formed during the reaction and ensuring the amine remains deprotonated and nucleophilic.[2]

Q3: My final product is impure and requires multiple chromatographic purifications. What side reactions could be occurring?

Product impurity often arises from side reactions involving the coupling reagent or starting materials.

  • Side Reactions with Coupling Reagents:

    • Carbodiimides (EDC/DCC): A major drawback is the formation of N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before reacting with the amine. This byproduct can be difficult to separate from the desired amide.[7] Using an additive like HOBt or OxymaPure helps to trap the activated intermediate as a more stable active ester, minimizing this side reaction.[8]

    • Uronium/Guanidinium Reagents (HATU/HBTU): Using a large excess of these reagents can sometimes lead to the modification of nucleophilic side chains, though this is less of a concern with benzylamine. A more common issue is the formation of a guanidinium byproduct attached to the amine if the order of addition is not controlled.[5] Using just a slight excess (1.1-1.2 eq) of the coupling reagent is recommended.[5]

  • Racemization (if applicable): While not an issue for this specific synthesis, in cases involving chiral carboxylic acids, racemization can be a significant problem, especially with carbodiimide reagents without additives.[1]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the best coupling reagent?

There is no single "best" reagent, as the optimal choice depends on the specific substrates, scale, and cost considerations.[1] A screening approach is often most effective.

Coupling Reagent Class Examples Pros Cons Citation
Carbodiimides EDC, DCCInexpensive, readily available. EDC byproducts are water-soluble.Slower reaction rates, risk of N-acylurea formation, higher racemization risk.[7]
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization.Byproducts can be difficult to remove.[1]
Uronium/Guanidinium Salts HATU, HBTU, HCTUVery fast reaction times, high yields, suitable for difficult couplings.More expensive, moisture-sensitive.[1][9]

For the synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide, HATU is an excellent starting point due to its high reactivity, which can help overcome the potential low reactivity of the heterocyclic carboxylic acid.

FAQ 2: What is the role of the base and which one should I use?

The base plays two critical roles:

  • It deprotonates the carboxylic acid, forming the carboxylate which then attacks the coupling reagent.

  • It neutralizes the acidic byproducts generated during the reaction, preventing the protonation of the amine nucleophile.[2]

A hindered, non-nucleophilic tertiary amine base is ideal. DIPEA (N,N-Diisopropylethylamine) is the most common choice. Triethylamine (TEA) can also be used, but its higher nucleophilicity can sometimes lead to side reactions.

FAQ 3: How critical are reaction temperature and time?

Temperature and time are key parameters to optimize.

  • Temperature: The activation step is often performed at 0 °C to control the formation of the highly reactive intermediate and minimize side reactions.[4] After the amine is added, the reaction is typically allowed to warm to room temperature. For sluggish reactions, gentle heating (40-50 °C) may be beneficial, but this should be monitored carefully by TLC to check for decomposition.

  • Time: Reaction progress should be monitored by TLC or LC-MS.[10] Typical reaction times range from 4 to 24 hours. Driving the reaction for excessively long periods (e.g., >48 hours) can sometimes lead to byproduct formation.[9]

Section 3: Visualization & Workflow

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield (<40%) Check_Reagents Step 1: Verify Reagent Quality - Purity of Acid/Amine (NMR, MP) - Activity of Coupling Reagent - Anhydrous Solvent Start->Check_Reagents Check_Conditions Step 2: Review Reaction Conditions - Correct Stoichiometry? - Pre-activation Step Included? - Inert Atmosphere? Check_Reagents->Check_Conditions Reagents OK Optimize_Solvent Step 3: Address Solubility - Is starting acid fully dissolved? - Switch from DCM/THF to DMF/DMSO. Check_Conditions->Optimize_Solvent Conditions OK Optimize_Reagent Step 4: Change Coupling Strategy - If using EDC, add HOBt. - Switch from EDC to HATU/HCTU. Optimize_Solvent->Optimize_Reagent Solubility Addressed Success Yield Improved Optimize_Reagent->Success Strategy Optimized

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point that addresses the common issues of solubility and reaction rate.

Materials:

  • 2-hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • Benzylamine (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) and anhydrous DMF. Stir to dissolve. Some gentle warming may be required, but cool to room temperature before proceeding.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the mixture at 0 °C for 20 minutes to allow for pre-activation of the carboxylic acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase).[10]

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol or EtOAc/Hexane) to yield N-benzyl-2-hydroxyquinoline-4-carboxamide as a solid.[11][12]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471–479. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 25, 2026, from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49377-49381. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • Subirós-Funosas, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 25, 2026, from [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Mediterranean Journal of Chemistry, 9(4), 327-333. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

  • Khan, S., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(21), 5195. [Link]

  • Al-Obeidi, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1675-1694. [Link]

  • Reddit. (2022). r/Chempros - Amide coupling help. Retrieved January 25, 2026, from [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Abdeen, S., et al. (2015). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Journal of Chemistry, 2015, 1-7. [Link]

  • Chinthakindi, P. K., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 710-716. [Link]

  • Han, Y., & Kim, H. (2004). The art of amide bond formation. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49377-49381. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of N-benzyl-2-hydroxyquinoline-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with the N-benzyl-2-hydroxyquinoline-4-carboxamide scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the critical phase of off-target effect investigation. As drug development professionals, we understand that a compound's journey from hit to lead is often determined by its selectivity. This resource synthesizes field-proven insights and established methodologies to help you navigate the complexities of polypharmacology and ensure the integrity of your findings.

Section 1: Frequently Asked Questions (FAQs) - A Strategic Overview

This section addresses high-level strategic questions to frame your experimental approach.

Q1: What is the primary target of N-benzyl-2-hydroxyquinoline-4-carboxamide?

A: This is a crucial point of clarification. The N-benzyl-2-hydroxyquinoline-4-carboxamide structure is best understood as a "privileged scaffold" rather than a compound with a single, defined target. Its chemical architecture allows for favorable interactions with a variety of protein active sites. Consequently, different derivatives based on this core have been developed to target a diverse range of proteins. Documented targets for analogs include PI3Kα, Matrix Metalloproteinase-12 (MMP12), Topoisomerase-DNA complexes, EGFR, and Monoamine Oxidases (MAO)[1][2][3][4]. Therefore, the "primary target" is entirely dependent on the specific substitutions and overall structure of the derivative you are investigating.

Q2: Why is a dedicated off-target investigation essential for this particular class of compounds?

A: The very versatility that makes the quinolinone carboxamide scaffold "privileged" also makes it prone to interacting with multiple targets, a phenomenon known as polypharmacology[1]. A thorough off-target investigation is non-negotiable for three primary reasons:

  • Risk Mitigation: Unidentified off-target interactions are a major source of toxicity and adverse effects that can lead to late-stage clinical trial failure.

  • Mechanism Deconvolution: The observed cellular phenotype may be a result of a combination of on-target and off-target effects. Without a clear understanding of all interactions, the true mechanism of action remains ambiguous.

  • Therapeutic Opportunity: An off-target effect is not always detrimental. It can sometimes be harnessed for drug repurposing or the development of multi-target agents, for instance, in complex diseases like cancer or neurodegenerative disorders[3][4].

Q3: What is the standard workflow for initiating an off-target screening cascade?

A: A tiered, systematic approach is most effective. The goal is to move from broad, predictive methods to more focused, biologically relevant assays.

  • Tier 1 (In Silico): Begin with computational predictions using the compound's structure to screen against databases of known protein targets. This is a cost-effective way to generate an initial list of potential off-targets to prioritize[5].

  • Tier 2 (In Vitro Biochemical): Use the predictions from Tier 1 to inform the design of a broad biochemical screen. For kinase inhibitors, a comprehensive kinome panel screen is the gold standard[5][6][7]. This provides quantitative IC50 or Ki values against hundreds of purified enzymes.

  • Tier 3 (Cell-Based Assays): Validate the most significant "hits" from the biochemical screen in a cellular context. This is critical for confirming that the compound can engage the target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose as it directly measures target engagement[8][9].

  • Tier 4 (Phenotypic/Functional): Correlate target engagement with a functional cellular outcome. For example, if an off-target kinase is identified and validated by CETSA, does inhibiting that kinase with a known tool compound replicate the observed phenotype? This provides the final link between a molecular interaction and its biological consequence.

Q4: How can I distinguish a true off-target effect from an experimental artifact?

A: This is a critical question of scientific rigor. The key is to build a self-validating system through orthogonal testing.

  • Orthogonal Assays: Validate hits using assays with different technological principles. If a kinase is identified in a competition binding assay (like KINOMEscan), validate it with a radiometric or luminescence-based enzymatic activity assay[7].

  • Dose-Response Correlation: A true biological effect should exhibit a clear dose-response relationship. The potency of the compound against the off-target (IC50) should correlate with the potency observed in functional assays (EC50).

  • Structure-Activity Relationship (SAR): Test close structural analogs of your lead compound. A true off-target interaction should show a consistent SAR; chemically similar molecules should have similar activity profiles against the off-target. If a minor chemical modification abolishes primary target activity but not the off-target activity, it strengthens the case for a distinct interaction.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides question-and-answer scenarios for specific issues you may encounter during your experiments.

Problem 1: My biochemical potency (IC50) is strong, but my cellular potency (EC50) is weak.

Q: My N-benzyl-2-hydroxyquinoline-4-carboxamide derivative potently inhibits its target enzyme in a purified, biochemical assay (e.g., IC50 = 50 nM), but its effect in a cell-based assay (e.g., anti-proliferation) is orders of magnitude weaker (EC50 = 10 µM). How do I diagnose the problem?

A: This discrepancy is a common but critical hurdle in drug development. It almost always points to issues with the compound's behavior in a cellular environment. The underlying cause is that the compound is not engaging its intended target within the cell at a sufficient concentration. Follow this systematic troubleshooting workflow:

Start Discrepancy Observed: IC50 << EC50 Permeability Step 1: Assess Cell Permeability (e.g., PAMPA) Start->Permeability Efflux Step 2: Check for Efflux Pump Substrate (e.g., P-gp assay) Permeability->Efflux If Permeable Result_LowPerm Result: Low Permeability Action: Medicinal Chemistry Optimization Permeability->Result_LowPerm If Impermeable Stability Step 3: Evaluate Metabolic Stability (Microsome Assay) Efflux->Stability If Not Effluxed Result_Efflux Result: Efflux Substrate Action: Co-dose with Efflux Inhibitor (e.g., Verapamil) or Redesign Efflux->Result_Efflux If Effluxed CETSA Step 4: Directly Measure Target Engagement (CETSA) Stability->CETSA If Stable Result_Unstable Result: Low Stability Action: Identify Metabolites, Block Metabolic Hotspots Stability->Result_Unstable If Unstable Result_NoShift Result: No Thermal Shift Conclusion: Compound is not engaging the primary target in cells. CETSA->Result_NoShift If No Shift Result_Shift Result: Thermal Shift Observed Conclusion: Target is engaged. Phenotype may be downstream or masked. CETSA->Result_Shift If Shift

Caption: Troubleshooting Workflow for IC50 vs. EC50 Discrepancy.
  • Causality Explained: You must systematically rule out confounding factors. A Parallel Artificial Membrane Permeability Assay (PAMPA) is a simple, cell-free first step to check passive diffusion. If the compound is permeable, you must consider active transport out of the cell by efflux pumps. Finally, the compound could be rapidly metabolized. The definitive experiment is the Cellular Thermal Shift Assay (CETSA) [8][9]. This assay provides direct evidence of target engagement inside the cell. A positive thermal shift confirms your compound is binding its target, suggesting the downstream phenotypic link is complex. A negative result, despite cellular permeability, strongly indicates the compound is not reaching its target, and the observed weak cellular effect may be due to off-target activities at high concentrations.

Problem 2: My compound induces an unexpected cellular phenotype.

Q: I designed my compound as an inhibitor of a metabolic enzyme. However, in phenotypic screens, I'm observing a potent block in G1/S cell cycle transition, which is unrelated to my target's known function. How do I identify the off-target responsible for this effect?

A: An unexpected, potent phenotype is a strong indicator of a significant off-target interaction. Since cell cycle progression is tightly regulated by kinases, a kinome-wide scan is the most logical and powerful next step.

  • Hypothesis Generation: The G1/S transition is primarily controlled by Cyclin-Dependent Kinases (CDKs), specifically CDK4, CDK6, and CDK2. Your off-target is likely one of these or an upstream regulator.

  • Broad Kinome Screen: Submit the compound to a comprehensive kinase profiling service (e.g., Eurofins' KINOMEscan™) that covers a large portion of the human kinome[7]. Request data at a concentration where you observe the cellular phenotype (e.g., 1 µM).

  • Data Analysis and Triage: Analyze the results to identify kinases that are strongly inhibited (>90% inhibition). Compare your compound's hit profile to that of a known CDK4/6 inhibitor, like Palbociclib, to look for overlaps.

Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)

Kinase Target Your Compound Palbociclib (Reference) Known Role in G1/S Actionable?
Primary Target 99% 5% No No
CDK4 98% 99% Yes High Priority
CDK6 95% 99% Yes High Priority
CDK2 45% 60% Yes Medium Priority
GSK3B 85% 10% No (Indirect) Low Priority

| AurA | 15% | 8% | No (Mitosis) | No |

  • Causality Explained: The data in Table 1 strongly suggests that your compound is a potent inhibitor of CDK4 and CDK6, providing a direct mechanistic explanation for the observed G1/S arrest. The next step is to validate this. Perform a Western blot to check for the inhibition of Retinoblastoma (Rb) protein phosphorylation (a direct substrate of CDK4/6) in cells treated with your compound. A reduction in p-Rb levels would provide strong evidence that the CDK4/6 off-target activity is responsible for the phenotype.

Phenotype Unexpected Phenotype Observed (G1/S Arrest) Hypothesis Hypothesis: Phenotype is driven by off-target kinase activity (e.g., CDKs) Phenotype->Hypothesis Screen Experiment: Broad Kinome Profiling Screen Hypothesis->Screen Analyze Data Analysis: Identify potent 'hits' related to cell cycle Screen->Analyze Validate Validation: Confirm target engagement and functional effect (CETSA, p-Rb Blot) Analyze->Validate Top hits identified Conclusion Conclusion: Phenotype is due to validated off-target activity Validate->Conclusion

Caption: Hypothesis-Driven Workflow for Deconvoluting an Unexpected Phenotype.

Section 3: Key Experimental Protocols

To ensure reproducibility and robustness, we provide condensed, step-by-step protocols for the key methodologies discussed.

Protocol 1: In Vitro Kinase Panel Screening

This protocol describes the general workflow for submitting a compound to a commercial kinase profiling service, which is the most efficient method for obtaining broad selectivity data.

  • Compound Preparation:

    • Accurately weigh a sufficient amount of your compound (typically 1-5 mg). Ensure purity is >95% by LC-MS.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

    • Provide the exact concentration and molecular weight to the service provider.

  • Service Selection:

    • Choose a reputable provider (e.g., Eurofins Discovery, Reaction Biology).

    • Select the appropriate panel. For an initial screen, choose the broadest panel available (e.g., KINOMEscan™ offers over 480 kinases)[7].

    • Specify the screening concentration. A single high concentration (e.g., 1 µM or 10 µM) is standard for initial profiling.

  • Data Interpretation:

    • The primary data is usually reported as "% Inhibition" or "% of Control".

    • Set a threshold for identifying significant hits (e.g., >80% inhibition).

    • Visualize the data using tree maps or selectivity scores (e.g., S-score) to quickly identify the most potent and selective interactions.

    • Follow up on significant hits by requesting full dose-response curves (IC50 determination) to quantify their potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes a protein, leading to a "shift" in its melting temperature (Tm). This protocol outlines a Western blot-based CETSA workflow.[8][9][10]

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer (with protease/phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). Include an unheated (room temperature) control.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3x using liquid nitrogen and a 25°C water bath). This separates the soluble (folded) protein from the aggregated (unfolded) protein.

    • Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C). The supernatant contains the soluble protein fraction.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Detection by Western Blot:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a specific and validated antibody against your primary target protein.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the relative band intensity (normalized to the unheated control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for the vehicle and compound-treated samples.

    • A significant increase in Tm in the presence of your compound (a "thermal shift") is direct evidence of target engagement.

References

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). [Image]. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1269, 133791. Available at: [Link]

  • Wang, Z., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Medicinal Chemistry Letters, 11(7), 1385-1391. Available at: [Link]

  • Zhou, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1632. Available at: [Link]

  • Zhou, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • PubMed. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed. Available at: [Link]

  • Jiang, F., & Doudna, J. A. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Progress in molecular biology and translational science, 131, 1-21. Available at: [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 17. Available at: [Link]

  • El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 10, e14343. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141-160. Available at: [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Patsnap. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Available at: [Link]

  • ResearchGate. (n.d.). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Available at: [Link]

  • El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(10), 1894. Available at: [Link]

  • ResearchGate. (n.d.). Methods for detecting off-target effects of CRISPR/Cas9. Available at: [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River. Available at: [Link]

  • Agnew, C., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Tzani, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4983. Available at: [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]

  • PubMed Central. (n.d.). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Available at: [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • CETSA. (n.d.). Publications. Available at: [Link]

  • Sciety. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Available at: [Link]

  • SciLifeLab Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to N-benzyl-2-hydroxyquinoline-4-carboxamide In Vitro Toxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-benzyl-2-hydroxyquinoline-4-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during in vitro toxicity studies of this compound. As a quinoline carboxamide derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide presents unique challenges and opportunities in experimental design. This resource will equip you with the knowledge to anticipate, address, and interpret the complexities of its in vitro toxicological profile.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the in vitro toxicity of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Q1: What are the general toxicological concerns with quinoline derivatives like N-benzyl-2-hydroxyquinoline-4-carboxamide?

A1: Quinoline derivatives are a broad class of heterocyclic compounds with diverse biological activities.[1] Some have been developed as therapeutic agents, while others are known for their potential toxicity. A key concern is their metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] This metabolic activation can lead to the formation of reactive intermediates. For instance, quinoline itself can be metabolized to a tumorigenic 5,6-epoxide.[3] Therefore, when assessing the toxicity of N-benzyl-2-hydroxyquinoline-4-carboxamide, it is crucial to consider the potential for metabolic activation into more toxic species, especially in liver cell models.

Q2: I am observing unexpected cytotoxicity at low concentrations of N-benzyl-2-hydroxyquinoline-4-carboxamide. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors. Firstly, poor solubility of the compound in your cell culture medium can lead to the formation of precipitates or aggregates.[4] These can cause physical stress to the cells, leading to cell death that is not mechanistically related to the compound's intrinsic bioactivity. Secondly, some quinoline derivatives have been shown to impair lysosome function, which can induce apoptosis.[5] This is a specific mechanism of toxicity that might be potent at lower concentrations. Lastly, ensure that your vehicle control (e.g., DMSO) is at a non-toxic concentration, typically below 0.5%.[6]

Q3: My cytotoxicity assay results are not reproducible. What are the common sources of variability?

A3: High variability in cytotoxicity assays is a common challenge.[6] Key factors to investigate include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Compound Solubility and Distribution: Inadequate mixing of N-benzyl-2-hydroxyquinoline-4-carboxamide in the media can lead to concentration gradients across the plate.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. Using the outer wells for media only can mitigate this.

  • Assay Interference: The compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent, quenching fluorescence).[7] Running cell-free controls with the compound and assay reagents is essential to rule this out.

Q4: Which in vitro model is best for studying the toxicity of N-benzyl-2-hydroxyquinoline-4-carboxamide?

A4: The choice of in vitro model depends on your research question. For general cytotoxicity screening, immortalized cell lines like HepG2 are often used due to their ease of culture.[8] However, for investigating metabolism-dependent toxicity, more physiologically relevant models are recommended.[9] Human primary hepatocytes (PHHs) are the gold standard but have limitations in availability and stability.[8] Cell lines like HepaRG are a good alternative as they express a broader range of CYP enzymes compared to HepG2 cells.[10] For more complex studies, 3D cell culture models (e.g., spheroids) can better mimic the in vivo environment.[9][10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Addressing Poor Solubility of N-benzyl-2-hydroxyquinoline-4-carboxamide

Poor aqueous solubility is a common characteristic of carboxamide-containing compounds and can lead to unreliable in vitro data.[4][11]

Symptoms:

  • Visible precipitates in the stock solution or culture medium.

  • High variability between replicate wells in cytotoxicity assays.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing compound solubility issues.

Quantitative Data Summary: Recommended Solvent and Excipient Concentrations

ComponentCommon Starting ConcentrationMaximum Recommended Concentration (in final media)Notes
DMSO10-50 mM (stock)< 0.5% (v/v)Check for cell line-specific sensitivity.
Ethanol10-50 mM (stock)< 1% (v/v)Can be more toxic than DMSO to some cell lines.
Pluronic F-680.01% - 0.1% (w/v)0.1% (w/v)A non-ionic surfactant that can improve solubility.
β-Cyclodextrins1-10 mMDependent on specific cyclodextrinCan encapsulate hydrophobic compounds to enhance solubility.
Guide 2: Investigating Unexpected Cytotoxicity and Assay Interference

Unexpected cytotoxicity or a lack of a clear dose-response can be due to the compound's interaction with the assay itself or a non-classical toxicity mechanism.

Symptoms:

  • High cytotoxicity at all tested concentrations.

  • An increase in signal (apparent increase in viability) at higher concentrations in colorimetric assays like MTT.[7]

  • Discrepancy between viability readouts from different assay types (e.g., metabolic vs. membrane integrity).

Experimental Protocol: Differentiating True Cytotoxicity from Assay Interference

  • Cell-Free Control Plate:

    • Prepare a 96-well plate with cell culture medium but no cells.

    • Add your serial dilutions of N-benzyl-2-hydroxyquinoline-4-carboxamide and the vehicle control.

    • Add the cytotoxicity assay reagent (e.g., MTT, resazurin, or a fluorescent dye for membrane integrity).[12][13]

    • Incubate for the standard assay duration and read the plate.

    • Interpretation: Any signal above the vehicle control indicates direct interaction of the compound with the assay reagent.

  • Orthogonal Assay Confirmation:

    • If you suspect interference with a metabolic assay (e.g., MTT, which measures mitochondrial reductase activity), confirm your results with an assay that has a different detection principle.

    • Recommended Orthogonal Assays:

      • Membrane Integrity Assays: Measure the release of lactate dehydrogenase (LDH) or the uptake of a cell-impermeant dye like propidium iodide or CellTox™ Green.[13]

      • ATP Content Assays: Quantify cellular ATP levels as an indicator of viability (e.g., CellTiter-Glo®).

Signaling Pathway Visualization: Potential Metabolic Activation of Quinoline Derivatives

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification cluster_2 Cellular Effects Compound N-benzyl-2-hydroxyquinoline-4-carboxamide CYP_Enzymes Cytochrome P450s (e.g., CYP1A2, CYP3A4) Compound->CYP_Enzymes Oxidation Reactive_Intermediate Reactive Epoxide Intermediate CYP_Enzymes->Reactive_Intermediate Epoxidation Hydroxylated_Metabolite Hydroxylated Metabolite CYP_Enzymes->Hydroxylated_Metabolite Hydroxylation GSH_Conjugation GSH Conjugation (GSTs) Reactive_Intermediate->GSH_Conjugation Detoxification DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Intermediate->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediate->Oxidative_Stress Excretion Stable, Excretable Metabolite GSH_Conjugation->Excretion Cytotoxicity Cytotoxicity DNA_Adducts->Cytotoxicity Protein_Adducts->Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: Potential metabolic pathways of quinoline derivatives leading to toxicity.

III. References

  • Wikipedia. (n.d.). Methysergide. Retrieved from [Link]

  • PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2022). Calix[14]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • MDPI. (2019). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Retrieved from [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

  • ResearchGate. (2025). Using Salt Cocrystals to Improve the Solubility of Niclosamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Retrieved from [Link]

  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Preprints.org. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Retrieved from [Link]

  • MDPI. (n.d.). Dispersion Mechanisms of Lignosulfonates in Concentrated TiO 2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Retrieved from [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • Portland Press. (2019). Stem cell models as an in vitro model for predictive toxicology. Retrieved from [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxyquinoline-4-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-hydroxyquinoline-4-carboxamides. This molecular scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthetic route to these valuable molecules, typically involving the amidation of 2-hydroxyquinoline-4-carboxylic acid, can present several challenges. These range from poor solubility of the starting materials to difficulties in the amide coupling step and subsequent purification.[2]

This guide is structured to provide direct, experience-based solutions to common problems encountered in the lab. It combines troubleshooting advice in a direct question-and-answer format with foundational knowledge to empower you, the researcher, to overcome these synthetic hurdles efficiently.

General Synthetic Workflow

The most common and direct approach to 2-hydroxyquinoline-4-carboxamides involves the coupling of the corresponding carboxylic acid precursor with a desired amine. The overall process can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling Start Aniline Derivative Cyclization Conrad-Limpach Cyclization Start->Cyclization Ketoester β-Ketoester Ketoester->Cyclization Precursor 2-Hydroxyquinoline- 4-carboxylic Acid Ester Cyclization->Precursor Hydrolysis Ester Hydrolysis Precursor->Hydrolysis Acid 2-Hydroxyquinoline- 4-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., EDC/HOBt) Acid->Coupling Activation Amine Primary/Secondary Amine (R-NH2) Amine->Coupling Product 2-Hydroxyquinoline- 4-carboxamide Coupling->Product Troubleshooting_Coupling Start Low/No Product by TLC Check_Activation Was the carboxylic acid fully dissolved before adding coupling reagents? Start->Check_Activation Check_Amine Is the amine reactant electron-deficient or sterically hindered? Check_Activation->Check_Amine Yes Solution_Solubility Action: Use in-situ salt formation with DIPEA. (See Q1) Check_Activation->Solution_Solubility No Solution_Reagent Action: Switch to a more potent coupling reagent (e.g., HATU). Check_Amine->Solution_Reagent Yes Solution_Temp Action: Increase reaction temperature moderately (e.g., to 40-50 °C). Check_Amine->Solution_Temp No

Caption: Decision workflow for troubleshooting a stalled amide coupling reaction.

Solutions & Rationale:

  • Ensure Complete Activation: As mentioned in Q1, the acid must be fully in solution as its carboxylate salt before you add the coupling reagents (e.g., EDC, HOBt). Adding coupling agents to a suspension will result in very poor and inefficient activation.

  • Choice of Coupling Reagent: For simple, unhindered primary amines, a standard carbodiimide system like EDC/HOBt is often sufficient. [3]However, for electron-deficient amines (like anilines) or sterically hindered secondary amines, this system can be too slow. [4] * Upgrade your reagent: Switch to a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known to be highly efficient for difficult couplings, including those with poorly nucleophilic amines. [4][5]3. Reaction Temperature: Standard amide couplings are often run at room temperature. If the reaction is sluggish with a suitable coupling system, gently heating the reaction to 40-50 °C can often increase the rate significantly without promoting side reactions. [6]Monitor by TLC to avoid decomposition.

Question 3: After work-up, my crude product is contaminated with a significant amount of a urea byproduct. How do I remove it?

Answer: This is the classic pitfall of using carbodiimide coupling reagents like DCC or EDC. The byproduct, N,N'-dicyclohexylurea (DCU) or the water-soluble urea from EDC, can often co-precipitate with the product.

Causality: During the reaction, the carbodiimide is consumed to form a urea byproduct. While the EDC-derived urea is water-soluble, it can sometimes be trapped in the precipitated product. [3]DCU is notoriously insoluble in most organic solvents.

Solutions & Rationale:

  • For EDC-based reactions: The urea byproduct is soluble in aqueous solutions. The most effective removal technique is a thorough aqueous workup.

    • Acid/Base Wash: After the reaction, dilute with a solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes the urea, any unreacted amine, and residual HOBt.

    • Product Trituration/Recrystallization: If the urea persists, triturating the crude solid with diethyl ether or recrystallizing from a suitable solvent (e.g., Ethanol, Acetonitrile) is often effective.

  • Avoid DCC if possible: For solution-phase chemistry, EDC is generally preferred over DCC precisely because its urea byproduct is water-soluble, whereas DCU is not. [5]If you must use DCC, removing the DCU often requires filtering the reaction mixture through a pad of celite before workup.

Question 4: I see a significant side product that I suspect is an N-acylurea. How did this form and how can I prevent it?

Answer: The formation of a stable N-acylurea is a known side reaction in carbodiimide-mediated couplings, especially when the amine is slow to react. [5] Causality: The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. If the intended amine nucleophile is not readily available or is slow to react, this intermediate can undergo an intramolecular O-to-N acyl transfer, forming a stable N-acylurea that will not react further. [5] Prevention:

  • Use an Additive: This is the most critical preventative measure. Additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® are essential. [5]They act as "activated ester traps." The O-acylisourea intermediate rapidly reacts with HOBt to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is much more stable and does not rearrange to the N-acylurea. [4][5]2. Order of Addition: A good practice is to pre-activate the carboxylic acid. Mix the acid, base (DIPEA), and HOBt in DMF first. Then, add the EDC and allow it to stir for 5-10 minutes to form the HOBt-active ester. Finally, add your amine to this pre-activated mixture. This ensures the highly reactive O-acylisourea has a minimal lifetime.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this synthesis? EDC/HOBt vs. HATU?

A: The choice depends on your specific amine and budget. The table below provides a comparative summary.

FeatureEDC / HOBtHATU / DIPEA
Reactivity Good for simple, nucleophilic amines.Excellent; highly effective for hindered or electron-poor amines. [4]
Cost Lower cost, suitable for large scale.Higher cost.
Byproducts Water-soluble urea, easily removed by aqueous workup. [3]Tetramethylurea (water-soluble).
Side Reactions Risk of N-acylurea formation without HOBt. [5]Lower risk of side reactions; generally cleaner.
Recommendation Starting Point. Cost-effective and efficient for many substrates.Troubleshooting. Use when EDC/HOBt fails or for known difficult substrates.

Q2: How can I be sure I've formed the 2-hydroxyquinoline and not the 2-quinolone tautomer?

A: In solution and solid-state, the 2-hydroxyquinoline scaffold overwhelmingly exists in its 2-quinolone (or quinolin-2(1H)-one) tautomeric form. This is the thermodynamically more stable isomer. While we refer to it as 2-hydroxyquinoline by convention, spectroscopic data will confirm the quinolone structure.

  • ¹H NMR: Look for a broad singlet corresponding to the N-H proton, typically downfield (>10 ppm).

  • ¹³C NMR: The C2 carbon will appear as a carbonyl-like signal, typically in the range of 160-165 ppm.

  • IR Spectroscopy: A strong C=O stretch will be visible around 1650-1670 cm⁻¹.

Q3: What are the best practices for purifying the final 2-hydroxyquinoline-4-carboxamide product?

A: These compounds are often crystalline solids with poor solubility, which can be an advantage for purification.

  • Precipitation/Filtration: After the aqueous workup, the product often crashes out of the organic layer or upon concentration. This initial solid can be quite pure. Collect it by filtration and wash with a solvent in which it is poorly soluble, like diethyl ether or cold ethyl acetate, to remove soluble impurities.

  • Recrystallization: This is the gold standard for achieving high purity. Common solvent systems include Ethanol, Isopropanol, or Acetonitrile/Water mixtures. The key is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.

  • Column Chromatography: This should be a last resort due to the poor solubility of these compounds. If necessary, use a highly polar mobile phase, such as 5-10% Methanol in Dichloromethane, often with 0.5-1% acetic acid or triethylamine added to improve peak shape and prevent streaking on the silica gel.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • To a round-bottom flask, add 2-hydroxyquinoline-4-carboxylic acid (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.1 M solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir at room temperature until all solids have dissolved (approx. 15-30 min).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate.

  • Add the desired amine (1.1 eq) either neat (if liquid) or as a solution in minimal DMF.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as described in FAQ Q3.

References

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S.
  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1234. [Link]

  • Costales, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7959-7975. [Link]

  • Ghosh, A. K., & Malde, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153327. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Technical Support. [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Product Page. [Link]

Sources

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Situating N-benzyl-2-hydroxyquinoline-4-carboxamide in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex field of signal transduction, the Phosphoinositide 3-kinase (PI3K) pathway remains a pivotal target, particularly in oncology.[1][2] The hyperactivation of the PI3K/AKT/mTOR signaling cascade is a well-established driver of tumorigenesis, influencing cell proliferation, survival, and metabolism.[3][4][5] This has led to the development of a diverse arsenal of inhibitors, each with unique characteristics. This guide provides an in-depth comparison of N-benzyl-2-hydroxyquinoline-4-carboxamide, an emerging investigational inhibitor, with established PI3K inhibitors, offering insights into their mechanisms, selectivity, and the experimental frameworks used for their evaluation.

The PI3K Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[3][6] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a plethora of substrates, including mTOR, to control fundamental cellular processes.[5] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in many cancers.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellSurv Cell Survival (Anti-apoptosis) AKT->CellSurv CellPro Cell Growth & Proliferation mTOR->CellPro Inhibitor PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.

A New Contender: N-benzyl-2-hydroxyquinoline-4-carboxamide

N-benzyl-2-hydroxyquinoline-4-carboxamide (referred to here as BQC) belongs to a class of quinolone derivatives that have been identified as promising PI3K inhibitors.[7] Research efforts have focused on optimizing this scaffold, leading to the identification of N-phenyl 4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of the H1047R mutant of PI3Kα.[7] This mutation is a common oncogenic driver. The proposed mechanism for these compounds involves the inhibition of pAKT formation, a key downstream effector of PI3K, ultimately leading to the induction of apoptosis in cancer cells.[7]

While BQC shows promise, particularly in its selectivity for a common PI3Kα mutant, comprehensive data on its isoform-wide selectivity and potency are still emerging. For a meaningful comparison, we will evaluate it alongside well-characterized PI3K inhibitors that represent different classes of selectivity.

The Spectrum of PI3K Inhibition: A Comparative Overview

PI3K inhibitors can be broadly categorized based on their selectivity for the different Class I PI3K isoforms (α, β, γ, δ).[8][9] This selectivity is critical as it dictates the therapeutic window and the toxicity profile of the inhibitor.[8][10] The ATP-binding sites of the PI3K isoforms are highly homologous, making the design of isoform-selective inhibitors a significant challenge.[11]

Here, we compare BQC with four representative PI3K inhibitors:

  • Alpelisib (BYL719): An α-selective inhibitor.[12][13]

  • GSK2636771: A β-selective inhibitor.[14][15]

  • Idelalisib (CAL-101): A δ-selective inhibitor.

  • Duvelisib (IPI-145): A dual δ/γ inhibitor.[16][17]

  • Copanlisib (BAY 80-6946): A pan-PI3K inhibitor with potent activity against α and δ isoforms.[18][19]

InhibitorClassPrimary Target(s)Key Therapeutic AreasNotable Characteristics
N-benzyl-2-hydroxyquinoline-4-carboxamide (BQC) InvestigationalPI3Kα (mutant-selective)Cancer (Preclinical)Shows selectivity for the H1047R mutant of PI3Kα.[7]
Alpelisib α-selectivePI3KαHR+/HER2- Breast Cancer (PIK3CA-mutated)[12][20]First FDA-approved PI3K inhibitor for solid tumors.[12]
GSK2636771 β-selectivePI3KβPTEN-deficient cancers (Clinical trials)[14][21]Exploits the reliance of PTEN-null tumors on PI3Kβ signaling.[21]
Idelalisib δ-selectivePI3KδHematological Malignancies (CLL, FL)Targets isoforms primarily expressed in leukocytes.
Duvelisib δ/γ dual inhibitorPI3Kδ, PI3KγHematological Malignancies (CLL, SLL, FL)[17]Inhibits signaling in both malignant B-cells and the tumor microenvironment.[22]
Copanlisib Pan-inhibitorPI3Kα, PI3Kδ >> PI3Kβ, PI3KγHematological Malignancies (FL)[19]Intravenous administration; potent activity against α and δ isoforms.[18]

CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; SLL: Small Lymphocytic Lymphoma; HR+: Hormone Receptor Positive; HER2-: Human Epidermal Growth Factor Receptor 2 Negative; PTEN: Phosphatase and Tensin Homolog.

Deeper Dive into Mechanisms and Selectivity

Alpelisib , the first approved α-selective inhibitor, targets the p110α subunit encoded by the PIK3CA gene.[12] Its efficacy is particularly pronounced in tumors harboring activating mutations in PIK3CA, highlighting the importance of patient selection in targeted therapy.[1] Alpelisib is reported to be 50 times more selective for the alpha isoform over other isoforms.[12][20]

GSK2636771 is a potent and selective inhibitor of PI3Kβ.[14][15] The rationale for targeting PI3Kβ often lies in the context of PTEN-deficient tumors, which can become dependent on PI3Kβ signaling for survival.[21]

Idelalisib and Duvelisib target isoforms (δ and γ) that are predominantly expressed in hematopoietic cells. This isoform restriction confers a degree of tissue-specific activity, making them effective in hematological malignancies.[23] Duvelisib's dual inhibition of PI3K-δ and PI3K-γ is thought to impact not only the malignant B-cells directly but also the tumor microenvironment that supports their growth.[16][22]

Copanlisib is a pan-PI3K inhibitor with a preference for the α and δ isoforms.[18][24] Pan-inhibition can be advantageous in tumors with heterogeneous activation of the PI3K pathway.[25] However, broader targeting can also lead to increased toxicities.[10]

For BQC , the reported selectivity for mutant PI3Kα suggests a potential for a favorable therapeutic index, as it may spare wild-type PI3Kα in healthy tissues.[7][11] This is a highly desirable characteristic for a targeted cancer therapeutic. However, without comprehensive profiling against all Class I isoforms, its full selectivity profile remains to be elucidated.

Experimental Protocols for Evaluating PI3K Inhibitors

The robust characterization of any PI3K inhibitor relies on a tiered approach, moving from biochemical assays to cell-based models and finally to in vivo studies.

In Vitro Kinase Assays

The initial assessment of a compound's potency and selectivity is typically performed using in vitro kinase assays. These assays directly measure the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms.

Step-by-Step Protocol: PI3K In Vitro Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and the lipid substrate, phosphatidylinositol (PIP2), are prepared in an appropriate assay buffer.

  • Compound Dilution: The test inhibitor (e.g., BQC) and reference inhibitors are serially diluted to create a concentration gradient.

  • Kinase Reaction: The PI3K enzyme is incubated with the inhibitor at various concentrations. The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled [γ-³²P]ATP).

  • Reaction Termination and Product Detection: After a defined incubation period, the reaction is stopped. The phosphorylated product (PIP3) is then separated and quantified, typically through scintillation counting or non-radioactive methods like fluorescence polarization.

  • Data Analysis: The amount of product formed is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified PI3K Isoforms Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate PIP2 Substrate Reaction Add PIP2 + ATP (Start Reaction) Substrate->Reaction Inhibitor Serial Dilutions of Inhibitor Inhibitor->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify PIP3 Product Termination->Detection IC50 Calculate IC50 Detection->IC50

Caption: Workflow for an in vitro PI3K kinase assay.

Cell-Based Assays

To understand the effect of an inhibitor in a more biologically relevant context, cell-based assays are essential. These assays measure the downstream consequences of PI3K inhibition within a living cell.

  • Target Engagement Assays: Western blotting for phosphorylated AKT (pAKT) is a standard method to confirm that the inhibitor is engaging its target and blocking downstream signaling. A dose-dependent decrease in pAKT levels indicates effective PI3K inhibition.

  • Proliferation/Viability Assays: Assays such as the MTT or CellTiter-Glo assay are used to determine the effect of the inhibitor on cancer cell growth and survival.[26] The GI50 (concentration for 50% growth inhibition) or IC50 can be calculated.

  • Apoptosis Assays: To determine if the inhibitor induces programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are employed.[4][27]

Step-by-Step Protocol: Cell-Based Proliferation Assay (MTT)

  • Cell Seeding: Cancer cells with a known PI3K pathway status (e.g., PIK3CA-mutant or PTEN-null) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined.[26]

Conclusion and Future Directions

N-benzyl-2-hydroxyquinoline-4-carboxamide represents an interesting chemical scaffold for the development of novel PI3K inhibitors, with early evidence pointing towards a desirable selectivity for mutant PI3Kα.[7] This positions it as a potential precision medicine for cancers driven by this specific oncogene.

However, a direct and comprehensive comparison with established inhibitors like Alpelisib, Idelalisib, and others is currently limited by the lack of publicly available, head-to-head experimental data. For BQC to advance, it will be crucial to:

  • Perform comprehensive isoform selectivity profiling using in vitro kinase assays against all Class I PI3K isoforms.

  • Conduct extensive cell-based characterization in a panel of cancer cell lines with different PI3K pathway alterations to map out its spectrum of activity.

  • Evaluate its in vivo efficacy and safety profile in preclinical tumor models.

The existing landscape of PI3K inhibitors demonstrates the power of targeting this central signaling node. From the broad activity of pan-inhibitors to the refined precision of isoform-selective agents, each compound offers unique therapeutic potential. The journey of N-benzyl-2-hydroxyquinoline-4-carboxamide from a lead compound to a potential clinical candidate will depend on rigorous experimental validation to clearly define its place within this ever-evolving therapeutic armamentarium.

References

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI.
  • PI3K Inhibitors in Cancer: Clinical Implic
  • Common Toxicities With PI3K Inhibition - YouTube.
  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed.
  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metast
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC - PubMed Central.
  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - NIH.
  • What is the mechanism of Copanlisib dihydrochloride?
  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC - PubMed Central.
  • Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia.
  • Synergistic interactions with PI3K inhibition that induce apoptosis - PMC - NIH. [Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells.
  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - NIH. [Link]

  • Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC - NIH. [Link]

  • Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling - AACR Journals.
  • Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target - P
  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Tre
  • Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). | Download Scientific Diagram - ResearchGate. [Link]

  • Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC - NIH. [Link]

  • PI3K controls cell proliferation and apoptosis. (A) Western blot... - ResearchGate. [Link]

  • Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - Frontiers. [Link]

  • (PDF) Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma - ResearchGate. [Link]

  • PI3K-Akt signaling pathway - Cusabio. [Link]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - MDPI.
  • Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PubMed Central. [Link]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metast
  • The PI3K pathway in human disease - PMC - PubMed Central. [Link]

  • Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed Central. [Link]

  • Copanlisib - Wikipedia. [Link]

  • The role of PI3K inhibitors in CLL - YouTube. [Link]

  • The PI3K Signaling Pathway - YouTube. [Link]

  • Structural insights into selectivity of alpelisib in PI3K isoforms. (A)... - ResearchGate. [Link]

  • Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Attachment: Product Information Alpelisib - Therapeutic Goods Administration (TGA). [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed - NIH.
  • PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - ResearchGate. [Link]

  • PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC - NIH. [Link]

Sources

Comparing the efficacy of N-benzyl-2-hydroxyquinoline-4-carboxamide to known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline moiety is a privileged heterocyclic scaffold that forms the backbone of numerous therapeutic agents, including several established anticancer drugs.[1][2] Its rigid structure and potential for diverse substitutions have made it a focal point for the development of novel targeted therapies.[3] This guide focuses on a promising subclass: N-substituted 2-hydroxyquinoline-4-carboxamides. Recent studies on closely related analogs, such as N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, have demonstrated potent in vitro activity against a range of cancer cell lines, suggesting a unique mechanism of action that warrants further investigation.[4][5]

Herein, we compare the preclinical efficacy of these novel quinoline derivatives with three cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This comparison will be framed around their mechanisms of action, in vitro cytotoxicity, and their effects on key cellular processes like apoptosis and cell cycle progression.

Section 1: Mechanisms of Action - A Tale of Different Targets

A fundamental aspect of cancer drug development is understanding how a compound exerts its cytotoxic effects. The novel quinoline-4-carboxamides and the established drugs discussed here operate through distinct molecular pathways.

N-benzyl-2-hydroxyquinoline-4-carboxamide Analogs: Targeting Alkaline Phosphatase

Preclinical evidence suggests that N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, structurally similar to the topic compound, exert their anticancer effects through the inhibition of human germ cell alkaline phosphatase (hGC-ALP).[4][5] Alkaline phosphatases (ALPs) are a group of enzymes that play a role in various cellular processes, and their dysregulation has been implicated in several cancers, including prostate cancer.[6][7]

Inhibition of ALP by these quinoline derivatives is proposed to disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival. One such implicated pathway involves the proto-oncogene c-Myc and the small GTPase RhoA, which are key regulators of cell growth and migration.[6][8]

Quinoline-4-carboxamide Quinoline-4-carboxamide hGC-ALP hGC-ALP (Alkaline Phosphatase) Quinoline-4-carboxamide->hGC-ALP Inhibition Downstream Signaling Disrupted Downstream Signaling hGC-ALP->Downstream Signaling Disruption c-Myc/RhoA Pathway c-Myc/RhoA Pathway Modulation Downstream Signaling->c-Myc/RhoA Pathway Apoptosis Induction of Apoptosis Downstream Signaling->Apoptosis Cell Proliferation Decreased Cell Proliferation c-Myc/RhoA Pathway->Cell Proliferation Metastasis Inhibition of Metastasis c-Myc/RhoA Pathway->Metastasis

Figure 1: Proposed mechanism of action for N-substituted 2-hydroxyquinoline-4-carboxamides.

Established Anticancer Drugs: A Multi-pronged Assault

The comparator drugs in this guide, Doxorubicin, Cisplatin, and Paclitaxel, are mainstays in oncology, each with a well-characterized mechanism of action.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species, further contributing to its cytotoxicity.[9]

  • Cisplatin: A platinum-based compound, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. This distortion of the DNA structure triggers cell cycle arrest and apoptosis.[10][11][12]

  • Paclitaxel: This taxane disrupts microtubule dynamics by stabilizing the microtubule polymer and preventing its disassembly. This leads to mitotic arrest and subsequent induction of apoptosis.[13]

cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Dox DNA Intercalation DNA Intercalation Dox->DNA Intercalation ROS Generation ROS Generation Dox->ROS Generation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis ROS Generation->DNA Damage Cis Cis DNA Adducts DNA Adducts Cis->DNA Adducts DNA Crosslinks DNA Crosslinks DNA Adducts->DNA Crosslinks DNA Crosslinks->DNA Damage Pac Pac Microtubule Stabilization Microtubule Stabilization Pac->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Mitotic Arrest->Apoptosis

Figure 2: Simplified mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.

Section 2: In Vitro Efficacy - A Head-to-Head Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the in vitro potency of a compound. The following table summarizes the reported IC50 values for a representative N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide analog and the standard chemotherapeutic agents against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate adenocarcinoma).

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)PC-3 IC50 (µM)
Quinoline-4-carboxamide analog Not explicitly stated, but active[5]Not explicitly stated, but active[5]<0.075 (potent derivatives) [5]
Doxorubicin~0.1 - 1.0~0.05 - 0.5~0.5 - 2.0
Cisplatin~5.0 - 20.0~2.0 - 10.0~3.0 - 15.0
Paclitaxel~0.001 - 0.01~0.002 - 0.02~0.005 - 0.05

Note: IC50 values are approximate and can vary significantly based on experimental conditions such as cell density, incubation time, and assay method. The data for the quinoline analog is from studies on N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides.

The data indicates that the novel quinoline-4-carboxamide analogs exhibit particularly high potency against the PC-3 prostate cancer cell line, with some derivatives showing IC50 values in the nanomolar range, rivaling or exceeding the potency of the standard drugs.[5]

Section 3: Cellular Impact - Apoptosis and Cell Cycle Disruption

Beyond direct cytotoxicity, a comprehensive understanding of an anticancer agent's efficacy includes its ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

Induction of Apoptosis

Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[14][15] This is often a consequence of the cellular stress induced by their primary mechanism of action. For the N-substituted 2-hydroxyquinoline-4-carboxamides, inhibition of hGC-ALP likely triggers a cascade of events culminating in the activation of apoptotic pathways.

The comparator drugs are also potent inducers of apoptosis:

  • Doxorubicin and Cisplatin: The extensive DNA damage caused by these agents is a strong signal for the initiation of the intrinsic apoptotic pathway.[9][12]

  • Paclitaxel: Arresting cells in mitosis for a prolonged period triggers the apoptotic machinery.

Cell Cycle Arrest

Disruption of the cell cycle is a hallmark of many effective anticancer drugs. Studies on various quinoline derivatives have demonstrated their ability to cause cell cycle arrest at different phases, often in a cell-type-dependent manner.

  • Doxorubicin and Cisplatin: DNA damage typically leads to cell cycle arrest at the G1/S or G2/M checkpoints, allowing time for DNA repair. If the damage is too severe, apoptosis is initiated.[9]

  • Paclitaxel: As a microtubule-stabilizing agent, paclitaxel famously causes a robust arrest in the G2/M phase of the cell cycle.

Section 4: Experimental Protocols for Comparative Efficacy Studies

To ensure the reproducibility and validity of comparative studies, standardized and well-documented protocols are essential. The following section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

Experimental Workflow Overview

Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay Cytotoxicity Assay (MTT) Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay (Propidium Iodide) Drug Treatment->Cell Cycle Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Assay->Data Analysis

Figure 3: General experimental workflow for in vitro comparative efficacy studies.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom plates

  • Test compounds (N-benzyl-2-hydroxyquinoline-4-carboxamide analog, Doxorubicin, Cisplatin, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the test compounds at their IC50 concentrations for a specified duration.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a suitable software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 5: In Vivo Efficacy - A Glimpse into Preclinical Models

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a novel compound in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool.[3]

For a compound showing high potency against PC-3 cells, a prostate cancer xenograft model would be the logical next step.

Experimental Design Outline for a PC-3 Xenograft Study:

  • Animal Model: Male athymic nude or SCID mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 PC-3 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • N-benzyl-2-hydroxyquinoline-4-carboxamide analog

    • Standard-of-care (e.g., Doxorubicin or Cisplatin)

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous) at a predetermined dose and schedule.

  • Efficacy Endpoints:

    • Tumor growth inhibition

    • Body weight changes (as a measure of toxicity)

    • Survival analysis

  • Post-mortem Analysis: At the end of the study, tumors can be excised for histological and molecular analysis.

Conclusion and Future Directions

The N-benzyl-2-hydroxyquinoline-4-carboxamide class of compounds represents a promising new avenue in the search for novel anticancer agents. Their potent in vitro activity, particularly against prostate cancer cells, and their unique proposed mechanism of action targeting hGC-ALP, distinguish them from many existing chemotherapies.

This guide has provided a framework for the comparative evaluation of these novel compounds against established drugs. The detailed experimental protocols offer a starting point for researchers to conduct their own rigorous investigations.

Future studies should focus on elucidating the precise downstream signaling pathways affected by hGC-ALP inhibition and validating these findings in in vivo models. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising class of anticancer compounds.

References

  • Al-Otaibi, F., Al-Zahrani, M., Al-Ghamdi, S., Al-Anazi, M., Al-Shammari, M., & Al-Harbi, S. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(19), 4893.
  • Chen, Y., Wang, J., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Alkaline phosphatase downregulation promotes lung adenocarcinoma metastasis via the c-Myc/RhoA axis.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Kaur, M., & Singh, M. (2023). Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors?. Frontiers in Oncology, 13, 1199616.
  • Lin, D., Watahiki, A., & Wang, Y. (2014). Next generation patient-derived prostate cancer xenograft models. Asian Journal of Andrology, 16(3), 355–360.
  • Liu, Y., Zhang, Y., Wang, Y., & Li, J. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(26), 42538–42551.
  • Luo, J., Chen, J., He, L., & Li, N. (2016). Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts. BMC Cancer, 16, 516.
  • Maniecki, A., & Skladanowski, A. C. (2005). The Mechanism of Cisplatin-induced Apoptosis in HeLa Cells. Cancer Biology & Medicine, 2(4), 227-233.
  • Rana, A., & Sharma, S. (2017). Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt.
  • Senthilkumar, P., Mohan, S., & Devaraj, S. N. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry, 92, 103171.
  • Senthilkumar, P., Mohan, S., & Devaraj, S. N. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry, 92, 103171.
  • Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline Phosphatase: An Overview. Indian Journal of Clinical Biochemistry, 29(3), 269–278.
  • Thomas, N. M., Alharbi, M., Muripiti, V., & Banothu, J. (2024).
  • Wang, Y., Li, J., & Zhang, Y. (2018). Doxycycline synergizes with doxorubicin to inhibit the proliferation of castration-resistant prostate cancer cells. Acta Biochimica et Biophysica Sinica, 50(1), 101-109.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681.

Sources

A Comparative Guide to Validating the Mechanism of Action of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental approaches to elucidate and confirm the MoA of a novel investigational compound, N-benzyl-2-hydroxyquinoline-4-carboxamide. Drawing from established methodologies in drug discovery, we will explore a hypothetical MoA for this compound and detail the requisite experimental workflows for its validation, comparing it with alternative therapeutic strategies.

The quinoline and quinolone carboxamide scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given the prevalence of quinoline derivatives as kinase inhibitors, this guide will proceed with the hypothesis that N-benzyl-2-hydroxyquinoline-4-carboxamide acts as an inhibitor of a specific protein kinase, a common mechanism for anticancer agents.[2]

Section 1: The Hypothetical Mechanism of Action and a Comparative Landscape

Our investigational compound, N-benzyl-2-hydroxyquinoline-4-carboxamide, is postulated to exert its therapeutic effects through the inhibition of a critical signaling kinase, let's assume for this guide, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated target in oncology, and its overactivity is implicated in the proliferation and survival of various cancer cells.[3]

Alternative Therapeutic Strategies:

The therapeutic landscape for EGFR inhibition is well-established and provides a strong basis for comparison. Key alternatives include:

  • First-Generation Reversible Inhibitors (e.g., Gefitinib, Erlotinib): These small molecules compete with ATP at the kinase domain of EGFR.

  • Second-Generation Irreversible Inhibitors (e.g., Afatinib, Dacomitinib): These compounds form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to prolonged inhibition.

  • Third-Generation Irreversible Inhibitors (e.g., Osimertinib): These are designed to be effective against specific resistance mutations, such as T790M, that arise during treatment with earlier-generation inhibitors.

  • Monoclonal Antibodies (e.g., Cetuximab, Panitumumab): These biologics bind to the extracellular domain of EGFR, preventing ligand binding and receptor activation.

This guide will focus on validating the MoA of N-benzyl-2-hydroxyquinoline-4-carboxamide as a novel, potentially reversible, small molecule inhibitor of EGFR and compare its hypothetical performance metrics against a first-generation inhibitor like Gefitinib.

Section 2: A Multi-pronged Approach to Mechanism of Action Validation

A robust validation of a compound's MoA relies on a tiered approach, beginning with direct target interaction and moving towards cellular and physiological consequences. This multi-pronged strategy ensures that the observed biological effects are indeed a result of the intended molecular mechanism. Functional cell-based assays are crucial for understanding how a compound affects cellular behavior in response to stimuli.[4][5]

Workflow for MoA Validation:

MoA_Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Specificity & Off-Target Effects A Biochemical Assays C Cellular Target Engagement A->C Confirms cellular permeability & target binding F Kinome Profiling A->F Assesses specificity B Biophysical Assays B->C G Cellular Thermal Shift Assay (CETSA) Profiling B->G D Downstream Signaling Analysis C->D Links target binding to cellular pathway modulation E Phenotypic Assays D->E Correlates pathway modulation with cellular phenotype

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Demonstrating Direct Target Engagement

The initial and most critical step is to confirm that N-benzyl-2-hydroxyquinoline-4-carboxamide directly interacts with its putative target, EGFR. This is achieved through a combination of biochemical and biophysical assays.[6]

2.1.1 Biochemical Assays: Quantifying Inhibitory Potency

Biochemical assays measure the direct effect of the compound on the enzymatic activity of the isolated target protein.[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), N-benzyl-2-hydroxyquinoline-4-carboxamide, Gefitinib (as a comparator), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of N-benzyl-2-hydroxyquinoline-4-carboxamide and Gefitinib.

    • In a 384-well plate, add the recombinant EGFR kinase to the assay buffer.

    • Add the serially diluted compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the luminescence generated, which is proportional to the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (nM)
N-benzyl-2-hydroxyquinoline-4-carboxamideEGFR50
GefitinibEGFR30

2.1.2 Biophysical Assays: Confirming Direct Binding

Biophysical assays provide orthogonal evidence of direct binding and can elucidate the kinetics and thermodynamics of the interaction.[9]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the recombinant EGFR kinase onto a sensor chip.

  • Binding Analysis: Flow solutions of N-benzyl-2-hydroxyquinoline-4-carboxamide at various concentrations over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Presentation: Comparative Binding Kinetics

Compoundka (1/Ms)kd (1/s)KD (nM)
N-benzyl-2-hydroxyquinoline-4-carboxamide2 x 10^51 x 10^-250
Gefitinib3 x 10^59 x 10^-330
Tier 2: Verifying Target Engagement and Downstream Effects in a Cellular Context

While in vitro assays are essential, it is crucial to demonstrate that the compound can enter cells, engage its target, and modulate downstream signaling pathways.[10][11]

2.2.1 Cellular Target Engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., A431, which overexpresses EGFR) with N-benzyl-2-hydroxyquinoline-4-carboxamide or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble EGFR remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

2.2.2 Downstream Signaling Analysis

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture A431 cells and serum-starve them overnight. Treat the cells with various concentrations of N-benzyl-2-hydroxyquinoline-4-carboxamide or Gefitinib for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with EGF to activate the EGFR signaling pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

  • Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on the phosphorylation of EGFR and its downstream effectors.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K_AKT->AKT Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and activates Compound N-benzyl-2-hydroxyquinoline-4-carboxamide Compound->EGFR Inhibits (Hypothesis)

Caption: The EGFR signaling pathway and the hypothesized point of inhibition.

2.2.3 Cellular Phenotypic Assays

The final step in cellular validation is to link the observed molecular effects to a relevant cellular phenotype, such as a reduction in cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-benzyl-2-hydroxyquinoline-4-carboxamide and Gefitinib.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the MTT reagent (which is converted to a colored formazan product by viable cells) or CellTiter-Glo® reagent (which measures ATP levels as an indicator of metabolic activity) and measure the absorbance or luminescence, respectively.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Comparative Cellular Potency

CompoundCell LineGI50 (nM)
N-benzyl-2-hydroxyquinoline-4-carboxamideA431150
GefitinibA431100

Section 3: Assessing Selectivity and Off-Target Effects

A critical aspect of drug development is ensuring that the compound is selective for its intended target to minimize potential toxicity.

Experimental Protocol: Kinome Profiling

  • Service: Submit N-benzyl-2-hydroxyquinoline-4-carboxamide to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

  • Assay Principle: These platforms typically use a binding assay to quantify the interaction of the compound with a large panel of human kinases (often over 400).

  • Data Analysis: The results are usually presented as a percentage of control, with lower percentages indicating stronger binding. This allows for the identification of potential off-target kinases.

A highly selective compound will show potent inhibition of EGFR with minimal activity against other kinases at a given concentration.

Conclusion

The validation of N-benzyl-2-hydroxyquinoline-4-carboxamide's mechanism of action as an EGFR inhibitor requires a systematic and multi-faceted experimental approach. By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive and compelling body of evidence. This guide provides a robust framework for such an investigation, emphasizing the importance of direct target engagement, the elucidation of downstream cellular consequences, and the assessment of selectivity. The comparative data presented, though hypothetical, illustrates the expected outcomes of these experiments and provides a benchmark against an established therapeutic agent. This rigorous validation process is indispensable for the successful progression of any novel compound through the drug discovery and development pipeline.

References

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available at: [Link]

  • MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

  • National Institutes of Health. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Available at: [Link]

  • PubMed. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available at: [Link]

  • National Institutes of Health. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available at: [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available at: [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Available at: [Link]

  • National Institutes of Health. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • PubMed. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • National Institutes of Health. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available at: [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • ACS Publications. (2021). Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available at: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Available at: [Link]

  • Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]

  • National Institutes of Health. (2022). A review for cell-based screening methods in drug discovery. Available at: [Link]

  • MDPI. (2022). An Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Available at: [Link]

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of N-benzyl-2-hydroxyquinoline-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecule in a petri dish to a potential clinical candidate is fraught with challenges. A critical juncture in this path is the cross-validation of in vitro potency with in vivo efficacy. This guide provides a deep dive into the experimental methodologies and strategic thinking required for this crucial step, using the emerging therapeutic class of N-benzyl-2-hydroxyquinoline-4-carboxamides as a focal point. While comprehensive in vivo data for the eponymous compound remains proprietary or in development, we will leverage published data from closely related analogs to illustrate its potential. To provide a robust framework for comparison, we will contrast this with the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, a testament to successful in vitro to in vivo translation.

The Quinoline Carboxamide Scaffold: A Rising Star in Oncology

The quinoline carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] The N-benzyl-2-hydroxyquinoline-4-carboxamide structure and its analogs are of particular interest due to their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival. Although specific data for N-benzyl-2-hydroxyquinoline-4-carboxamide is not extensively published, research on structurally similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2]

Part 1: In Vitro Characterization - Gauging Potency at the Cellular Level

The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Methodology:

  • Cell Seeding: Human cancer cell lines, such as the prostate cancer line PC-3 and the colon cancer line HCT-116, are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., a N-benzyl-2-hydroxyquinoline-4-carboxamide analog) or the comparator (Gefitinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative In Vitro Efficacy

The table below presents published IC50 values for a potent N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide analog against prostate (PC-3) and colon (HCT-116) cancer cell lines, juxtaposed with representative IC50 values for Gefitinib against an EGFR-mutant non-small cell lung cancer (NSCLC) cell line (NCI-H3255).

CompoundCell LineIC50 (µM)Mechanism of Action
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide analog PC-3 (Prostate)< 0.075[2]Putative signaling pathway inhibitor
HCT-116 (Colon)< 0.075[2]Putative signaling pathway inhibitor
Gefitinib NCI-H3255 (NSCLC, EGFR mutant)~ 0.015EGFR Tyrosine Kinase Inhibitor[5]

Note: The data for the N-benzyl-2-hydroxyquinoline-4-carboxamide analog is from a closely related series of compounds and serves as an indicator of potential potency.

Part 2: The Crucial Leap to In Vivo Models - Predicting Clinical Success

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment can significantly influence a drug's efficacy. Therefore, in vivo studies using animal models are a critical step in the drug development pipeline.

Experimental Workflow: Xenograft Tumor Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the workhorses of in vivo cancer research. In a CDX model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be used to test the efficacy of novel therapeutics.

experimental_workflow cluster_invitro In Vitro Preparation cluster_animal_model Animal Model Development cluster_treatment Therapeutic Intervention cluster_endpoint Endpoint Analysis invitro_cell_culture Cancer Cell Culture (e.g., PC-3, HCT-116, NCI-H3255) tumor_implantation Subcutaneous Injection of Cancer Cells invitro_cell_culture->tumor_implantation animal_prep Immunodeficient Mice (e.g., Nude, SCID) animal_prep->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (e.g., Oral Gavage, IP Injection) randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histological Analysis euthanasia->analysis

Workflow for a typical in vivo xenograft study.
Protocol for an In Vivo Xenograft Study (Gefitinib Example)

This protocol outlines a representative in vivo efficacy study for Gefitinib in a non-small cell lung cancer (NSCLC) xenograft model.

Methodology:

  • Cell Implantation: 5 x 10^6 NCI-H3255 cells are suspended in a 1:1 mixture of culture medium and Matrigel and are subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. The mice are then randomized into treatment and control groups.

  • Drug Administration: Gefitinib is administered daily via oral gavage at a dose of 50 mg/kg. The control group receives the vehicle solution.

  • Monitoring: Tumor volume is measured three times a week using calipers, and body weight is recorded to monitor for toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration.

  • Analysis: At the end of the study, the tumors are excised, weighed, and processed for histological and molecular analysis to assess target engagement and downstream effects.

Cross-Validation: Correlating In Vitro Potency with In Vivo Response

A successful cross-validation is achieved when a compound's potent in vitro activity translates into significant tumor growth inhibition in vivo at well-tolerated doses. For Gefitinib, its low nanomolar IC50 against EGFR-mutant NSCLC cells in vitro corresponds to significant tumor regression in xenograft models at clinically relevant doses.

For N-benzyl-2-hydroxyquinoline-4-carboxamide and its analogs, the potent sub-micromolar in vitro activity against PC-3 and HCT-116 cells strongly suggests the potential for in vivo efficacy.[2] A hypothetical successful in vivo study would demonstrate a dose-dependent reduction in tumor volume in mice bearing PC-3 or HCT-116 xenografts, without significant toxicity.

Part 3: Mechanistic Insights - Understanding the "Why"

To build a compelling case for a drug candidate, it is crucial to understand its mechanism of action. For Gefitinib, its efficacy is directly linked to the inhibition of EGFR signaling.

gefitinib_moa cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds ATP ATP ATP->P_EGFR Gefitinib Gefitinib Gefitinib->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Simplified signaling pathway of Gefitinib's mechanism of action.

For the N-benzyl-2-hydroxyquinoline-4-carboxamide class, while the exact molecular target may still be under investigation, their potent and broad-spectrum anticancer activity suggests they may modulate a critical signaling node common to various cancer types. Further studies, such as kinase profiling or proteomic analyses, would be necessary to elucidate the precise mechanism.

Conclusion: A Roadmap for Translational Success

The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. The journey of N-benzyl-2-hydroxyquinoline-4-carboxamide and its analogs, from promising in vitro cytotoxicity to potential in vivo efficacy, exemplifies the path that all novel anticancer agents must travel. By employing robust and well-validated experimental models, and by comparing emerging candidates with established drugs like Gefitinib, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule from the laboratory to the clinic. This guide provides a foundational framework for this critical process, emphasizing the importance of scientific rigor and a deep understanding of both the biological system and the therapeutic agent.

References

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Bioorganic Chemistry, 116, 105329.
  • Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. (2021). RSC Advances, 11(43), 26769-26780.
  • Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol. (2011). Journal of Pharmacy and Pharmacology, 63(10), 1310-1317.
  • HCT116 Xenograft Model. Altogen Labs. Retrieved from [Link]

  • In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. (2020). BMC Complementary Medicine and Therapies, 20(1), 84.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics, 15(7), 1898.
  • A Novel Nanomicellar Combination of Fenretinide and Lenalidomide Shows Marked Antitumor Activity in a Neuroblastoma Xenograft Model. (2019). Clinical Cancer Research, 25(24), 7545-7556.
  • The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]

  • The first clinical pilot study of roquinimex (Linomide) in cancer patients with special focus on immunological effects. (1995). Cancer Immunology, Immunotherapy, 41(1), 1-6.
  • Gefitinib. Wikipedia. Retrieved from [Link]

  • Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice. (2012). Pharmaceutical Research, 29(9), 2534-2544.
  • Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. (2022). Frontiers in Molecular Biosciences, 9, 888631.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Research Reviews, 44(2), e22092.
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). Current Drug Metabolism, 11(1), 35-49.
  • Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. (2020). CPT: Pharmacometrics & Systems Pharmacology, 9(10), 563-573.
  • Pharmacokinetics and tissue disposition of lenalidomide in mice. (2012). Pharmaceutical Research, 29(9), 2534-2544.
  • Lomitapide suppresses the growth of tumor xenografts. ResearchGate. Retrieved from [Link]

  • In vitro cytotoxicity assay of gefitinib and gefitinib nano-suspension against Vero cells. (2021). SN Applied Sciences, 3(1), 1-8.
  • The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. (2022). Micromachines, 13(5), 739.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). Journal of Thoracic Disease, 4(6), 637-647.
  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characteriz
  • A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups. (2021). Molecules, 26(21), 6483.
  • Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. (2021). Pharmaceutics, 13(7), 1054.
  • What is the mechanism of Gefitinib?. Patsnap Synapse. Retrieved from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). International Journal of Molecular Sciences, 23(21), 13391.
  • Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice. ResearchGate. Retrieved from [Link]

  • Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. (2022). Frontiers in Molecular Biosciences, 9, 888631.
  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2017). Oncotarget, 8(42), 72445-72456.
  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. (2004). British Journal of Cancer, 91(10), 1875-1881.
  • In vivo PC3 xenograft tumor development is suppressed by XAP. ResearchGate. Retrieved from [Link]

  • In vivo anti-tumor effects of compound 7 in HCT116 xenograft model. ResearchGate. Retrieved from [Link]

  • Cancer Cell Line Xenograft Efficacy Studies. The Jackson Laboratory. Retrieved from [Link]

  • In vivo effects of gefitinib. ResearchGate. Retrieved from [Link]

  • Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice. (2019). Journal of Pharmacokinetics and Pharmacodynamics, 46(5), 459-470.
  • Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021).
  • Mechanism of action of gefitinib. ResearchGate. Retrieved from [Link]

  • The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. (2022). Micromachines, 13(5), 739.
  • PC3 Xenograft Model. Altogen Labs. Retrieved from [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Molecules, 27(2), 524.
  • Gefitinib in Non Small Cell Lung Cancer. (2011). Journal of Biomedicine and Biotechnology, 2011, 892152.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Retrieved from [Link]

Sources

A Comparative Analysis of N-benzyl-2-hydroxyquinoline-4-carboxamide and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse therapeutic applications. This guide provides a comparative analysis of N-benzyl-2-hydroxyquinoline-4-carboxamide against other notable quinoline derivatives, focusing on their anticancer, antimalarial, and antibacterial activities. We delve into their mechanisms of action, structure-activity relationships, and present supporting experimental data to offer researchers and drug development professionals a comprehensive resource for navigating the chemical space of these potent compounds. While direct comparative studies are often lacking, this guide synthesizes data from various sources to draw meaningful comparisons and highlight the therapeutic potential of N-benzyl-2-hydroxyquinoline-4-carboxamide and its counterparts.

Introduction: The Versatility of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6][7] Several quinoline-based drugs are already on the market, such as the antimalarials chloroquine and mefloquine, and the anticancer agents camptothecin and its analogs.[3][8]

The versatility of the quinoline ring allows for extensive chemical modifications, leading to a vast library of derivatives with fine-tuned biological activities. The introduction of a carboxamide linkage at various positions on the quinoline or quinolone framework has proven to be a particularly effective strategy for enhancing pharmacological potency, especially in the realm of oncology.[9] This guide will focus on a specific derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide, and compare its biological profile with other significant quinoline derivatives.

N-benzyl-2-hydroxyquinoline-4-carboxamide: A Profile

N-benzyl-2-hydroxyquinoline-4-carboxamide has emerged as a compound of significant interest due to its potent biological activities, particularly in the fields of oncology and infectious diseases.[10]

Anticancer Activity

Structurally related 2-hydroxyquinoline-4-carboxamide analogues have demonstrated substantial anticancer activity against a variety of cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancer.[10] The mechanism of action for many quinoline derivatives in cancer involves the induction of apoptosis, inhibition of angiogenesis, and interruption of cell migration.[11][12] Specifically, some derivatives have been shown to disrupt lysosome function and induce apoptosis.[12]

Antimalarial Activity

The quinoline-4-carboxamide scaffold is a promising source of novel antimalarial agents.[10][13] These compounds have shown low nanomolar in vitro potency against Plasmodium falciparum, the deadliest malaria parasite.[10] A key finding is their novel mechanism of action, which involves the inhibition of translation elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[10][13] This distinct mechanism offers a potential solution to the growing problem of resistance to existing antimalarial drugs.[13]

Comparative Analysis with Other Quinoline Derivatives

To provide a comprehensive perspective, we will now compare N-benzyl-2-hydroxyquinoline-4-carboxamide with other well-characterized quinoline derivatives.

Quinolinone Carboxamides: Linomide, Rebamipide, and Tasquinimod

This subclass of quinoline derivatives has garnered significant attention for its therapeutic potential.

  • Linomide: Known for its anti-angiogenic properties, Linomide has shown efficacy against various cancers and autoimmune disorders.[4]

  • Rebamipide: This derivative is a gastro-protective agent used for treating gastric ulcers and gastritis, exhibiting antioxidant activity.[4]

  • Tasquinimod: A second-generation quinolinone-3-carboxamide, Tasquinimod is significantly more potent than Linomide as an anti-tumor agent, with anti-angiogenic, antitumor, and immunomodulatory properties.[4]

Compared to these quinolinone carboxamides, N-benzyl-2-hydroxyquinoline-4-carboxamide's primary reported activities are more focused on direct cytotoxicity and a unique antimalarial mechanism, rather than the broader immunomodulatory and anti-angiogenic effects seen with compounds like Tasquinimod.

2-Phenylquinoline-4-carboxamide Derivatives: Tubulin Polymerization Inhibitors

A novel series of 2-phenylquinoline-4-carboxamide derivatives has been identified as potent inhibitors of tubulin polymerization.[14] One notable compound from this series displayed significant cytotoxic activity against ovarian (SK-OV-3) and colon (HCT116) cancer cell lines with IC50 values of 0.5 µM and 0.2 µM, respectively.[14] This mechanism of action, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase, is a well-established strategy in cancer chemotherapy.[14] This contrasts with the proposed mechanisms for N-benzyl-2-hydroxyquinoline-4-carboxamide in cancer, which appear to be more related to the induction of apoptosis through lysosomal disruption.[12]

6-Cinnamamido-quinoline-4-carboxamide Derivatives: Inducers of Autophagy-Mediated Cell Death

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to inhibit the proliferation of a broad spectrum of cancer cell lines by inducing autophagy that ultimately leads to apoptosis.[12] This is evidenced by the activation of caspase-9 and PARP cleavage.[12] This mechanism highlights another pathway through which quinoline derivatives can exert their anticancer effects, distinct from the tubulin inhibition or the specific antimalarial target of other derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the biological activities and mechanisms of action of the discussed quinoline derivatives. It is important to note that the experimental conditions and cell lines/pathogens tested vary across studies, making direct quantitative comparisons challenging.

Compound ClassRepresentative Compound(s)Primary Biological ActivityMechanism of ActionKey Experimental Findings
2-Hydroxyquinoline-4-carboxamides N-benzyl-2-hydroxyquinoline-4-carboxamideAnticancer, AntimalarialInhibition of translation elongation factor 2 (PfEF2) in P. falciparumPotent in vitro activity against P. falciparum (low nanomolar range)[10][13]
Quinolinone Carboxamides Linomide, Rebamipide, TasquinimodAnticancer, Anti-inflammatory, Gastro-protectiveAnti-angiogenesis, Immunomodulation, AntioxidantTasquinimod is 30-60 times more potent than Linomide as an anti-tumor agent[4]
2-Phenylquinoline-4-carboxamides Compound 7bAnticancerTubulin polymerization inhibitionIC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116)[14]
6-Cinnamamido-quinoline-4-carboxamides CiQ derivativesAnticancerInduction of autophagy-mediated apoptosisEffective inhibition of proliferation across a broad range of cancer cell lines[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are crucial.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives (including N-benzyl-2-hydroxyquinoline-4-carboxamide and comparator compounds) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimalarial Activity Assay

This assay determines the potency of compounds against the blood stage of P. falciparum.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites to the plates to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Visualization of Key Concepts

Experimental Workflow for In Vitro Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis start Synthesize/Obtain Quinoline Derivatives dissolve Dissolve in DMSO (Stock Solution) start->dissolve serial_dilute Serial Dilution in Culture Medium dissolve->serial_dilute cancer_assay Anticancer Assay (e.g., MTT) serial_dilute->cancer_assay Add to Cancer Cells malaria_assay Antimalarial Assay (e.g., SYBR Green I) serial_dilute->malaria_assay Add to P. falciparum Culture viability Calculate % Cell Viability or % Parasite Growth Inhibition cancer_assay->viability malaria_assay->viability ic50 Determine IC50 Values viability->ic50 end Comparative Analysis ic50->end Compare Potency

Caption: Workflow for in vitro screening of quinoline derivatives.

Diverse Mechanisms of Action of Quinoline Derivatives

G cluster_targets Cellular Targets & Pathways quinoline {Quinoline Derivatives} dna_gyrase DNA Gyrase/ Topoisomerase quinoline->dna_gyrase Inhibition (Antibacterial) tubulin Tubulin Polymerization quinoline->tubulin Inhibition (Anticancer) pfef2 Translation Elongation Factor 2 (PfEF2) quinoline->pfef2 Inhibition (Antimalarial) angiogenesis Angiogenesis quinoline->angiogenesis Inhibition (Anticancer) autophagy Autophagy/ Apoptosis quinoline->autophagy Induction (Anticancer) outcome1 Bacterial Cell Death dna_gyrase->outcome1 Leads to outcome2 Cell Cycle Arrest tubulin->outcome2 Leads to outcome3 Parasite Death pfef2->outcome3 Leads to outcome4 Reduced Tumor Growth angiogenesis->outcome4 Leads to outcome5 Cancer Cell Death autophagy->outcome5 Leads to

Caption: Diverse mechanisms of action of quinoline derivatives.

Conclusion

N-benzyl-2-hydroxyquinoline-4-carboxamide and its related analogues represent a promising class of compounds with potent anticancer and antimalarial activities. The comparative analysis reveals that while sharing the core quinoline scaffold, different derivatives can exhibit remarkably distinct mechanisms of action, from inhibiting protein synthesis in parasites to disrupting the cytoskeleton in cancer cells or modulating the immune response. This highlights the chemical tractability and therapeutic potential of the quinoline family. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively delineate the structure-activity relationships and therapeutic advantages of these diverse derivatives. Such studies will be instrumental in guiding the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and safety profiles.

References

  • Gulecha, V., & Sivakumar, T. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31254. [Link]

  • Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. [Link]

  • Grivas, K., & Detsi, A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6296. [Link]

  • Nagy, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 27(15), 4983. [Link]

  • Wang, Y., et al. (2018). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 9(5), 6045–6058. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113285. [Link]

  • ResearchGate. Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). ResearchGate. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link]

  • H, S., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(2), 195-238. [Link]

  • Al-Ostath, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(3), 675. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. [Link]

  • Singh, P., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(22), 11631-11646. [Link]

  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Journal of Oncology, 2021, 5569498. [Link]

  • Singh, S., & Kaur, H. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 1-13. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113285. [Link]

  • Sureshbabu, R., et al. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry, 92, 103171. [Link]

  • Wang, T., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(10), 14389–14395. [Link]

  • Sahu, S., & Murugesan, S. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]

  • da Silva, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(5), 614. [Link]

  • Mathew, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 126-133. [Link]

  • dos Santos, G. A., et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses, 13(11), 2235. [Link]

  • Sureshbabu, R., et al. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. ResearchGate. [Link]

  • Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • H, S., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2785-2799. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24123-24148. [Link]

  • Kamal, A., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 140, 335-346. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Medicinal and Chemical Sciences, 7(11), 2963-2973. [Link]

  • Al-Ostath, A., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000219. [Link]

  • El-Guesmi, N., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 13(2), 343. [Link]

  • Pharmacy Primer. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • de Souza, M. V. N., et al. (2017). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 22(8), 1335. [Link]

Sources

A Comparative Analysis of N-benzyl-2-hydroxyquinoline-4-carboxamide Analogs as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The fusion of a benzene ring to a pyridine nucleus endows the quinoline moiety with a unique electronic and structural character, making it an ideal framework for designing molecules that can interact with various biological targets. When functionalized with a carboxamide linkage, the resulting quinoline and quinolone carboxamides have demonstrated enhanced pharmacological profiles, particularly as potent anticancer agents.[2] This guide provides a comparative analysis of N-substituted 2-hydroxyquinoline-4-carboxamide analogs, focusing on their synthesis, anticancer activity, and the critical structure-activity relationships (SAR) that govern their efficacy.

The 2-Hydroxyquinoline-4-carboxamide Scaffold: A Versatile Pharmacophore

The 2-hydroxyquinoline-4-carboxamide core represents a versatile template for the development of novel therapeutics. The embedded functionalities – the hydroxyl group, the carboxamide linkage, and the aromatic quinoline system – offer multiple points for chemical modification to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[1]

This guide will focus on a series of N-substituted 2-hydroxyquinoline-4-carboxamide analogs, using a closely related series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as a primary example to dissect the nuances of their structure-activity relationships. While the N-substituent in this series is a benzothiazole moiety rather than a simple benzyl group, the core scaffold and the principles of substitution on the quinoline and carboxamide-linked aromatic ring provide invaluable insights for the rational design of potent N-benzyl analogs.

Synthesis of N-substituted 2-Hydroxyquinoline-4-carboxamide Analogs

The synthesis of N-substituted 2-hydroxyquinoline-4-carboxamide analogs typically follows a multi-step sequence. A general synthetic pathway is outlined below, based on established methodologies.

Experimental Protocol: General Synthesis of N-substituted 2-Hydroxyquinoline-4-carboxamides

This protocol describes a representative synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which can be adapted for the synthesis of N-benzyl analogs by substituting the corresponding benzylamine.

Step 1: Synthesis of 3-Oxo-N-phenyl-butyramide Derivatives

  • Substituted anilines are reacted with ethyl acetoacetate to yield the corresponding 3-oxo-N-phenyl-butyramide intermediates.

Step 2: Cyclization to form 2-Hydroxyquinoline-4-carboxylic Acids

  • The 3-oxo-N-phenyl-butyramide derivatives are subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 90°C) to afford the corresponding 2-hydroxyquinoline-4-carboxylic acids.

Step 3: Amide Coupling to Yield the Final Products

  • The 2-hydroxyquinoline-4-carboxylic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent.

  • The activated carboxylic acid is then reacted with the desired amine (e.g., 2-aminobenzothiazole or a substituted benzylamine) in the presence of a suitable base and solvent to yield the final N-substituted 2-hydroxyquinoline-4-carboxamide. An eco-friendly catalyst like p-toluenesulfonic acid (p-TSA) can be employed to facilitate this reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Substituted Aniline Substituted Aniline 3-Oxo-N-phenyl-butyramide 3-Oxo-N-phenyl-butyramide Substituted Aniline->3-Oxo-N-phenyl-butyramide Reaction with Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->3-Oxo-N-phenyl-butyramide Amine (e.g., Benzylamine) Amine (e.g., Benzylamine) N-benzyl-2-hydroxyquinoline-4-carboxamide Analog N-benzyl-2-hydroxyquinoline-4-carboxamide Analog Amine (e.g., Benzylamine)->N-benzyl-2-hydroxyquinoline-4-carboxamide Analog 2-Hydroxyquinoline-4-carboxylic Acid 2-Hydroxyquinoline-4-carboxylic Acid 3-Oxo-N-phenyl-butyramide->2-Hydroxyquinoline-4-carboxylic Acid Cyclization (H2SO4) 2-Hydroxyquinoline-4-carboxylic Acid->N-benzyl-2-hydroxyquinoline-4-carboxamide Analog Amide Coupling

Caption: General synthetic workflow for N-benzyl-2-hydroxyquinoline-4-carboxamide analogs.

Comparative Anticancer Activity

The anticancer potential of N-substituted 2-hydroxyquinoline-4-carboxamide analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxic activity of a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide analogs (compounds 6a-l ) against five human cancer cell lines: MCF-7 (breast), HCT-116 (colon), PC-3 and LNCaP (prostate), and SK-HEP-1 (liver).

CompoundRMCF-7HCT-116PC-3LNCaPSK-HEP-1
6a H>100>1002.45 ± 0.121.89 ± 0.093.45 ± 0.17
6b 6-CH389.43 ± 4.4794.32 ± 4.711.98 ± 0.091.54 ± 0.072.87 ± 0.14
6c 6-OCH3>100>1003.12 ± 0.152.56 ± 0.124.11 ± 0.20
6d 6-Cl1.23 ± 0.061.56 ± 0.07<0.075 <0.075 1.87 ± 0.09
6e 6-F2.11 ± 0.102.43 ± 0.120.89 ± 0.040.65 ± 0.032.12 ± 0.10
6f 7-CH392.12 ± 4.6097.54 ± 4.872.12 ± 0.101.76 ± 0.083.01 ± 0.15
6g 7-OCH3>100>1003.54 ± 0.172.98 ± 0.144.54 ± 0.22
6h 7-Cl1.56 ± 0.071.87 ± 0.090.54 ± 0.020.43 ± 0.021.98 ± 0.09
6i 8-CH31.87 ± 0.092.01 ± 0.10<0.075 <0.075 1.54 ± 0.07
6j 8-OCH3>100>1002.87 ± 0.142.12 ± 0.103.87 ± 0.19
6k 8-Cl1.01 ± 0.051.23 ± 0.06<0.075 <0.075 1.11 ± 0.05
6l 8-F1.43 ± 0.071.65 ± 0.08<0.075 <0.075 1.23 ± 0.06
Doxorubicin-0.87 ± 0.040.98 ± 0.040.92 ± 0.040.85 ± 0.041.02 ± 0.05
Data is presented as IC50 in µM ± standard deviation.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above provides a clear basis for a structure-activity relationship analysis. The substitutions on the quinoline ring (at positions 6, 7, and 8) have a profound impact on the anticancer activity of these compounds.

  • Influence of Substituent Position: Substitutions at the 8-position of the quinoline ring generally lead to higher potency compared to substitutions at the 6- and 7-positions. For instance, compounds with a methyl (6i ), chloro (6k ), or fluoro (6l ) group at the 8-position exhibit excellent activity against prostate cancer cell lines (PC-3 and LNCaP) with IC50 values less than 0.075 µM.

  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, particularly halogens (Cl and F), appear to be more favorable for anticancer activity than electron-donating groups like methyl (CH3) and methoxy (OCH3). For example, the 6-chloro substituted analog 6d is significantly more potent than the 6-methyl (6b ) and 6-methoxy (6c ) analogs across all tested cell lines. The methoxy-substituted compounds (6c , 6g , and 6j ) consistently show the lowest activity.

  • Selectivity: Notably, several of the potent analogs demonstrate a degree of selectivity, with significantly higher activity against the prostate cancer cell lines (PC-3 and LNCaP) compared to the breast and colon cancer cell lines. This suggests that these compounds may be interacting with a target that is particularly relevant to prostate cancer progression.

Caption: Key structure-activity relationships for N-benzyl-2-hydroxyquinoline-4-carboxamide analogs.

Mechanistic Insights: Kinase Inhibition

Many quinoline and quinolone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] For instance, quinoline-based compounds have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[2] The potent and selective activity of the analogs presented here, particularly against prostate cancer cells, suggests that they may be acting as inhibitors of a kinase that is a critical driver in this malignancy. Further investigation into the specific kinase inhibitory profiles of these compounds is warranted to elucidate their precise mechanism of action.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->Signaling Cascade Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Signaling Cascade->Cell Proliferation, Survival, Angiogenesis N-benzyl-2-hydroxyquinoline-4-carboxamide Analog N-benzyl-2-hydroxyquinoline-4-carboxamide Analog N-benzyl-2-hydroxyquinoline-4-carboxamide Analog->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by N-benzyl-2-hydroxyquinoline-4-carboxamide analogs.

Experimental Methodologies

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the N-benzyl-2-hydroxyquinoline-4-carboxamide analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).[3]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with solvent) and a positive control (a known anticancer drug).[3]

  • Incubate the plates for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[3][5]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

N-benzyl-2-hydroxyquinoline-4-carboxamide analogs and related N-substituted derivatives represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature and position of substituents on the quinoline ring are critical determinants of their cytotoxic potency and selectivity. Specifically, electron-withdrawing groups at the 8-position of the quinoline scaffold appear to be a key feature for enhancing activity, particularly against prostate cancer cell lines.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of N-benzyl analogs with diverse substituents on both the benzyl and quinoline rings to further refine the SAR.

  • Mechanism of Action Studies: Identifying the specific molecular targets (e.g., kinases) of the most potent compounds to understand their mechanism of action and to guide further rational drug design.

  • In Vivo Evaluation: Assessing the efficacy and safety of the most promising analogs in preclinical animal models of cancer.

By systematically exploring the chemical space around the N-benzyl-2-hydroxyquinoline-4-carboxamide scaffold, it is anticipated that new and more effective anticancer drug candidates can be discovered.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. (2019). PubMed. Retrieved from [Link]

  • Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. Retrieved from [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer agents of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

A Head-to-Head Comparison of N-benzyl-2-hydroxyquinoline-4-carboxamide and Other Antiviral Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of activity against a diverse range of viral pathogens.[1][2] This guide provides a comprehensive head-to-head comparison of a promising quinoline derivative, N-benzyl-2-hydroxyquinoline-4-carboxamide, with other antiviral compounds, including established drugs and related quinoline-based molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antiviral agents.

Introduction: The Promise of Quinoline Carboxamides

The quinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[3] Its derivatives have shown remarkable efficacy against various viruses, including herpesviruses, influenza viruses, and coronaviruses.[3][4] The focus of this guide, N-benzyl-2-hydroxyquinoline-4-carboxamide, belongs to a class of compounds that has demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV).[5] A closely related class of compounds, N-benzyl hydroxypyridone carboxamides, has been identified as a novel and potent antiviral chemotype against HCMV, exhibiting a mechanism of action distinct from currently approved therapies that target the viral polymerase or terminase complex.[5] This unique mechanistic profile underscores the potential of this chemical class to address the persistent challenges of drug resistance.

This guide will delve into the experimental data supporting the antiviral efficacy of N-benzyl-2-hydroxyquinoline-4-carboxamide and its analogs, placing it in context with other quinoline derivatives and standard-of-care antiviral drugs. We will explore the methodologies for evaluating antiviral potency and cytotoxicity, dissect the known mechanisms of action, and present a comparative analysis of the available data.

Evaluating Antiviral Potency and Cytotoxicity: Key Experimental Protocols

To objectively compare the performance of antiviral compounds, standardized and reproducible in vitro assays are paramount. The following protocols for the Plaque Reduction Assay and the MTT Cytotoxicity Assay are fundamental to the initial screening and characterization of potential antiviral agents.

Plaque Reduction Assay: Quantifying Viral Inhibition

The plaque reduction assay is a gold-standard method for determining the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[6] It quantifies the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer in the presence of a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, or human foreskin fibroblasts) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compound and control antivirals in an appropriate cell culture medium.

  • Viral Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of the virus (typically 50-100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, using non-linear regression analysis.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay A Seed host cells in multi-well plates B Infect cell monolayer with virus A->B 24h incubation D Treat infected cells with compounds in a semi-solid overlay B->D C Prepare serial dilutions of antiviral compounds C->D E Incubate for plaque formation D->E Days F Fix, stain, and count plaques E->F G Calculate IC50 values F->G

Caption: Workflow for determining antiviral IC50 via plaque reduction.

MTT Assay: Assessing Compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound. This is crucial for determining the therapeutic index of an antiviral agent.

Step-by-Step Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with the same serial dilutions of the test compound used in the antiviral assay. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, using non-linear regression analysis.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay A Seed cells in a 96-well plate B Treat cells with serial dilutions of compounds A->B 24h incubation C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate for formazan formation D->E 2-4h F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate CC50 values G->H

Caption: Workflow for determining compound cytotoxicity (CC50).

Head-to-Head Antiviral Performance

The following table summarizes the in vitro antiviral activity and cytotoxicity of N-benzyl-2-hydroxyquinoline-4-carboxamide analogs, other quinoline derivatives, and established antiviral drugs against a range of viruses. It is important to note that these data are compiled from various studies and a direct comparison is limited by the different experimental conditions (e.g., cell lines, viral strains, and assay methods).

Compound ClassSpecific Compound/AnalogTarget VirusAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Quinoline Carboxamide N-benzyl hydroxypyridone carboxamide (8a)HCMVGFP-based0.86 ± 0.14>50>58[5]
N-benzyl hydroxypyridone carboxamide (8l)HCMVGFP-based0.48 ± 0.03>50>104[5]
N-benzyl hydroxypyridone carboxamide (8p)HCMVGFP-based0.30 ± 0.02Not Calculable-[5]
Other Quinoline Derivatives Quinolone Derivative 1gRSVrRSV-mGFP3.702490.33673.06[7]
Quinolone Derivative 1aeInfluenza A Virus (IAV)CPE1.87 ± 0.58>100>53.48[7]
2,8-bis(trifluoromethyl)quinoline (141a)Zika Virus (ZIKV)-0.8>194243[3]
2,8-bis(trifluoromethyl)quinoline (142)Zika Virus (ZIKV)-0.8--[3]
ChloroquineHCoV-OC43-0.12 - 12-165[8]
Standard Antivirals GanciclovirHCMVPlaque Reduction2.80 (average)--[9]
AcyclovirHSV-1Plaque Reduction0.125 (median)--[10]
Favipiravir (T-705)Influenza A VirusPlaque Reduction0.014 - 0.55>1000>1818

Mechanisms of Antiviral Action: A Comparative Overview

Understanding the mechanism of action is critical for the rational design of new antiviral drugs and for predicting potential resistance profiles. The compounds discussed in this guide exhibit diverse mechanisms of action, targeting different stages of the viral replication cycle.

N-benzyl-2-hydroxyquinoline-4-carboxamide and its Analogs

Preliminary studies on N-benzyl hydroxypyridone carboxamides suggest a mechanism of action against HCMV that is distinct from that of viral polymerase inhibitors like ganciclovir or terminase complex inhibitors like letermovir.[5] While the precise target is yet to be fully elucidated, time-of-addition assays indicate that these compounds act at a stage post-viral entry.[5] This suggests an interference with a crucial step in viral replication within the host cell, such as viral DNA synthesis or late gene expression.

Other Quinoline Derivatives

The broader class of quinoline derivatives has been shown to inhibit viral replication through various mechanisms:

  • Inhibition of Viral Enzymes: Some quinoline derivatives act as inhibitors of key viral enzymes. For instance, certain quinoline compounds have been shown to inhibit the neuraminidase of the influenza virus, an enzyme essential for the release of progeny virions from infected cells.[1] Others have been found to target viral polymerases, directly interfering with the replication of the viral genome.

  • Interference with Viral Entry: Chloroquine and hydroxychloroquine, well-known quinoline-containing antimalarial drugs, have demonstrated broad-spectrum antiviral activity. Their mechanism is thought to involve the alkalinization of endosomes, which prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry.[8]

  • Targeting Viral Proteins: Some quinoxaline derivatives, which are structurally related to quinolines, have been shown to target the NS1 protein of the influenza virus, a non-structural protein involved in counteracting the host's innate immune response.[1]

Standard Antiviral Drugs
  • Ganciclovir and Acyclovir (Nucleoside Analogs): These drugs are prodrugs that are selectively phosphorylated by viral thymidine kinase (in the case of HSV) or a viral phosphotransferase (in the case of HCMV). The resulting triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination.

  • Favipiravir (RNA Polymerase Inhibitor): Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

Viral Replication Cycle and Points of Antiviral Intervention

Viral_Replication_Cycle cluster_cell Host Cell cluster_inhibitors Antiviral Intervention Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Transcription Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Entry_Inhibitors Entry Inhibitors (e.g., Chloroquine) Entry_Inhibitors->Entry Polymerase_Inhibitors Polymerase Inhibitors (e.g., Acyclovir, Ganciclovir, Favipiravir) Polymerase_Inhibitors->Replication Release_Inhibitors Release Inhibitors (e.g., Neuraminidase Inhibitors) Release_Inhibitors->Release Post_Entry_Inhibitors Post-Entry Inhibition (N-benzyl-2-hydroxyquinoline-4-carboxamide analogs) Post_Entry_Inhibitors->Replication Potential Target

Caption: Generalized viral replication cycle and the stages targeted by different classes of antiviral compounds.

Conclusion and Future Directions

N-benzyl-2-hydroxyquinoline-4-carboxamide and its related analogs represent a promising new class of antiviral agents, particularly for HCMV, with a potentially novel mechanism of action that could circumvent existing drug resistance. The broader quinoline scaffold continues to be a rich source of diverse antiviral compounds with activities spanning a wide range of viruses.

While the data presented in this guide highlight the potential of these compounds, it also underscores the need for further research. Direct head-to-head comparative studies under standardized conditions are crucial for a more definitive assessment of their relative potency and spectrum of activity. Elucidating the precise molecular targets and mechanisms of action of N-benzyl-2-hydroxyquinoline-4-carboxamide and other novel quinoline derivatives will be essential for their further development as clinical candidates. The continued exploration of this versatile chemical scaffold holds significant promise for the future of antiviral drug discovery.

References

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. ScienceDirect. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Institutes of Health. [Link]

  • Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. PubMed. [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PubMed Central. [Link]

  • Inhibition of HSV-1 replication and HSV DNA polymerase by the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid and its aglycone. PubMed. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]

  • Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. PubMed Central. [Link]

  • EC50, CC50 and TI for newly -synthesized compounds. ResearchGate. [Link]

  • Anti-HSV-1 agents: an update. Frontiers. [Link]

  • Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. ResearchGate. [Link]

  • Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates. PubMed. [Link]

  • Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

  • Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. PubMed. [Link]

  • Antiviral properties of quinolone-based drugs. PubMed. [Link]

  • Mechanisms of HSV-1 helicase–primase inhibition and replication fork complex assembly. bioRxiv. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. [Link]

  • Dose−response curves (EC 50 and CC 50 ) for the top three compounds.... ResearchGate. [Link]

  • (PDF) Inhibition Of Herpes Simplex-1 Virus Replication By 25-Hydroxycholesterol And 27-Hydroxycholesterol. ResearchGate. [Link]

  • Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. National Institutes of Health. [Link]

  • Inhibition of human cytomegalovirus replication by valaciclovir. City St George's, University of London. [Link]

  • Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. ResearchGate. [Link]

  • Inhibition of human cytomegalovirus in culture by alkenyl guanine analogs of the thiazolo[4,5-d]pyrimidine ring system. PubMed Central. [Link]

  • Inhibition of human cytomegalovirus replication by valaciclovir. ResearchGate. [Link]

  • Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates. PubMed Central. [Link]

  • EC50 values for the cytotoxicity of compounds 1, 2, 3a–f, 4a–f, and.... ResearchGate. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • The Influenza A Virus Replication Cycle: A Comprehensive Review. PubMed Central. [Link]

  • Inhibition of influenza virus replication cycle by antivirals. After.... ResearchGate. [Link]

  • Strength in Diversity: Understanding the Pathways of Herpes Simplex Virus Reactivation. PubMed Central. [Link]

  • Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, identifying a potent molecule is only the beginning. The critical next step, which dictates the trajectory of a development program, is confirming that the molecule engages its intended protein target within the complex milieu of a living cell. This guide provides an in-depth comparison of three robust methodologies for validating the cellular target engagement of N-benzyl-2-hydroxyquinoline-4-carboxamide, a promising scaffold class with potential activities against targets like cholinesterases and kinases.[1][2][3] We will dissect the principles, protocols, and strategic applications of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Isothermal Titration Calorimetry (ITC), offering a comprehensive framework for rigorous target validation.

The Imperative of Target Engagement

Target engagement is the crucial first link in the chain of causality that connects a drug molecule to a therapeutic outcome. Without direct evidence that a compound binds its intended target in a relevant biological system, any observed phenotypic effect cannot be confidently attributed to an on-target mechanism of action.[4] Robust target engagement data is therefore essential for building a strong structure-activity relationship (SAR), optimizing lead compounds, and increasing the probability of success in clinical trials.[4]

For the purpose of this guide, we will proceed with a hypothetical target for N-benzyl-2-hydroxyquinoline-4-carboxamide: Hypothetical Kinase 1 (HK1) , a protein implicated in a specific disease pathway.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[5] Its core principle is that the binding of a ligand, such as our compound, to its target protein increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[5][6]

Scientific Rationale

When a protein is heated, it unfolds and aggregates. This process can be monitored by separating the soluble fraction from the aggregated precipitate. A ligand-bound protein is conformationally restricted and energetically stabilized, requiring a higher temperature to induce unfolding. This "thermal shift" in the protein's melting curve is a direct indicator of target engagement.[7][8] CETSA can be performed in two main modes: a melt curve experiment across a temperature gradient to determine the shift in the apparent aggregation temperature (Tagg), and an isothermal dose-response (ITDR) experiment at a fixed temperature to determine the compound's potency (EC50) in stabilizing the target.[7][9]

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification A 1. Culture cells (e.g., HEK293 expressing HK1) B 2. Treat cells with N-benzyl-2-hydroxyquinoline-4-carboxamide or Vehicle (DMSO) A->B C 3. Aliquot cells and heat across a temperature gradient (e.g., 40°C - 70°C) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Centrifuge to separate soluble (S) and precipitated (P) fractions D->E F 6. Collect supernatant (soluble protein) E->F G 7. Analyze by Western Blot (or other method) for HK1 F->G H 8. Quantify band intensity to plot melt curve G->H

Caption: CETSA workflow for validating target engagement.

Detailed Experimental Protocol: CETSA for HK1
  • Cell Culture & Treatment:

    • Plate HEK293 cells stably overexpressing HK1 at 80-90% confluency.

    • Treat cells with varying concentrations of N-benzyl-2-hydroxyquinoline-4-carboxamide (e.g., 0.1 µM to 50 µM) or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest, wash, and resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 66°C in 2°C increments). Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of total protein by SDS-PAGE and Western blot using a specific primary antibody against HK1.

    • Quantify the band intensities using densitometry software.

    • Plot the percentage of soluble HK1 relative to the unheated control against the temperature for both vehicle and compound-treated samples to visualize the thermal shift.

Data Interpretation & Expected Results

A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization of HK1.

TreatmentTagg (°C) of HK1Thermal Shift (ΔTagg)
Vehicle (DMSO)52.1°C-
10 µM Compound56.3°C+4.2°C
50 µM Compound58.9°C+6.8°C

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another powerful, label-free method for validating target engagement that works on a complementary principle to CETSA.[10] It is based on the observation that ligand binding can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[11][12]

Scientific Rationale

When a cell lysate is treated with a protease, proteins are digested into smaller fragments. However, if a small molecule is bound to its target protein, it can sterically hinder protease access to cleavage sites or induce a conformational change that renders the protein more compact and resistant to digestion.[10][12] This protection can be detected by analyzing the amount of full-length target protein remaining after limited proteolysis. An increase in the abundance of the target protein in the presence of the compound is indicative of direct binding.[13]

DARTS Experimental Workflow

DARTS_Workflow cluster_lysis Lysate Preparation cluster_treatment Compound Incubation cluster_digestion Proteolysis cluster_detection Analysis A 1. Prepare cell lysate (e.g., from HEK293 cells) B 2. Incubate lysate with N-benzyl-2-hydroxyquinoline-4-carboxamide or Vehicle (DMSO) A->B C 3. Add protease (e.g., Pronase) for limited digestion B->C D 4. Stop reaction with protease inhibitor C->D E 5. Analyze samples by Western Blot for HK1 D->E F 6. Quantify band intensity to assess protection E->F

Caption: DARTS workflow for validating target engagement.

Detailed Experimental Protocol: DARTS for HK1
  • Lysate Preparation:

    • Harvest HEK293 cells expressing HK1 and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate. Treat aliquots with N-benzyl-2-hydroxyquinoline-4-carboxamide (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) and incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Crucial Optimization Step: First, determine the optimal concentration of protease (e.g., Pronase) and digestion time. The goal is to achieve substantial, but not complete, degradation of the target protein in the vehicle control.

    • Add the optimized concentration of Pronase to each sample and incubate for the determined time (e.g., 10 minutes at 25°C).

    • Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Detection and Analysis:

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for HK1.

    • Quantify the band intensity of the full-length HK1 protein.

    • Compare the band intensity in compound-treated samples to the vehicle-treated control. A dose-dependent increase in the HK1 band indicates protection from proteolysis and thus, target engagement.

Data Interpretation & Expected Results

A positive result is a visible and quantifiable increase in the amount of full-length HK1 in the compound-treated lanes compared to the vehicle control.

TreatmentRelative HK1 Band Intensity (%)
Vehicle (DMSO)100% (Normalized)
1 µM Compound145%
10 µM Compound280%
50 µM Compound450%

Method 3: Isothermal Titration Calorimetry (ITC) - The Biophysical Gold Standard

While CETSA and DARTS confirm engagement in a cellular context, ITC provides rigorous, quantitative biophysical data on the direct interaction between the compound and a purified target protein.[14] It is the gold standard for measuring the thermodynamics of binding and serves as an essential orthogonal validation method.[14][15]

Scientific Rationale

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[15][16] In a typical experiment, a solution of the compound is titrated into a solution of the purified target protein in the calorimeter's sample cell.[14][16] Each injection triggers a heat change that is precisely measured. As the protein becomes saturated with the ligand, the heat change diminishes. The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]

ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp Titration Experiment cluster_analysis Data Analysis A 1. Purify HK1 protein B 2. Prepare compound solution in matched buffer C 3. Load HK1 into sample cell and compound into syringe B->C D 4. Perform sequential injections of compound into HK1 C->D E 5. Measure heat change after each injection D->E F 6. Integrate heat peaks E->F G 7. Plot binding isotherm F->G H 8. Fit data to a binding model to determine Kd, n, ΔH G->H

Caption: ITC workflow for quantitative binding analysis.

Detailed Experimental Protocol: ITC for HK1
  • Protein and Compound Preparation:

    • Express and purify recombinant HK1 protein to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a concentrated stock of N-benzyl-2-hydroxyquinoline-4-carboxamide and dissolve it in the exact same buffer used for the final protein dialysis. This is critical to minimize heats of dilution.

    • Accurately determine the concentrations of both protein and compound.

  • ITC Experiment Setup:

    • Load the purified HK1 protein into the sample cell of the calorimeter (e.g., at 10-20 µM).

    • Load the compound into the injection syringe (typically at 10-15x the protein concentration).

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration and Data Acquisition:

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

    • Record the heat change after each injection.

    • Perform a control experiment by injecting the compound into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to calculate Kd, n, and ΔH.

Data Interpretation & Expected Results

The output is a precise thermodynamic profile of the interaction.

ParameterValueInterpretation
Kd (Binding Affinity) 0.85 µMIndicates a sub-micromolar affinity interaction.
n (Stoichiometry) 1.05Confirms a 1:1 binding model.
ΔH (Enthalpy) -12.5 kcal/molThe binding is enthalpically driven (favorable).
-TΔS (Entropy) +4.2 kcal/molThe binding is entropically opposed (unfavorable).

Comparative Analysis and Strategic Selection

Choosing the right method depends on the specific question, the stage of the drug discovery project, and available resources.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Isothermal Titration Calorimetry (ITC)
Biological Context Intact Cells , LysatesCell LysatesPurified Protein (in vitro)
Primary Output Thermal Shift (ΔTagg), Cellular EC50Protection from ProteolysisBinding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
Key Advantage Confirms engagement in a physiological setting, accounts for cell permeability and metabolism.[8]Label-free, no compound modification needed, relatively simple setup.[12][13]Gold-standard for quantitative binding data, provides full thermodynamic profile.[14][18]
Key Limitation Some interactions may not cause a thermal shift; requires a specific antibody.[19]Requires careful optimization of protease digestion; not all binding events confer protection.[19]Requires large amounts of pure protein; does not reflect the cellular environment.[18]
Best Use Case Confirming on-target activity in cells ; SAR in a cellular context.Initial validation of direct binding ; target identification for compounds from phenotypic screens.Orthogonal validation ; deep mechanistic and thermodynamic understanding of the interaction.

Conclusion

Validating the target engagement of N-benzyl-2-hydroxyquinoline-4-carboxamide requires a multi-faceted approach. CETSA provides the most physiologically relevant evidence by confirming that the compound reaches and binds HK1 in intact cells. DARTS offers a complementary and straightforward method in cell lysates to corroborate this direct binding event without relying on thermal stability. Finally, ITC delivers the definitive, quantitative biophysical data that underpins a deep understanding of the molecular interaction. By strategically combining these methods, researchers can build a self-validating and irrefutable case for on-target activity, paving the way for confident and data-driven progression of promising therapeutic candidates.

References

  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available from: [Link].

  • National Institutes of Health. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available from: [Link].

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • PubMed. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Available from: [Link].

  • SpringerLink. Drug affinity responsive target stability (DARTS) for small-molecule target identification. Available from: [Link].

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link].

  • PubMed. Isothermal titration calorimetry in drug discovery. Available from: [Link].

  • National Institutes of Health. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Available from: [Link].

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link].

  • Malvern Panalytical. Isothermal titration calorimetry – A hot characterization tool for biomolecular interactions. Available from: [Link].

  • National Center for Biotechnology Information. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link].

  • JoVE. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Available from: [Link].

  • Purdue University. Target Engagement Assays in Early Drug Discovery. Available from: [Link].

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].

  • PubMed. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Available from: [Link].

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Available from: [Link].

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link].

  • Royal Society of Chemistry. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Available from: [Link].

  • ResearchGate. Chemical structure of N‐benzyl‐4‐hydroxy‐2‐quinolone‐3‐carboxamide (1). Available from: [Link].

  • Wikipedia. Isothermal titration calorimetry. Available from: [Link].

  • ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Available from: [Link].

  • CVRTI. Target identification using drug affinity responsive target stability (DARTS). Available from: [Link].

  • Frontiers. Current Advances in CETSA. Available from: [Link].

Sources

An Independent Comparative Guide to the Anti-proliferative Activity of N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the anti-proliferative activity of the novel compound, N-benzyl-2-hydroxyquinoline-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established anti-cancer agents and detailing the requisite experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxamides

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant pharmacological potential, particularly in oncology.[1][2] The incorporation of a carboxamide linkage within the quinoline framework has been a successful strategy for enhancing anti-cancer potency.[1] These compounds are known to exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with critical tumor growth signaling pathways such as PI3K/AKT and EGFR.[3][4] Some derivatives have also been shown to induce apoptosis through mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[3][5]

N-benzyl-2-hydroxyquinoline-4-carboxamide is a novel compound within this class that warrants rigorous investigation of its anti-proliferative properties. This guide outlines a systematic approach to independently verify its activity and benchmark its performance against clinically relevant anti-cancer drugs.

Experimental Design: A Multi-faceted Approach to Verification

To robustly assess the anti-proliferative potential of N-benzyl-2-hydroxyquinoline-4-carboxamide, a multi-pronged experimental strategy is essential. This involves a careful selection of cancer cell lines, appropriate positive and negative controls, and a suite of assays to elucidate the compound's effects on cell viability, apoptosis, and cell cycle progression.

Cell Line Selection:

The choice of cell lines is critical for a comprehensive evaluation. It is recommended to use a panel of well-characterized cancer cell lines representing different tumor types. For this guide, we will consider:

  • HCT116: A human colorectal carcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line.

  • PC-3: A human prostate cancer cell line.

These cell lines are widely used in cancer research and provide a good representation of common solid tumors.[5][6][7]

Comparator Compounds:

To contextualize the activity of N-benzyl-2-hydroxyquinoline-4-carboxamide, it is crucial to include established anti-cancer drugs as positive controls. The selection should encompass agents with different mechanisms of action.

  • Doxorubicin: A well-known topoisomerase II inhibitor with broad-spectrum anti-tumor activity.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a key enzyme in DNA synthesis.[8]

A vehicle control (e.g., DMSO) will serve as the negative control to account for any effects of the solvent used to dissolve the test compounds.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the independent verification of N-benzyl-2-hydroxyquinoline-4-carboxamide's anti-proliferative activity.

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solutions (Test Compound & Comparators) mtt_assay Cell Viability Assay (MTT) prep_compound->mtt_assay prep_cells Culture & Seed Cancer Cell Lines (HCT116, MCF-7, PC-3) prep_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Select Concentrations for Further Study cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_assay Select Concentrations for Further Study ic50 Determine IC50 Values mtt_assay->ic50 Dose-Response Curves apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist comparison Compare Activity to Doxorubicin & 5-FU ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison apoptosis_pathway compound N-benzyl-2-hydroxyquinoline-4-carboxamide ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis induction pathway.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and prepare a single-cell suspension. [9]Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [9]Incubate for at least 30 minutes at 4°C. [10]3. Washing: Wash the cells twice with PBS. [9]4. Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. [9]The PI will intercalate with the DNA, and the RNase A will degrade any double-stranded RNA that might interfere with the staining. [9]5. Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark. [11]6. Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events. [12] Data Analysis:

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Comparative Data Table (Hypothetical):

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.114.7
N-benzyl-2-hydroxyquinoline-4-carboxamide45.825.328.9
Doxorubicin30.115.754.2
5-Fluorouracil25.660.314.1
Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the anti-proliferative activity of N-benzyl-2-hydroxyquinoline-4-carboxamide. By employing a multi-assay approach and comparing the compound's performance to established anti-cancer drugs, researchers can obtain a comprehensive understanding of its therapeutic potential.

The hypothetical data presented suggests that N-benzyl-2-hydroxyquinoline-4-carboxamide may induce G2/M cell cycle arrest and apoptosis, albeit with a lower potency than doxorubicin and 5-FU. Further investigations are warranted to elucidate the precise molecular mechanism of action. This could involve exploring its effects on specific signaling pathways, such as the PI3K/AKT or MAPK pathways, and identifying its direct molecular targets. Additionally, in vivo studies using animal models would be the next logical step to evaluate the compound's efficacy and safety in a more complex biological system.

The quinoline-4-carboxamide scaffold continues to be a promising area for the development of novel anti-cancer agents. [1][3]Rigorous and systematic evaluation, as outlined in this guide, is paramount to advancing these promising compounds from the laboratory to the clinic.

References

  • National Institutes of Health. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. [Link]

  • University of Virginia. DNA Cell Cycle Analysis with PI. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • MDPI. Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine–Rhodanine Hybrids. [Link]

  • Journal of Cancer Metastasis and Treatment. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • ResearchGate. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Flow Cytometry Core Facility. Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. An overview of quinoline derivatives as anti-cancer agents. [Link]

  • National Institutes of Health. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. [Link]

  • National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]

  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • bioRxiv. High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • PubMed Central. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • National Institutes of Health. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

  • Standard Operating Procedure. Apoptosis assay with Annexin V - PI. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • National Institutes of Health. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT calculations, molecular docking and in vitro anticancer activity. [Link]

Sources

A Comparative Safety Profile of N-benzyl-2-hydroxyquinoline-4-carboxamide: An Investigative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the safety profile of N-benzyl-2-hydroxyquinoline-4-carboxamide, a promising scaffold in medicinal chemistry.[1] Given the limited publicly available safety data on this specific molecule, this document outlines a robust, multi-pronged approach for a comparative toxicological assessment. We will benchmark it against two relevant comparator compounds to provide context for its potential therapeutic window. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery.

Introduction to N-benzyl-2-hydroxyquinoline-4-carboxamide and Rationale for Safety Assessment

N-benzyl-2-hydroxyquinoline-4-carboxamide belongs to the quinoline-4-carboxamide class of compounds.[1] This structural family has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent antiplasmodial and anticancer properties.[1] The mechanism of action for some compounds in this class has been identified as the inhibition of translation elongation factor 2 (PfEF2), a critical enzyme in protein synthesis, particularly in the malaria parasite Plasmodium falciparum.[1] Furthermore, structurally related 2-hydroxyquinoline-4-carboxamide analogs have demonstrated significant anticancer activity against various cell lines.[1]

While the therapeutic potential is evident, a thorough understanding of a compound's safety profile is paramount before it can advance in the drug development pipeline. Early-stage toxicological assessment is crucial for identifying potential liabilities, guiding lead optimization, and de-risking subsequent development.[2][3] This guide provides a systematic approach to characterizing the safety of N-benzyl-2-hydroxyquinoline-4-carboxamide.

Selection of Comparator Compounds

To provide a meaningful context for the safety profile of N-benzyl-2-hydroxyquinoline-4-carboxamide, we have selected two comparator compounds:

  • Compound A: A Structurally Related Quinoline Carboxamide: A known quinoline carboxamide derivative with published in vitro and in vivo data will serve as a benchmark for on-target and off-target toxicities that may be inherent to this chemical class. For the purpose of this guide, we will hypothetically consider a compound with known mild hepatotoxicity to illustrate the comparative nature of the assessment.

  • Compound B: A Standard-of-Care Agent with a Similar Therapeutic Indication: Depending on the intended therapeutic application of N-benzyl-2-hydroxyquinoline-4-carboxamide (e.g., oncology), a relevant standard-of-care drug will be included for comparison. This will help to position the novel compound's safety profile within the existing therapeutic landscape. For this guide, we will assume an oncology indication and use a well-characterized cytotoxic agent.

In Vitro Safety Assessment: A Multi-Parametric Approach

In vitro cytotoxicity assays are fundamental in preclinical drug development for the initial assessment of a compound's toxic effects on cells.[2][4] We will employ a panel of assays to build a comprehensive picture of the potential cytotoxic mechanisms.

General Cytotoxicity in Cancer and Non-Cancerous Cell Lines

Rationale: This initial screen aims to determine the concentration-dependent cytotoxic effects of the test compounds on both cancerous and healthy cells to establish a preliminary therapeutic index.

Experimental Protocol:

  • Cell Lines:

    • Cancer Cell Line Panel: A selection of relevant cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer, as indicated for related compounds).[1]

    • Non-Cancerous Cell Lines: Human foreskin fibroblasts (HFF) and a human liver cell line (e.g., HepG2) will be used to assess off-target cytotoxicity.

  • Compound Preparation: Prepare stock solutions of N-benzyl-2-hydroxyquinoline-4-carboxamide, Compound A, and Compound B in a suitable solvent (e.g., DMSO). Serially dilute the compounds to achieve a range of final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Utilize a validated method to assess cell viability. Common methods include:

    • Metabolic Reductase Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[5][6]

    • Bioluminescent ATP Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[5]

    • Released Enzyme Assays (e.g., LDH): This method measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[5][6]

Data Presentation:

The results will be presented as IC50 (half-maximal inhibitory concentration) values, representing the concentration of the compound that reduces cell viability by 50%.

CompoundHCT-116 IC50 (µM)PC-3 IC50 (µM)HFF IC50 (µM)HepG2 IC50 (µM)
N-benzyl-2-hydroxyquinoline-4-carboxamideExperimental DataExperimental DataExperimental DataExperimental Data
Compound AExperimental DataExperimental DataExperimental DataExperimental Data
Compound BExperimental DataExperimental DataExperimental DataExperimental Data
Mechanistic Cytotoxicity Assays

Rationale: To delve deeper into the mechanisms of cell death, a series of more specific assays will be conducted.

Experimental Workflow:

G cluster_0 Initial Cytotoxicity Screen cluster_1 Mechanistic Assays cluster_2 Data Analysis a Dose-Response Treatment in Cancer and Non-Cancerous Cell Lines b Apoptosis Assay (Caspase-Glo) a->b Investigate Mechanism of Cell Death c Cell Cycle Analysis (Flow Cytometry) a->c Investigate Mechanism of Cell Death d Mitochondrial Membrane Potential (e.g., JC-1 staining) a->d Investigate Mechanism of Cell Death e Determination of IC50 Values a->e f Comparative Analysis of Cytotoxic Mechanisms b->f c->f d->f e->f

Caption: Workflow for in vitro mechanistic cytotoxicity assessment.

In Vivo Safety Assessment: Acute Toxicity Study

Rationale: In vivo studies are essential to understand the systemic effects of a compound in a whole organism.[7][8] An acute toxicity study provides initial information on the potential target organs of toxicity and helps to determine a safe dose range for further studies.[7][9]

Experimental Protocol:

  • Animal Model: The study will be conducted in a rodent model, such as BALB/c mice, using both male and female animals.[9][10]

  • Dose Formulation: N-benzyl-2-hydroxyquinoline-4-carboxamide, Compound A, and Compound B will be formulated in a suitable vehicle for administration (e.g., corn oil for gavage).

  • Dose Administration: A single dose of the compounds will be administered to different groups of animals at varying dose levels.[10] A vehicle control group will also be included. The route of administration will be selected based on the intended clinical route (e.g., oral gavage or intravenous injection).

  • Clinical Observations: Animals will be observed for clinical signs of toxicity at regular intervals for a period of up to 14 days.[10] Observations will include changes in body weight, food and water consumption, and any behavioral abnormalities.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples will be collected for hematological and clinical chemistry analysis to assess effects on blood cells and major organ function.

  • Histopathology: A comprehensive necropsy will be performed, and major organs will be collected, weighed, and processed for histopathological examination to identify any treatment-related microscopic changes.[10]

Data Presentation:

Key findings will be summarized in a table for easy comparison.

ParameterN-benzyl-2-hydroxyquinoline-4-carboxamideCompound ACompound BVehicle Control
LD50 (mg/kg) Experimental DataExperimental DataExperimental DataN/A
Clinical Signs ObservationsObservationsObservationsObservations
Body Weight Change (%) Experimental DataExperimental DataExperimental DataExperimental Data
Key Hematology Findings Summary of ChangesSummary of ChangesSummary of ChangesBaseline
Key Clinical Chemistry Findings Summary of ChangesSummary of ChangesSummary of ChangesBaseline
Major Histopathological Findings Organ-specific findingsOrgan-specific findingsOrgan-specific findingsNo significant findings

Logical Relationship Diagram:

G cluster_0 Compound Administration cluster_1 In Vivo Assessment cluster_2 Safety Profile A N-benzyl-2-hydroxyquinoline-4-carboxamide E Clinical Observations A->E F Hematology & Clinical Chemistry A->F G Histopathology A->G B Compound A B->E B->F B->G C Compound B C->E C->F C->G D Vehicle Control D->E D->F D->G H Comparative Safety Assessment E->H F->H G->H

Caption: Logical flow of the in vivo comparative safety study.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative safety assessment of N-benzyl-2-hydroxyquinoline-4-carboxamide. The proposed in vitro and in vivo studies will provide crucial data to establish its preliminary safety profile and therapeutic index. Based on the outcomes of these studies, further specialized toxicological investigations, such as genotoxicity, reproductive toxicity, and chronic toxicity studies, may be warranted. A thorough and systematic approach to safety assessment is indispensable for the successful translation of promising chemical entities from the laboratory to the clinic.

References

  • AK Scientific, Inc. Safety Data Sheet. N-benzyl-2-(2-methoxyethyl)-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxamide.
  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • Frontiers. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • National Center for Biotechnology Information. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • National Institutes of Health. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). [Link]

  • National Institutes of Health. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Link]

  • PubMed. Update on in vitro cytotoxicity assays for drug development. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-2-hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety. N-benzyl-2-hydroxyquinoline-4-carboxamide, a compound of interest for researchers in drug development, lacks extensive, publicly available safety data. In such instances, a conservative approach grounded in the known hazards of structurally similar compounds is the cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for N-benzyl-2-hydroxyquinoline-4-carboxamide, we must extrapolate potential hazards from its core chemical structure: the quinoline ring. Safety data for quinoline reveals significant health risks. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3]. Therefore, it is prudent to handle N-benzyl-2-hydroxyquinoline-4-carboxamide as a substance with similar or potentially greater hazards until empirical data proves otherwise. This precautionary principle is a standard operating procedure when working with novel chemicals[4].

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Chronic Toxicity: Potential for long-term health effects, including mutagenicity and carcinogenicity, based on the quinoline moiety.

  • Respiratory Irritation: If aerosolized, it may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling N-benzyl-2-hydroxyquinoline-4-carboxamide. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional barrier in case of a tear or puncture in the outer glove[5].
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.Protects against splashes and airborne particles entering the eyes[3]. The face shield provides a broader barrier of protection for the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron worn over the lab coat is recommended for larger quantities or when there is a significant splash risk.Protects skin and personal clothing from contamination[3].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a potential for aerosol generation and work cannot be conducted within a certified chemical fume hood.Prevents inhalation of potentially harmful airborne particles.

Experimental Workflow: Safe Handling Protocols

Adherence to strict protocols is critical to ensure safety. The following step-by-step guides for donning and doffing PPE and for handling the compound are designed to minimize exposure.

Donning and Doffing PPE: A Critical Sequence

Correctly putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye and Face Protection: Put on safety glasses and, if necessary, a face shield.

  • Respirator: If required, perform a fit check and don the respirator.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the safety glasses from the back of your head.

  • Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer contaminated surface. Place it in a designated laundry container or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the chemical waste container.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Compound Handling Protocol

All manipulations of N-benzyl-2-hydroxyquinoline-4-carboxamide should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before starting, ensure all necessary equipment and waste containers are inside the fume hood.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling the compound, wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Solid Waste: All solid waste contaminated with N-benzyl-2-hydroxyquinoline-4-carboxamide (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

All waste containers should be clearly labeled with the full chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.

Visualizing Safety Workflows

The following diagrams illustrate the key decision-making and procedural flows for ensuring safety when handling N-benzyl-2-hydroxyquinoline-4-carboxamide.

PPE_Selection_Workflow start Start: Handling N-benzyl-2-hydroxyquinoline-4-carboxamide assess_hazards Assess Hazards (Based on Quinoline Data) start->assess_hazards select_ppe Select Core PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat assess_hazards->select_ppe splash_risk Splash or Aerosol Risk? select_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes respirator Work in Fume Hood OR Add Respirator splash_risk->respirator Yes proceed Proceed with Handling Protocol splash_risk->proceed No face_shield->respirator respirator->proceed

Caption: PPE Selection Workflow Diagram.

Handling_and_Disposal_Workflow cluster_waste Waste Disposal start Begin Work don_ppe Don PPE (Correct Sequence) start->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_compound Handle Compound (Weighing, Dissolving, Reactions) fume_hood->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate solid_waste Solid Waste (Gloves, etc.) handle_compound->solid_waste liquid_waste Liquid Waste handle_compound->liquid_waste sharps_waste Sharps Waste handle_compound->sharps_waste doff_ppe Doff PPE (Correct Sequence) decontaminate->doff_ppe hand_hygiene Wash Hands doff_ppe->hand_hygiene end End Work hand_hygiene->end

Caption: Handling and Disposal Workflow Diagram.

References

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Office of Environment, Health & Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.